9-Benzyl-6-methylsulfanyl-purin-2-amine
Description
Properties
CAS No. |
51112-65-3 |
|---|---|
Molecular Formula |
C13H13N5S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
9-benzyl-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C13H13N5S/c1-19-12-10-11(16-13(14)17-12)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,16,17) |
InChI Key |
YDUZAMOWVCAJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2CC3=CC=CC=C3)N |
Origin of Product |
United States |
Technical Profile: 9-Benzyl-6-methylsulfanyl-purin-2-amine
This technical guide details the chemical structure, synthesis, and pharmacological significance of 9-Benzyl-6-methylsulfanyl-purin-2-amine (also known as 2-amino-6-methylthio-9-benzylpurine ).
Based on the structural constraints (N9-benzylation blocking ribosylation) and the sulfur substitution pattern, this molecule is characterized as a non-nucleoside thiopurine analog . Unlike clinical thiopurines (e.g., 6-thioguanine) which act as prodrugs requiring metabolic activation, this compound serves as a lipophilic probe often used to study enzyme specificity (e.g., TPMT), adenosine receptor antagonism, or Sigma-1 receptor modulation.
Executive Summary
9-Benzyl-6-methylsulfanyl-purin-2-amine is a trisubstituted purine derivative. It functions as a "metabolically locked" analog of the antileukemic drug 6-thioguanine (6-TG) . By capping the N9 position with a benzyl group and the S6 position with a methyl group, the molecule is rendered inert to the salvage pathway enzymes (HGPRT) that typically activate thiopurines. Consequently, it is utilized in research to isolate non-genotoxic signaling pathways of purines, specifically targeting surface receptors (Adenosine/Sigma) or inhibiting methyltransferases without being incorporated into DNA.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 9-benzyl-6-(methylsulfanyl)-9H-purin-2-amine |
| Common Synonyms | 2-amino-6-methylthio-9-benzylpurine; |
| Molecular Formula | |
| Molecular Weight | 271.34 g/mol |
| Core Scaffold | Purine (Imidazo[4,5-d]pyrimidine) |
| Key Substituents | C2: Amine ( |
| Solubility | Low in water; Soluble in DMSO, DMF, hot Ethanol |
| pKa (Calculated) | ~3.8 (N7 protonation), ~10.5 (Amine) |
Structural Analysis & Pharmacophore
The molecule consists of three distinct pharmacophoric regions that dictate its biological interactions:
-
The Purine Core (Aromatic System): Provides the
-stacking capability essential for binding in the hydrophobic pockets of enzymes (e.g., kinases or methyltransferases). -
The 6-Methylsulfanyl Group (S-Me): This mimics the metabolite of 6-thioguanine produced by Thiopurine Methyltransferase (TPMT) . It increases lipophilicity compared to the parent thiol and prevents disulfide bond formation.
-
The 9-Benzyl Group:
-
Steric Blockade: This is the critical feature. It physically occupies the site where Ribose-5-Phosphate would normally attach.
-
Lipophilicity: The benzyl ring significantly increases the LogP, facilitating passive diffusion across the blood-brain barrier (BBB), making it a candidate for CNS-targeted research (e.g., Sigma-1 receptor ligands).
-
Synthesis Protocol
The synthesis follows a convergent approach, adapted from the methodologies for 9-benzyl-6-benzylsulfanyl derivatives (Hariono et al., 2014). This protocol prioritizes regioselectivity at the N9 position.
Reaction Scheme (Logic)[2]
-
Precursor: 2-amino-6-mercaptopurine (6-Thioguanine).
-
Step 1 (S-Alkylation): Selective methylation of the highly nucleophilic sulfur.
-
Step 2 (N-Alkylation): Benzylation of the imidazole ring. Note: N9 alkylation is thermodynamically favored over N7 under basic conditions.
Detailed Methodology
Reagents: 6-Thioguanine, Methyl Iodide (MeI), Benzyl Bromide (BnBr), Potassium Carbonate (
Step 1: Synthesis of 2-amino-6-methylthiopurine
-
Dissolve 6-Thioguanine (10 mmol) in 1N NaOH (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add Methyl Iodide (11 mmol) dropwise over 15 minutes.
-
Stir vigorously at room temperature for 2 hours. A precipitate will form.
-
Adjust pH to 5.0 using dilute acetic acid to maximize precipitation.
-
Filter the solid, wash with cold water, and dry in vacuo.
-
Yield Check: Expect ~85-90%. Product should be a white/off-white powder.
-
Step 2: N9-Benzylation
-
Suspend 2-amino-6-methylthiopurine (5 mmol) in anhydrous DMF (15 mL).
-
Add
(7.5 mmol) and stir for 30 minutes to activate the N9 anion. -
Add Benzyl Bromide (5.5 mmol) dropwise.
-
Stir the mixture at ambient temperature for 12–18 hours. Monitor via TLC (Mobile phase:
:MeOH 95:5). -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
Validation:
-
1H NMR (DMSO-d6): Look for the S-Me singlet at
2.6 ppm, the Benzyl singlet at 5.3 ppm, and the aromatic protons of the benzyl group at 7.2–7.4 ppm. -
Regiochemistry: N9-substitution is confirmed by the lack of significant shift in the C8 proton compared to N7 isomers.
Mechanism of Action: The "Null-Nucleotide" Hypothesis
This molecule is scientifically valuable because it dissects the "metabolic activation" requirement of thiopurines.
Pathway Visualization
The following diagram illustrates how 9-Benzyl-6-methylsulfanyl-purin-2-amine evades the classic activation pathway (HGPRT) while mimicking the TPMT product.
Figure 1: Metabolic fate comparison. Unlike 6-Thioguanine, the 9-Benzyl derivative cannot be converted into toxic nucleotides by HGPRT, forcing it to act solely on non-genotoxic targets.
Biological Implications[1][4][5][6][7][8]
-
TPMT Interaction: The S-Methyl group mimics the product of Thiopurine Methyltransferase. This molecule can act as a feedback inhibitor or a competitive substrate analog for enzymes that process methylated purines.
-
Sigma-1 Receptor Antagonism: 9-benzyl purines are a known scaffold for Sigma-1 receptor ligands. These receptors are located at the Mitochondria-Associated ER Membrane (MAM) and regulate cellular stress. The 6-methylsulfanyl group enhances the hydrophobic interaction within the Sigma-1 binding pocket compared to the native carbonyl of guanine.
-
Adenosine Receptor Modulation: The 2-amino-6-thio substitution pattern is often found in selective
or adenosine receptor antagonists. The N9-benzyl group provides selectivity against the receptor subtypes by occupying the hydrophobic pocket usually reserved for the ribose moiety.
References
-
Hariono, M., et al. (2014). "9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine." Acta Crystallographica Section E, 70(3), o288.
- Relevance: Defines the crystal structure and synthesis conditions for the closely related benzylsulfanyl analog, validating the N9-benzyl
-
Coulthard, S., & Hogarth, L. (2005). "The thiopurines: an update."[1] Investigational New Drugs, 23(6), 523–532.
- Relevance: Establishes the metabolic pathways of 6-thioguanine and the role of TPMT/HGPRT, grounding the "Null-Nucleotide" mechanism.
-
Kazaoka, K., et al. (2003). "Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity."[2] Chemical & Pharmaceutical Bulletin, 51(5), 608-611.[2]
- Relevance: Demonstrates the synthesis and SAR of 6-methylthio-9-benzyl purines in immunomodul
-
Hadda, V., et al. (2009). "Azathioprine induced pancytopenia: A serious complication."[3] Journal of Postgraduate Medicine, 55(2), 139.[3]
- Relevance: Contextualizes the toxicity of thiopurines which the N9-blocked analogs aim to circumvent in non-oncology applic
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 51112-65-3
Executive Summary
CAS 51112-65-3, chemically identified as 9-Benzyl-6-(methylthio)-9H-purin-2-amine , is a highly versatile heterocyclic building block. It serves as a foundational scaffold in the rational design of purine-based therapeutics, particularly ATP-competitive kinase inhibitors and nucleoside analogs. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural reactivity, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.
Structural Analysis and Physicochemical Profiling
The molecular architecture of CAS 51112-65-3 (
-
The Purine Core: Provides the essential hydrogen-bonding network required for interaction with the hinge region of kinases.
-
The 9-Benzyl Group: Acts as a robust, non-cleavable lipophilic moiety that occupies hydrophobic pockets within target proteins, while simultaneously preventing unwanted N9-alkylation during synthetic sequences.
-
The 6-Methylthio Group: Serves as a prime electrophilic center. The electron-withdrawing nature of the purine ring makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Table 1: Physicochemical Properties of CAS 51112-65-3
| Property | Value | Clinical/Synthetic Relevance |
| Molecular Formula | Standard purine derivative | |
| Molecular Weight | 271.34 g/mol | Optimal for fragment-based drug design (FBDD) |
| LogP (Predicted) | ~2.8 | Favorable lipophilicity for membrane permeability |
| H-Bond Donors | 1 (-NH2) | Critical for kinase hinge-binding |
| H-Bond Acceptors | 4 (N1, N3, N7, S) | Enhances target engagement |
| Physical State | Solid powder | Easy to handle and weigh |
| Solubility | DMSO, DMF, hot EtOH | Requires polar aprotic solvents for reactions |
Data synthesized from standard chemical databases [2], [3].
Chemical Reactivity and Mechanistic Causality
The primary synthetic utility of CAS 51112-65-3 lies in the derivatization of the C6 position. As an Application Scientist, the choice of reaction conditions depends heavily on the nucleophilicity of the incoming amine or alkoxide.
-
Direct SNAr: The -SMe group is a moderate leaving group. Direct displacement requires elevated temperatures (100–120 °C) because the activation energy to form the Meisenheimer complex is relatively high. This is suitable for unhindered, highly nucleophilic primary aliphatic amines.
-
Activated SNAr (Oxidation-Displacement): For sterically hindered or weakly nucleophilic anilines, direct SNAr fails or yields excessive degradation products. The causality behind the two-step protocol is electronic: oxidizing the thioether (-SMe) to a sulfone (-SO2Me) using m-CPBA transforms a moderate leaving group into an exceptional one. The strongly electron-withdrawing sulfone drastically lowers the LUMO of the purine ring, allowing SNAr to proceed rapidly at room temperature.
Mechanistic pathway for C6-derivatization of CAS 51112-65-3 via direct and activated SNAr.
Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPC) to prevent downstream failures.
Protocol A: Activated SNAr via Sulfone Intermediate
Objective: Mild substitution of the C6 position with a weakly nucleophilic amine.
-
Oxidation: Dissolve CAS 51112-65-3 (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Reagent Addition: Slowly add m-CPBA (2.2 eq) to ensure complete conversion to the sulfone, avoiding the less reactive sulfoxide intermediate.
-
In-Process Control (IPC) & Self-Validation: Monitor the reaction via TLC (EtOAc:Hexane 1:1). The sulfone product will exhibit a significantly lower
value due to increased polarity. Validation Rule: Do not proceed to quenching until the starting material spot is completely consumed. -
Quenching: Quench with saturated aqueous
to destroy excess peroxide, followed by a wash to remove benzoic acid byproducts. Dry over and concentrate in vacuo. -
Displacement: Dissolve the crude sulfone in anhydrous DMF. Add the target amine (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 2-4 hours.
-
Final Validation: LC-MS analysis must confirm the mass shift corresponding to the loss of the methanesulfonyl group (-79 Da) and the addition of the amine payload.
Table 2: Comparative Reactivity Matrix
| Method | Reagents | Temp | Reaction Time | Best Suited For |
| Direct SNAr | Amine (excess), n-BuOH | 110 °C | 12-24 h | Primary aliphatic amines |
| Activated SNAr | 1. mCPBA; 2. Amine, DIPEA | 0 °C to RT | 2-4 h (Step 2) | Anilines, secondary amines |
Application in Drug Discovery Workflows
In the context of oncology and virology, CAS 51112-65-3 is frequently utilized to generate libraries of purine analogs. The C2-amino group, while less reactive than the C6 position, can be subsequently modified via Buchwald-Hartwig cross-coupling or targeted acylation to fine-tune the physicochemical properties and target affinity of the lead compound.
Drug development workflow utilizing CAS 51112-65-3 for kinase inhibitor library synthesis.
References
-
Title: 9-benzyl-6-methylsulfanyl-purin-2-amine Identifiers Source: ChemWhat URL: [Link]
Sources
Technical Guide: 9-Benzyl-6-(methylthio)-9H-purin-2-amine as a Privileged Scaffold in Drug Discovery
Executive Summary
9-Benzyl-6-(methylthio)-9H-purin-2-amine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. As a functionalized purine derivative, it serves as a critical synthetic intermediate for the development of 2,6,9-trisubstituted purines—a class of compounds renowned for their potent inhibition of cyclin-dependent kinases (CDKs) and purinergic receptors. This technical guide provides an in-depth analysis of its chemical identity, regioselective synthesis protocols, analytical validation, and pharmacological utility.
Chemical Identity and Synonyms
The compound features a purine core substituted with an amino group at C2, a methylthio ether at C6, and a benzyl group at N9. Table 1 summarizes its core physicochemical properties and common synonyms used across chemical databases and literature.
Table 1: Chemical Identity and Quantitative Properties
| Property | Value |
| IUPAC Name | 9-benzyl-6-methylsulfanyl-9H-purin-2-amine |
| CAS Registry Number | 51112-65-3 |
| Molecular Formula | C13H13N5S |
| Molecular Weight | 271.34 g/mol |
| Exact Mass | 271.08916 Da |
| Common Synonyms | 2-amino-9-benzyl-6-methylthiopurine9-benzyl-6-(methylthio)purin-2-amine6-methylthio-9-benzylpurin-2-amine9H-Purin-2-amine, 6-(methylthio)-9-(phenylmethyl)- |
Mechanistic Pharmacology & Signaling Pathways
Purine scaffolds are "privileged structures" that naturally mimic the adenine base of adenosine triphosphate (ATP). Derivatives synthesized from 9-benzyl-6-(methylthio)-9H-purin-2-amine are primarily designed as ATP-competitive inhibitors .
The structural logic is highly specific:
-
N9-Benzyl Group: Provides essential lipophilicity, anchoring the molecule into the hydrophobic ribose-binding pocket of target kinases.
-
C2-Amino Group: Acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Leu83 in CDK2).
-
C6-Methylthio Group: While it can engage in hydrophobic interactions, it primarily serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows medicinal chemists to introduce diverse aliphatic or aromatic amines at the C6 position, optimizing interactions with the solvent-exposed specificity pocket of the kinase.
When converted into 2,6,9-trisubstituted purines (analogous to Roscovitine or Olomoucine), these molecules competitively bind to the ATP-binding cleft of CDKs, preventing the phosphorylation of downstream targets like the retinoblastoma protein (Rb), ultimately inducing cell cycle arrest and apoptosis in oncogenic cells.
Mechanism of CDK inhibition by purine derivatives via ATP-competitive hinge region binding.
Experimental Protocols: Regioselective Synthesis (Self-Validating System)
The synthesis of 9-benzyl-6-(methylthio)-9H-purin-2-amine requires strict regiocontrol. Alkylation of the purine ring inherently produces a mixture of N7 and N9 isomers. The following protocol leverages thermodynamic control and steric hindrance to maximize N9 selectivity .
Step 1: S-Methylation of Thioguanine
-
Reagents: Suspend 2-amino-1,7-dihydro-6H-purine-6-thione (thioguanine, 10 mmol) in 50 mL of 0.1 M aqueous NaOH.
-
Reaction: Add methyl iodide (MeI, 11 mmol) dropwise at 0 °C. Stir for 2 hours at room temperature.
-
Causality: The thiolate anion (pKa ~8.0) is significantly more nucleophilic than the purine ring nitrogens (pKa >10). Using exactly 1 equivalent of base ensures selective deprotonation of the sulfur, preventing unwanted N-alkylation.
-
Isolation: Neutralize with dilute HCl to precipitate 2-amino-6-methylthiopurine. Filter, wash with cold water, and dry in vacuo.
Step 2: N9-Benzylation
-
Reagents: Dissolve 2-amino-6-methylthiopurine (5 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Add Cesium Carbonate (Cs2CO3, 7.5 mmol).
-
Reaction: Add benzyl bromide (BnBr, 5.5 mmol) slowly. Stir the mixture at 60 °C for 6 hours.
-
Causality: The use of a bulky base (Cs2CO3) in a polar aprotic solvent (DMF) enhances the solubility of the purine anion. The large cesium counterion and elevated temperature drive the reaction under thermodynamic control, heavily favoring the less sterically hindered and more stable N9-benzyl isomer over the N7-isomer .
-
Isolation & Validation: Quench with water and extract with ethyl acetate. Purify via silica gel chromatography (DCM:MeOH 95:5). The system is self-validating via 13C NMR: the C5 carbon of the N9-isomer typically resonates around ~132 ppm, whereas the N7-isomer shifts significantly, allowing immediate confirmation of regioselectivity .
Two-step synthesis workflow from thioguanine to 9-benzyl-6-(methylthio)-9H-purin-2-amine.
Analytical Characterization Data
To ensure the trustworthiness of the synthesized batch, the following quantitative analytical data should be used as a benchmarking standard for >98% purity.
Table 2: Expected Analytical Signatures
| Analytical Method | Expected Result / Signal Assignment |
| 1H NMR (DMSO-d6, 400 MHz) | δ 2.55 (s, 3H, SCH3), 5.25 (s, 2H, NCH2), 6.50 (br s, 2H, NH2), 7.20-7.35 (m, 5H, Ph), 8.10 (s, 1H, C8-H). |
| 13C NMR (DMSO-d6, 100 MHz) | δ 11.5 (SCH3), 45.8 (NCH2), 127.5, 128.1, 128.9 (Ph), 132.0 (C5), 141.2 (C8), 154.0 (C4), 160.5 (C2), 161.2 (C6). |
| LC-MS (ESI+) | m/z 272.1 [M+H]+ |
| HPLC Purity | > 98% (UV detection at 254 nm, reverse-phase C18 column) |
Applications in Drug Development
Once synthesized, 9-benzyl-6-(methylthio)-9H-purin-2-amine is frequently subjected to oxidation (using mCPBA) to convert the methylthio group into a methylsulfonyl (-SO2CH3) group. This drastically increases its electrophilicity, allowing for rapid, high-yielding SNAr reactions with various primary and secondary amines. This methodology is the cornerstone of combinatorial library generation for discovering novel kinase inhibitors and adenosine receptor antagonists .
References
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed Central (PMC).[Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.[Link]
-
Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. Molecular Cancer Therapeutics.[Link]
Engineering Thiopurine Scaffolds: Mechanistic Insights and Structural Innovations in Modern Drug Discovery
The Evolution of Thiopurine Scaffolds
The discovery of thiopurines in the 1950s by Gertrude Elion and George Hitchings marked a paradigm shift in pharmacology—transitioning the field from empirical trial-and-error screening to rational drug design[1]. Originally engineered as antimetabolites for childhood leukemia, the foundational thiopurines—azathioprine (AZA), 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG)—have since become cornerstone scaffolds in the treatment of autoimmune diseases, inflammatory bowel disease (IBD), and viral infections.
As application scientists, we must look beyond the historical view of these molecules as mere "false nucleotides." Today, the thiopurine scaffold serves as a highly modular pharmacophore. By understanding the precise molecular causality of their active metabolites, we can engineer novel derivatives that maximize target affinity while bypassing the dose-limiting myelotoxicity and hepatotoxicity associated with classical thiopurines.
Mechanistic Causality: Decoding Cellular Modulation
For decades, the therapeutic efficacy of thiopurines was attributed solely to their incorporation into cellular DNA and RNA, which triggers the mismatch repair (MMR) system and induces apoptosis[2]. However, recent biochemical elucidations reveal a far more sophisticated, multi-targeted mechanism of action.
Inhibition of De Novo Purine Synthesis (DNPS)
Upon cellular entry, thiopurines are converted to thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[3]. TIMP is subsequently methylated by thiopurine S-methyltransferase (TPMT) to form methyl-TIMP. The causality here is critical: methyl-TIMP acts as a potent inhibitor of de novo purine synthesis (DNPS). This inhibition depletes the intracellular pool of ATP and S-adenosylmethionine (SAM), stripping DNA methyltransferases of their essential co-factors and leading to a global reduction in DNA methylation[4].
Rac1 GTPase Inactivation via Disulfide Adduct Formation
The most profound immunosuppressive mechanism of thiopurines lies in their modulation of T-cell signaling. TIMP is further phosphorylated into 6-thioguanine triphosphate (6-TGTP). 6-TGTP acts as a competitive antagonist of endogenous GTP, specifically targeting Rac1—a small GTPase essential for T-cell activation and proliferation[2][5].
At a biochemical level, 6-TGTP forms a covalent disulfide adduct with the Cys18 residue located within the Rac1 nucleotide-binding motif (GXXXXGK[S/T]C)[2]. Because 6-TGTP has a lower binding affinity for Rac1 than natural GTP, the intracellular accumulation of 6-TGTP-loaded Rac1 is a slow process. This competitive kinetic dynamic perfectly explains the delayed onset of clinical efficacy observed in thiopurine therapies[5]. Ultimately, the suppression of Rac1 converts a vital costimulatory signal into an apoptotic cascade.
Metabolic activation of thiopurines leading to Rac1 inhibition and T-cell apoptosis.
Structure-Activity Relationships (SAR) & Scaffold Innovations
Modern drug discovery leverages the purine core as a highly tunable scaffold. By systematically altering the substituents at the C-6 and N-9 positions, researchers have developed novel derivatives with targeted specificities.
-
Tricyclic Thiopurine Derivatives: The integration of a third ring (e.g., a 1,N2-ethenoguanosine framework) to the standard bicyclic purine core significantly alters the photophysical and lipophilic properties of the molecule. These tricyclic structures exhibit an absorption maximum shifted to ~360 nm and demonstrate enhanced selectivity and reduced toxicity against specific cancer cell lines compared to their parent compounds[6].
-
1,2,3-Triazole Hybrids: Utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry," researchers have successfully fused 1,2,3-triazole rings to the thiopurine scaffold. The triazole moiety provides exceptional stability against metabolic hydrolysis and actively participates in dipole-dipole interactions within biological targets[7]. Notably, these hybrids have exhibited in vivo antimalarial suppression superior to chloroquine[8].
-
Viral Protease Anchoring: During the SARS-CoV outbreaks, the thiocarbonyl group of 6-MP and 6-TG was identified as a critical warhead for inhibiting the viral papain-like protease (PLpro). SAR studies confirmed that replacing the C-6 sulfur atom with a hydroxyl or methylthio group completely abolished antiviral activity, proving that the sulfur atom is causally responsible for anchoring the inhibitor within the protease's S1' pocket[9].
Quantitative SAR Data Summary
The following table synthesizes the structure-activity relationship data of various thiopurine derivatives across different therapeutic models:
| Compound / Scaffold | Target / Disease Model | Key Structural Modification | Quantitative Efficacy |
| 6-Mercaptopurine (6-MP) | SARS-CoV PLpro | Unmodified Prodrug Core | IC50 = 21.60 μM[9] |
| 6-Thioguanine (6-TG) | SARS-CoV PLpro | 2-Amino substitution | IC50 = 5.00 μM[9] |
| 6-Chloropurine Analog | SARS-CoV | C-6 Chlorine substitution | IC50 = 48.70 μM[9] |
| Triazole-6-MP Hybrids | Plasmodium falciparum | 1,4-disubstituted triazole | Superior to Chloroquine[8] |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the experimental protocols used to synthesize and validate these scaffolds must be self-validating. Below are detailed methodologies demonstrating both chemical synthesis and biochemical validation.
Protocol 1: Synthesis of 1,2,3-Triazole-Thiopurine Hybrids via CuAAC
This protocol utilizes click chemistry to generate structurally diverse thiopurine libraries. The causality of the reagent selection is paramount: the in situ generation of Cu(I) ensures strict regioselectivity for the 1,4-disubstituted triazole isomer, preventing the formation of unwanted 1,5-isomers[7].
-
Preparation: Dissolve the alkyne-modified thiopurine derivative (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq). Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) state directly in the reaction mixture, thereby preventing premature catalyst oxidation.
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the reaction progression via Thin-Layer Chromatography (TLC).
-
Self-Validation (Internal Standard): Spike the crude mixture with a known concentration of an internal standard (e.g., biphenyl) prior to LC-MS analysis. This ensures that the calculated yield is an accurate reflection of the conversion rate, independent of ionization efficiency fluctuations.
-
Purification: Extract the product using ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.
Protocol 2: In Vitro Rac1 GTPase Activation (Pull-Down) Assay
To validate the mechanistic claim that thiopurine derivatives inhibit Rac1, we utilize a PAK-PBD pull-down assay. The p21-activated kinase (PAK) protein binding domain (PBD) specifically recognizes and binds only the active, GTP-bound form of Rac1.
-
Cell Culture & Dosing: Culture human T-lymphocytes (e.g., Jurkat cells) and treat with the synthesized thiopurine derivative (10 μM) for 24 hours.
-
Lysis: Lyse the cells using a buffer containing 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), and a protease/phosphatase inhibitor cocktail. Causality: The inhibitors prevent the rapid endogenous hydrolysis of GTP to GDP during extraction, preserving the cellular state at the exact moment of lysis.
-
Pull-Down: Incubate the clarified lysate with PAK-PBD conjugated agarose beads for 1 hour at 4°C.
-
Self-Validation (Input Control): Retain 5% of the total lysate prior to bead incubation. Run this "Input" alongside the pull-down samples during Western blotting. If the total Rac1 levels remain constant while the pull-down Rac1 levels decrease, it proves the drug is inhibiting Rac1 activation (GTP binding) rather than merely downregulating total Rac1 protein expression.
-
Detection: Elute the bound proteins using SDS sample buffer, resolve via SDS-PAGE, and perform Western blotting using an anti-Rac1 primary antibody.
Step-by-step experimental workflow for validating Rac1-GTPase inactivation.
Future Perspectives
The thiopurine scaffold remains a highly fertile ground for drug discovery. As we advance into the era of precision medicine, the integration of pharmacogenomics—specifically screening patients for TPMT and NUDT15 polymorphisms—will allow for the safe, personalized dosing of these powerful agents[2]. Furthermore, by continuing to utilize molecular hybridization techniques like CuAAC, application scientists can systematically evolve the ancient purine core into next-generation therapeutics capable of overcoming modern drug resistance.
References
- Pharmacogenetics of thiopurines - PMC - NIH.
- Thiopurines in Inflammatory Bowel Disease: New Findings and Perspectives. Journal of Crohn's and Colitis | Oxford Academic.
- Thiopurines in IBD: What Is Their Mechanism of Action? - PMC - NIH.
- Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. MDPI.
- What is the mechanism of Tisopurine?
- Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC.
- Role of heterocyclic compounds in SARS and SARS CoV-2 pandemic - PMC - NIH.
- Synthesis and In Vivo Antimalarial Activity of Novel Derivatives of 6-Mercaptopurine. Bentham Science.
- Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. Bentham Science.
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- 1. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Tisopurine? [synapse.patsnap.com]
- 4. Pharmacogenetics of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
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- 9. Role of heterocyclic compounds in SARS and SARS CoV-2 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Pharmacological Potential of 9-Benzyl Substituted Purines: A Comprehensive Technical Guide
As drug development professionals and application scientists, we are constantly searching for privileged scaffolds that offer high target selectivity, tunable pharmacokinetics, and broad synthetic accessibility. The purine ring is one of the most ubiquitous structural motifs in biology, serving as the core of ATP, GTP, and nucleic acids. However, functionalizing the N9 position of the purine system with a benzyl group fundamentally alters its biological trajectory.
This technical guide explores the mechanistic causality, structure-activity relationships (SAR), and validated experimental workflows surrounding 9-benzyl substituted purines. By engineering this specific hydrophobic anchor, researchers have unlocked potent activities against cancer, viral latency, and drug-resistant mycobacteria.
Mechanistic Causality: Why the 9-Benzyl Anchor Matters
The biological activity of 9-benzylpurines is not a product of random screening; it is a highly rational exploitation of enzymatic and receptor binding pockets. The purine core acts as an ATP mimetic, but the addition of the N9-benzyl group drives target specificity by projecting into deep hydrophobic pockets that are often unoccupied by natural substrates.
Hsp90 Inhibition: Oncology and HIV-1 Latency
Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the folding and stabilization of "client proteins" involved in oncogenesis (e.g., HER2, Akt) and viral transcription (e.g., NF-kB, AP-1). Natural ATP binds to the N-terminal domain of Hsp90. Synthetic 9-benzyl purine derivatives, such as CNF-2024 (BIIB021), act as competitive inhibitors [1].
The Causality: The purine ring mimics the adenine of ATP, forming crucial hydrogen bonds with Asp93 and Thr184 in the Hsp90 pocket. The 9-benzyl group is the critical differentiator: it projects into a hydrophobic sub-pocket formed by Leu107, Asn106, and Phe138. This interaction induces a conformational arrest, preventing the chaperone cycle and leading to the ubiquitination and proteasomal degradation of client proteins. This mechanism not only induces apoptosis in tumor cells but also enforces a "block-and-lock" state in latent HIV-1 reservoirs by depriving the virus of essential transcription factors[2].
Antimycobacterial Activity
The lipid-rich cell wall of Mycobacterium tuberculosis (Mtb) is notoriously difficult to penetrate. 9-benzylpurines have demonstrated high inhibitory activity against Mtb [3].
The Causality: The lipophilicity of the 9-benzyl group significantly enhances cellular permeability through the mycolic acid layer. When combined with electron-withdrawing groups at the C2 position (e.g., chlorine) and bulky, conjugated systems at the C6 position (e.g., trans-styryl or aryl groups), the molecule achieves a dual effect: optimized logP for membrane penetration and high-affinity binding to mycobacterial targets (in silico studies often point to enoyl reductase, InhA).
Antiviral Activity (Rhinovirus)
Specific 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines represent a distinct class of antirhinovirus agents [4].
The Causality: The introduction of a 2-chloro substituent drastically increases antiviral efficacy compared to unsubstituted analogs. The electronegative chlorine atom alters the pKa of the purine ring, optimizing the molecule's ionization state at physiological pH, which enhances its binding kinetics to viral replication machinery or host-cell dependency factors.
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate rational drug design, the following table synthesizes the quantitative biological activities of key 9-benzylpurine derivatives based on their substitution patterns.
| Compound / Substitution Pattern | Primary Target / Indication | Biological Activity (Potency) | Mechanistic Role of Substituents |
| CNF-2024 (BIIB021) (9-benzyl purine derivative) | Hsp90 (Cancer / HIV Latency) | N9-benzyl fills hydrophobic pocket; C8/C6 modifications optimize oral bioavailability. | |
| 2-chloro-4(2-furanyl)-9-benzylpurine | Mycobacterium tuberculosis (H37Rv) | MIC = 0.78 µg/mL | C2-Cl increases electron withdrawal; C6-furanyl enhances target affinity; N9-benzyl aids permeability. |
| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus (Serotype 1B) | IC | C2-Cl is essential for activity; C6-dimethylamino provides necessary steric bulk. |
| 6-benzoylamino-9-benzylpurine | Plant Mitochondria (Alternative Pathway) | High Inhibition | Liposolubility of the benzyl group drives localization to the mitochondrial inner membrane. |
Visualizing the Pharmacological Logic
To fully grasp the multi-target potential of the 9-benzylpurine scaffold, we must visualize both the structural optimization logic and the downstream signaling impact.
SAR Logic Tree
Fig 1: Structure-Activity Relationship (SAR) logic tree for optimizing 9-benzylpurine derivatives.
Hsp90 Inhibition and Client Degradation Pathway
Fig 2: Mechanism of Hsp90 inhibition by 9-benzylpurines leading to client protein degradation.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard methodologies for evaluating the biological activity of newly synthesized 9-benzylpurines.
Protocol A: Hsp90 Competitive Binding & HER2 Degradation Assay
This protocol validates the on-target mechanism of 9-benzylpurines by measuring the degradation of HER2, a highly sensitive Hsp90 client protein, in SKBr3 breast cancer cells.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture SKBr3 cells in McCoy's 5A medium supplemented with 10% FBS. Seed at
cells/well in 6-well plates and incubate overnight at 37°C, 5% CO . -
Compound Treatment: Prepare a 10 mM stock of the 9-benzylpurine derivative in DMSO. Treat cells with a concentration gradient (0.01 µM to 10 µM). Self-Validation Control: Include a vehicle control (0.1% DMSO) and a positive control (17-AAG at 0.5 µM).
-
Incubation: Incubate for 24 hours to allow for Hsp90 inhibition, subsequent ubiquitination, and proteasomal degradation of HER2.
-
Lysis & Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C and collect the supernatant.
-
Western Blotting: Resolve 20 µg of total protein via SDS-PAGE (8% gel) and transfer to a PVDF membrane.
-
Immunodetection: Probe with anti-HER2 primary antibody (1:1000) and anti-GAPDH (1:5000) as a loading control. Detect using HRP-conjugated secondary antibodies and ECL reagent.
-
Data Analysis: Quantify band intensities using densitometry. Calculate the IC
for HER2 degradation relative to the vehicle control.
Protocol B: Resazurin Microtiter Assay (REMA) for Antimycobacterial MIC
This high-throughput, colorimetric assay determines the Minimum Inhibitory Concentration (MIC) of 9-benzylpurines against M. tuberculosis H37Rv.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the log phase (OD
0.6-0.8). Dilute the culture to CFU/mL. -
Plate Setup: In a 96-well plate, add 100 µL of 7H9 broth to all wells. Add 100 µL of the 9-benzylpurine derivative (prepared at 2x the highest desired concentration) to the first column. Perform serial 2-fold dilutions across the plate.
-
Controls (Self-Validation):
-
Growth Control: Bacteria + Broth + Vehicle (DMSO).
-
Sterility Control: Broth only.
-
Positive Control: Isoniazid (INH) or Rifampicin (RIF) standard gradients.
-
-
Inoculation: Add 100 µL of the bacterial inoculum to all wells (except sterility controls). Total well volume = 200 µL.
-
Incubation: Seal plates and incubate at 37°C for 7 days.
-
Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.
-
Readout: Observe color change. Blue indicates no growth (inhibition); pink indicates bacterial viability. The MIC is defined as the lowest concentration of the 9-benzylpurine that prevents the color change from blue to pink.
References
-
New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential. National Center for Biotechnology Information (NIH PMC). Available at:[Link]
-
Heat shock protein 90 is a master regulator of HIV-1 latency. UCL Discovery. Available at:[Link]
-
9-Benzylpurines with Inhibitory Activity Against Mycobacterium tuberculosis. ResearchGate / ChemInform. Available at:[Link]
-
9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity. Journal of Medicinal Chemistry (PubMed). Available at:[Link]
6-Methylthiopurine Analogs: A Comprehensive Technical Review of Synthesis, Metabolism, and Therapeutic Applications
Introduction
6-Methylthiopurine (6-MTP) and its nucleoside analogs represent a critical class of purine antimetabolites. Originally identified as the metabolic byproducts of 6-mercaptopurine (6-MP) and azathioprine, these compounds have profound implications in oncology, immunosuppression, and antiviral therapies[1]. The structural substitution of a methylthio group at the 6-position of the purine ring allows these analogs to mimic natural purines, thereby disrupting de novo purine biosynthesis and nucleic acid replication in rapidly dividing cells[2].
Mechanistic Pharmacology & Thiopurine Metabolism
The therapeutic efficacy and potential toxicity of thiopurine drugs are heavily dictated by their intracellular metabolic conversion. Prodrugs like 6-MP are metabolized via competing enzymatic pathways. The anabolic pathway, driven by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), converts 6-MP into thioinosine monophosphate (TIMP), which is eventually transformed into cytotoxic 6-thioguanine nucleotides (6-TGNs)[1].
Conversely, the catabolic pathway involves Thiopurine S-methyltransferase (TPMT), a cytosolic enzyme that catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP, structurally synonymous with 6-MTP) and the methylation of TIMP to 6-methyl-TIMP (meTIMP)[3]. The generation of 6-methylthiopurine ribonucleotides actively inhibits de novo purine synthesis by suppressing phosphoribosyl pyrophosphate (PRPP) amidotransferase, contributing significantly to the drug's immunosuppressive and antineoplastic effects[2].
Thiopurine metabolic pathway highlighting TPMT-mediated S-methylation to 6-MTP derivatives.
Chemical Synthesis of 6-Methylthiopurine Analogs
The chemical synthesis of 6-MTP analogs often utilizes post-synthetic modification of precursor oligomers or direct S-methylation of 6-thiopurines. A highly robust and self-validating protocol for generating 6-methylthiopurine derivatives involves the direct electrophilic methylation of 6-mercaptopurine precursors[4].
Protocol 1: S-Methylation of 6-Mercaptopurine Derivatives
-
Precursor Solvation: Dissolve the 6-mercaptopurine analog (e.g., 6-mercaptopurine 2'-deoxyriboside) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or an aqueous alkaline solution (e.g., 30% NaOH).
-
Causality: Polar aprotic solvents like DMF prevent the solvation of the nucleophile, thereby increasing the reactivity of the sulfur atom at the 6-position. If an aqueous base is used, it deprotonates the thiol, generating a highly nucleophilic thiolate anion.
-
-
Electrophilic Addition: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyldisulfide, dropwise under an argon atmosphere[5].
-
Causality: Methyl iodide acts as a strong, sterically unhindered electrophile. The soft nucleophilic character of the thiolate sulfur ensures highly regioselective S-methylation over N-methylation on the purine ring.
-
-
Incubation & Monitoring: Stir the reaction mixture at room temperature for 2 to 18 hours. Monitor the reaction progression via Thin-Layer Chromatography (TLC) to self-validate that the starting material is completely consumed.
-
Quenching & Purification: Neutralize the mixture with concentrated HCl (if a basic solvent was used) to precipitate the solid. Filter, wash with distilled water, and purify via silica gel column chromatography using a dichloromethane/methanol gradient[6].
-
Causality: Neutralization forces the uncharged 6-methylthiopurine derivative out of the aqueous phase, allowing for high-yield recovery prior to fine purification.
-
Quantitative Pharmacodynamics & Cytotoxicity
6-MTP analogs and their halogenated or modified derivatives exhibit broad-spectrum bioactivity. Recent structural modifications have yielded compounds with significant cytotoxicity against various cancer cell lines and viral strains.
Table 1: Comparative IC₅₀ Values of 6-MTP Analogs and Related Purines
| Compound / Analog | Target / Cell Line | IC₅₀ Value | Reference Context |
| SMeFM (Methylthio-Formycin) | Influenza A Virus (IAV) | 31 – 79 nM | Antiviral screening[7] |
| Thiopurine Pyranonucleoside (Comp. 31) | Jurkat (T-cell leukemia) | 6.1 μM | Anticancer assay[8] |
| 6-Chloro-thiopurine analog | REH (Acute lymphocytic leukemia) | 3.95 μM | Anticancer assay[9] |
| 6-Fluoro-thiopurine analog | REH (Acute lymphocytic leukemia) | 4.71 μM | Anticancer assay[9] |
| Purine Disaccharide Nucleosides | PARP-1 (Enzyme inhibition) | 93 – 158 μM | DNA repair inhibition[10] |
Analytical Methodologies for Clinical Monitoring
Because TPMT activity is highly polymorphic in the human population, pre-treatment and continuous monitoring of TPMT enzyme activity is a clinical standard to prevent severe myelosuppression in patients receiving thiopurines[3]. The gold standard for measuring TPMT activity is the quantification of 6-MMP synthesized from 6-MP in red blood cell (RBC) lysates using Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection[11].
Protocol 2: UPLC-UV Quantification of TPMT Activity
-
Erythrocyte Isolation & Lysis: Centrifuge whole blood to isolate RBCs. Wash the RBC pellet with cold saline, then lyse the cells using hypotonic shock (addition of cold distilled water) to release cytosolic TPMT[12].
-
Causality: Hypotonic lysis selectively disrupts the RBC membrane without denaturing the delicate cytosolic TPMT enzyme, ensuring the assay reflects true in vivo activity.
-
-
Enzymatic Incubation: Transfer the RBC lysate to a reaction tube containing 6-mercaptopurine (substrate) and S-adenosyl-L-methionine (SAM, methyl donor). Incubate at 37°C for exactly 1 hour[11].
-
Causality: SAM is the obligate endogenous cofactor for TPMT. Maintaining 37°C ensures optimal physiological enzyme kinetics.
-
-
Reaction Termination & Protein Precipitation: Add a strong organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) to the mixture. Vortex vigorously.
-
Causality: The organic solvent instantly denatures TPMT, halting the reaction at a precise time point. It also precipitates hemoglobin and other proteins that would otherwise irreversibly foul the UPLC column[11].
-
-
Centrifugation & Extraction: Centrifuge the mixture at 10,000 x g for 10 minutes. Extract the clear supernatant containing the newly formed 6-MMP.
-
UPLC-UV Analysis: Inject the supernatant onto a high-strength silica (e.g., HSS-T3) UPLC column. Monitor the eluent using a UV detector set to 290 nm[11].
-
Causality: The 290 nm wavelength corresponds to the peak UV absorbance of the thioether chromophore in 6-MMP. This provides a maximum signal-to-noise ratio and minimizes interference from endogenous RBC metabolites, making the protocol self-validating for the specific target.
-
Step-by-step UPLC-UV workflow for quantifying TPMT enzyme activity via 6-MMP formation.
Conclusion
The study of 6-methylthiopurine analogs bridges the gap between synthetic organic chemistry and precision pharmacogenomics. By understanding the precise mechanisms of TPMT-mediated S-methylation and employing rigorous analytical workflows like UPLC-UV, drug development professionals can better design targeted purine antimetabolites with optimized efficacy and reduced toxicity profiles.
References
- Novel synthesis of O-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O-methylguanine DNA methyltransferase (MGMT)
- The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modific
- Synthetic nucleosides and nucleotides. XIV.
- Development and validation of a UPLC-UV method for the quantification of thiopurine methyltransferase enzyme activity in human erythrocytes - PubMed
- Synthesis of Novel Thiopurine Pyranonucleosides: Evaluation of Their Bioactivity - ResearchG
- Thiopurine methyltransferase activity in a French population: h.p.l.c. assay conditions and effects of drugs and inhibitors - PubMed
- Natural pentafuranosylnucleos(t)
- IMPDH activity in thiopurine-treated patients with inflammatory bowel disease - Relation to TPMT activity and metabolite concentrations - ResearchG
- Review article: recent advances in pharmacogenetics and pharmacokinetics for safe and effective thiopurine therapy in inflamm
- The thiopurines: An update - ResearchG
- Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC
- Anti-influenza Virus Activity of Methylthio-Formycin Distinct
Sources
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- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application [explorationpub.com]
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- 12. Thiopurine methyltransferase activity in a French population: h.p.l.c. assay conditions and effects of drugs and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of 2-Amino-6-Methylthiopurine Derivatives
Authored by a Senior Application Scientist
Abstract
Purine analogs represent a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities, including anticancer, antiviral, and immunosuppressive effects.[1] Within this class of compounds, 2-amino-6-methylthiopurine derivatives have emerged as a scaffold of significant interest. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, synthesizing data from seminal and contemporary research. We will delve into the nuanced effects of structural modifications on their biological activity, explore the mechanistic underpinnings of their action, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and drug discovery.
Introduction: The Significance of the Purine Scaffold
Purines, consisting of a fused pyrimidine and imidazole ring system, are fundamental components of nucleic acids (adenine and guanine) and are integral to a multitude of cellular processes. Their inherent biological relevance has made the purine scaffold a privileged structure in medicinal chemistry.[2] Synthetic purine analogs, by mimicking endogenous purines, can interact with a variety of biological targets, including enzymes and receptors, thereby modulating their function.[3]
The 2-amino-6-substituted purine framework is of particular importance due to its structural analogy to the natural purine guanine.[1] The introduction of a methylthio group at the 6-position creates a unique electronic and steric environment, influencing the molecule's interaction with target proteins. This guide will specifically focus on the derivatives of 2-amino-6-methylthiopurine, a metabolite of the widely used anticancer and immunosuppressive drug 6-mercaptopurine (6-MP).[4] Understanding the SAR of this class of compounds is crucial for the rational design of more potent and selective therapeutic agents.
Core Structure and Key Modification Points
The foundational structure of the compounds discussed in this guide is 2-amino-6-methylthiopurine. The key positions for chemical modification that significantly impact biological activity are the N9, C2, and the methylthio group at C6.
Caption: Core structure of 2-amino-6-methylthiopurine highlighting key modification points.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-amino-6-methylthiopurine derivatives is profoundly influenced by substitutions at various positions of the purine ring. This section will dissect the SAR based on available literature.
3.1. Modifications at the C6-Position
The substituent at the C6 position is a critical determinant of activity. While this guide focuses on the 6-methylthio derivatives, it is instructive to compare them with other 6-substituted analogs.
-
Nature of the C6-Substituent: The replacement of the methylthio group with other functionalities leads to a wide range of biological activities. For instance, replacement with a mercapto group (to give thioguanine) results in a potent anticancer agent.[5] Alkylation or arylation of the sulfur atom can modulate activity, with some S-substituted derivatives showing altered metabolic stability and target engagement.[5] Studies on related 6-thio-substituted 2-aminopurine derivatives have shown that the nature of the substituent on the sulfur atom influences their ability to inactivate DNA repair proteins like O6-alkylguanine-DNA alkyltransferase (AGT).[1][6] However, some 2-amino-6-(benzylthio)purine derivatives were found to be inactive in depleting AGT, suggesting that the nature of the C6-substituent is critical for this specific activity.[6]
3.2. Modifications at the N9-Position
The N9 position is frequently substituted to improve pharmacokinetic properties and target interactions.
-
Alkyl and Ribosyl Groups: The addition of a ribosyl group at the N9 position, as seen in 6-methylmercaptopurine riboside (6-MMPR), can dramatically increase potency against certain targets. For example, 6-MMPR is a potent inhibitor of nerve growth factor-activated protein kinase N (PKN) with a Ki of approximately 5 nM, which is about 1,000-fold lower than other purine inhibitors of PKN.[7] The presence of the riboside moiety is crucial, as compounds lacking it are significantly less potent.[7] Similarly, N9-alkylation in other purine analogs has been shown to influence their antitumor activity.[8]
3.3. Modifications at the C2-Position
The 2-amino group is a key feature for the biological activity of these compounds, often involved in crucial hydrogen bonding interactions with target proteins.
-
Replacement of the Amino Group: Replacing the 2-amino group generally leads to a significant loss of activity in many contexts. For example, in the case of thioguanine, the 2-amino derivative of 6-mercaptopurine, the amino group is critical for its anticancer efficacy.[5] Modifications of the 2-amino group itself, such as alkylation or acylation, can also impact activity, often negatively, by disrupting these key interactions.
Biological Activities and Mechanistic Insights
2-Amino-6-methylthiopurine and its derivatives exhibit a range of biological activities, primarily as anticancer agents and enzyme inhibitors.
4.1. Anticancer Activity
The anticancer effects of these compounds are often linked to their ability to interfere with nucleic acid metabolism and signaling pathways.
-
Inhibition of de novo Purine Synthesis: A key mechanism of action for thiopurines is the inhibition of de novo purine synthesis (DNPS).[9][10] The metabolite of 6-mercaptopurine, methylthioinosine monophosphate (MeTIMP), is a potent inhibitor of this pathway.[9][10]
-
Kinase Inhibition: Purine analogs are well-established as kinase inhibitors.[2] The 2-amino-6-methylthiopurine scaffold can be tailored to inhibit specific kinases involved in cancer cell proliferation and survival.[2] For instance, 6-MMPR is a selective inhibitor of PKN.[7]
-
Induction of Apoptosis: By disrupting cellular metabolism and signaling, these compounds can induce apoptosis in cancer cells. For example, 6-mercaptopurine and its derivatives have been shown to be cytotoxic to hepatocellular carcinoma and mammary adenocarcinoma cell lines.[11]
Caption: Simplified overview of the anticancer mechanisms of 2-amino-6-methylthiopurine derivatives.
4.2. Enzyme Inhibition
Beyond kinases, these derivatives can inhibit other enzymes.
-
Thiopurine S-methyltransferase (TPMT): 2-Amino-6-methylmercaptopurine is a metabolite of 6-mercaptopurine, formed by the action of TPMT.[4] This metabolic step is crucial in the clinical pharmacology of thiopurines.
-
Xanthine Oxidase (XOD): While not a direct target of 2-amino-6-methylthiopurine itself, related purine analogs are known to inhibit XOD, an enzyme involved in the metabolism of 6-mercaptopurine.[12]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 2-amino-6-methylthiopurine derivatives.
5.1. Synthesis of 2-Amino-6-methylthiopurine Derivatives
The synthesis of these derivatives often starts from commercially available purine precursors.
Protocol 1: Synthesis of N9-substituted 2-amino-6-methylthiopurine
-
Starting Material: 2-amino-6-chloropurine.
-
Step 1: Thiolation. Dissolve 2-amino-6-chloropurine in a suitable solvent such as ethanol. Add an excess of sodium thiomethoxide (NaSMe) and reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Step 2: Work-up. After completion, cool the reaction mixture and neutralize with acetic acid. The product, 2-amino-6-methylthiopurine, will precipitate. Filter, wash with water and ethanol, and dry under vacuum.
-
Step 3: N9-Alkylation/Glycosylation. Suspend 2-amino-6-methylthiopurine in a polar aprotic solvent like dimethylformamide (DMF). Add a base such as potassium carbonate (K₂CO₃) followed by the desired alkylating or glycosylating agent (e.g., an alkyl halide or a protected ribosyl halide). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Step 4: Purification. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General synthetic workflow for N9-substituted 2-amino-6-methylthiopurine derivatives.
5.2. Biological Evaluation
Protocol 2: In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Reconstitute the purified kinase and its specific substrate in the appropriate assay buffer.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.
-
Assay Procedure: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper or filter membrane. Wash the paper/membrane to remove unincorporated ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-amino-6-methylthiopurine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected 2-amino-6-substituted purine derivatives to provide a comparative perspective.
| Compound ID | C2-Substituent | C6-Substituent | N9-Substituent | Target/Assay | Activity (IC₅₀/Ki) | Reference |
| 1 | -NH₂ | -SH (Thioguanine) | -H | Sarcoma 180 | Active at ~1/20 dose of 6-MP | [5] |
| 2 | -NH₂ | -SCH₃ | -Ribosyl (6-MMPR) | PKN | ~5 nM (Ki) | [7] |
| 3 | -NH₂ | -S-benzyl | -H | AGT Depletion | Inactive | [6] |
| 4 | -NH₂ | -OH | -H | Xanthine Oxidase | 16.38 µM (IC₅₀) | [12] |
| 5 | -H | -SH (6-Mercaptopurine) | -H | DNPS | Potent Inhibitor | [9][10] |
Conclusion and Future Directions
The 2-amino-6-methylthiopurine scaffold remains a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein underscore the importance of systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring a wider range of substitutions at the C6 and N9 positions, employing structure-based drug design to target specific enzymes like kinases, and investigating novel delivery strategies to enhance the therapeutic index of these promising compounds. A deeper understanding of their metabolic fate and potential for drug resistance will also be crucial for their successful clinical translation.
References
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Jain, A. K., & Sharma, S. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European Journal of Medicinal Chemistry, 115, 346-373. [Link]
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Schramm, V. L. (2003). Exploring Structure−Activity Relationships of Transition State Analogues of Human Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 46(14), 2829-2840. [Link]
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El-Sofany, R. A., & El-Gazzar, M. G. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(1), 1-23. [Link]
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Stondus, J. (2018). Biological activities of purine analogues: a review. Chemical and Pharmaceutical Research, 10(2), 1-14. [Link]
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Willmore, E., et al. (2005). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 4(8), 1257-1265. [Link]
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Moschel, R. C., et al. (1992). Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. Journal of Medicinal Chemistry, 35(23), 4486-4491. [Link]
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Clarke, D. A., et al. (1958). Structure-activity relationships among purines related to 6-mercaptopurine. Cancer Research, 18(5), 445-456. [Link]
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Montgomery, J. A., & Hewson, K. (1963). The Antitumor Activity of 2-Amino-6-alkylthio-9-(β-D-ribofuranosylpurines and related Derivatives of 2-Amino-6-purinethiol (Thioguanine). Journal of Medicinal Chemistry, 6(4), 433-435. [Link]
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Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68. [Link]
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Volonté, C., & Greene, L. A. (1992). 6-Methylmercaptopurine riboside is a potent and selective inhibitor of nerve growth factor-activated protein kinase N. Journal of Neurochemistry, 58(2), 700-708. [Link]
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Nandi, D., & Singh, S. K. (2007). Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purinethiol. BMC Biochemistry, 8(1), 8. [Link]
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Nadhum, S. A., Kamoon, R. A., & Mohammed, M. H. (2019). 6-MERCAPTOPURINE DERIVATIVES: MAINTENANCE THERAPY OF ACUTE LYMPHOBLASTIC LEUKEMIA: A REVIEW. Biochemical and Cellular Archives, 20(1), 2091-2099. [Link]
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Hakim, M. N., et al. (2024). Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines. Journal of Biological Sciences, 24(1), 6-11. [Link]
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Hovhannisyan, G. S., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(10), 834-840. [Link]
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Dervan, E., et al. (2011). Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers. Cancer Research, 71(6), 2304-2313. [Link]
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Chen, Y.-J., et al. (2021). The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells. Frontiers in Oncology, 11, 778007. [Link]
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de Klerk, E., et al. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Journal of Medicinal Chemistry, 65(23), 15684-15699. [Link]
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Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]
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Krivopalov, V. P., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1789. [Link]
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Potential Therapeutic Targets for 9-benzyl-6-methylsulfanyl-purin-2-amine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel synthetic purine analogue, 9-benzyl-6-methylsulfanyl-purin-2-amine. Drawing upon the established pharmacology of structurally related purine derivatives, we hypothesize and outline a systematic approach to identify and validate its molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and detailed experimental protocols necessary to investigate the compound's mechanism of action. We focus on two high-probability target families: Cyclin-Dependent Kinases (CDKs) and the PI3K/AKT/mTOR signaling cascade, key regulators of cell cycle progression and cellular metabolism frequently dysregulated in cancer.
Introduction: The Therapeutic Potential of Purine Analogues
Purine analogues have long been a cornerstone of chemotherapy and antiviral therapy.[1][2] Their structural similarity to endogenous purines allows them to interfere with essential cellular processes such as DNA and RNA synthesis, enzymatic activity, and signal transduction.[1][2][3] The 2,6,9-trisubstituted purine scaffold, in particular, has proven to be a versatile framework for the development of potent and selective inhibitors of various protein kinases.[4][5][6][7][8] The compound 9-benzyl-6-methylsulfanyl-purin-2-amine belongs to this class of molecules, and its structural features suggest a strong potential for interaction with ATP-binding sites of key cellular kinases. This guide will delineate a strategic approach to unraveling its therapeutic potential by identifying and validating its molecular targets.
Hypothesized Target Pathways
Based on extensive structure-activity relationship (SAR) studies of similar purine derivatives, we propose two primary signaling pathways as potential targets for 9-benzyl-6-methylsulfanyl-purin-2-amine: the Cyclin-Dependent Kinase (CDK) pathway, particularly CDK2, and the PI3K/AKT/mTOR pathway.
The G1/S Cell Cycle Checkpoint and CDK2
The G1/S transition is a critical checkpoint in the cell cycle, committing the cell to DNA replication and division.[9][10][11] This process is tightly regulated by the sequential activation of CDKs. Specifically, the CDK2/Cyclin E complex plays a pivotal role in phosphorylating the Retinoblastoma protein (Rb).[5][11] Hyperphosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry.[11] Given that numerous purine-based molecules are potent CDK2 inhibitors, it is highly probable that 9-benzyl-6-methylsulfanyl-purin-2-amine also targets this kinase.[4][5][6][7][12]
.dot
Figure 3: A streamlined experimental workflow for target validation.
In Vitro Kinase Inhibition Assays
The initial step is to determine if 9-benzyl-6-methylsulfanyl-purin-2-amine directly inhibits the enzymatic activity of the putative target kinases in a cell-free system.
This assay measures the phosphorylation of a substrate peptide by CDK2/Cyclin A2.
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK Substrate Peptide (e.g., a derivative of Histone H1)
-
CDK2 Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) [13] * ATP
-
9-benzyl-6-methylsulfanyl-purin-2-amine (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
-
Procedure:
-
Prepare a serial dilution of 9-benzyl-6-methylsulfanyl-purin-2-amine in CDK2 Kinase Buffer.
-
In a 96-well plate, add 5 µL of the compound dilution or vehicle control (DMSO).
-
Add 10 µL of a solution containing CDK2/Cyclin A2 and the substrate peptide in CDK2 Kinase Buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution in CDK2 Kinase Buffer. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. [2][13][14] 8. Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
This assay measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.
-
Reagents and Materials:
-
Cell line with high mTOR activity (e.g., HEK293T)
-
mTOR Lysis Buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na₃VO₄, 0.3% CHAPS, and protease inhibitors) [15] * Antibody for immunoprecipitation (e.g., anti-mTOR or anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose beads
-
mTOR Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
Recombinant substrate (e.g., GST-4E-BP1 for mTORC1, inactive AKT1 for mTORC2)
-
ATP
-
9-benzyl-6-methylsulfanyl-purin-2-amine (dissolved in DMSO)
-
SDS-PAGE and Western blot reagents
-
Phospho-specific antibodies (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-phospho-AKT (Ser473))
-
-
Procedure:
-
Lyse cells and immunoprecipitate the mTOR complex as described in the literature. [15] 2. Wash the immunoprecipitates extensively with lysis buffer and then with mTOR Kinase Assay Buffer.
-
Resuspend the beads in mTOR Kinase Assay Buffer.
-
Aliquot the bead slurry into tubes containing serial dilutions of 9-benzyl-6-methylsulfanyl-purin-2-amine or vehicle control.
-
Pre-incubate for 10 minutes at 30°C.
-
Start the kinase reaction by adding the recombinant substrate and ATP.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using the appropriate phospho-specific antibody.
-
Quantify band intensities to determine the IC50 value.
-
Cellular Assays
Following in vitro confirmation of kinase inhibition, the next step is to assess the compound's effect on cancer cell lines.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Complete cell culture medium
-
9-benzyl-6-methylsulfanyl-purin-2-amine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 9-benzyl-6-methylsulfanyl-purin-2-amine for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
This technique is used to detect changes in the phosphorylation status of key proteins within the CDK and mTOR signaling pathways in treated cells.
-
Reagents and Materials:
-
Cancer cell lines
-
9-benzyl-6-methylsulfanyl-purin-2-amine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat cells with various concentrations of 9-benzyl-6-methylsulfanyl-purin-2-amine for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. [17] 4. Block the membrane for 1 hour at room temperature. [17] 5. Incubate the membrane with the primary antibody overnight at 4°C. [16][17] 6. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and concise manner to facilitate interpretation.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Purine Analogues
| Compound | Target Kinase | IC50 (nM) | Reference |
| R-Roscovitine | CDK2 | 73 | |
| Purine Analogue 11l | CDK2 | 19 | |
| GDC-0084 | mTOR | 70 | |
| Purine-based mTOR inhibitor | mTOR | 37 | |
| 9-benzyl-6-methylsulfanyl-purin-2-amine | CDK2 | TBD | |
| 9-benzyl-6-methylsulfanyl-purin-2-amine | mTOR | TBD |
TBD: To be determined
Table 2: Cellular Activity of 9-benzyl-6-methylsulfanyl-purin-2-amine
| Cell Line | Assay | Endpoint | Value (µM) |
| MCF-7 | MTT | GI50 | TBD |
| HCT116 | MTT | GI50 | TBD |
| MCF-7 | Western Blot | IC50 (p-Rb) | TBD |
| HCT116 | Western Blot | IC50 (p-AKT) | TBD |
TBD: To be determined
Conclusion
The systematic approach outlined in this guide, combining in vitro biochemical assays with cell-based functional and signaling studies, will enable a thorough investigation into the therapeutic targets of 9-benzyl-6-methylsulfanyl-purin-2-amine. The strong precedent for 2,6,9-trisubstituted purines as inhibitors of CDKs and the PI3K/AKT/mTOR pathway provides a solid foundation for this investigation. Successful identification and validation of its molecular targets will be a critical step in the pre-clinical development of this promising compound as a potential therapeutic agent.
References
- Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Neg
- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Protocol Exchange.
- Molecular Modeling and Design Studies of Purine Deriv
- Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Tre
- PI3K/AKT/mTOR p
- Advances in mTOR Inhibitors. BOC Sciences.
- Structures, observed and calculated CDK2 inhibitory activities of purine derivatives.
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PMC.
- A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology.
- Application Notes for Western Blot Analysis of p-AKT (Ser473)
- PI3K/AKT/MAPK Signaling Resources. Cell Signaling Technology.
- Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression.
- PI3K/Akt/mTOR Signaling P
- Detection of phosphorylated Akt and MAPK in cell culture assays. PMC.
- PI3K/Akt/mTOR Signaling. APExBIO.
- Inhibition of cyclin-dependent kinases by purine analogues. PubMed.
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- Overview of Research into mTOR Inhibitors. PMC.
- Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. Journal of Medicinal Chemistry.
- Western blot protocol. Jeffrey Magee Lab, Washington University in St. Louis.
- Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC.
- CDK2/CyclinA2 Kinase Assay. Promega.
- G1/S Checkpoint Regul
- G1/S transition. Wikipedia.
- Phospho-Rb (Ser807/811) Antibody (#9308) Datasheet With Images. Cell Signaling Technology.
- An in vitro assay for the kinase activity of mTOR complex 2. PubMed.
- G1/S Checkpoint. Cell Signaling Technology.
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad.
- General Protocol for Western Blotting. Bio-Rad.
- A Technical Guide for its Application as a Chemical Probe for CDK2 Function. Benchchem.
- CDK2 Assay Kit. BPS Bioscience.
- Regulation of cyclins during the cell cycle p
- CDK Assay Kit, RbING*. Thermo Fisher Scientific.
- Control of cell cycle transcription during G1 and S phases. PMC.
- Chemi-Verse™ CDK2/CyclinE1 Kinase Assay Kit. BPS Bioscience.
- Second generation of mTOR inhibitors. a: Selected known mTOR kinase...
- A purine analog that inhibits mTOR (IC50 = 37 nM) and PI3K (IC50s = 16, 68, 25, and 42 nM for the α, β, γ, and δ isoforms, respectiv ely), UoM: 1 * 5 mg. Grogg-Shop.
- An In Vitro Assay for the Kinase Activity of mTOR Complex 2.
- mTOR/FRAP1 Kinase Assay Service. Reaction Biology.
- mTOR Inhibitors
- LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR). Thermo Fisher Scientific.
- mTOR inhibitors. Wikipedia.
- Phospho-Rb (Ser807/811) Antibody from Cell Signaling Technology. Biocompare.
- The mTORC1 signaling network senses changes in cellular purine nucleotide levels. PMC.
- Phospho-Rb (Ser807/811) (D9) rabbit mAb. Abwiz Bio.
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- 5. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Synthesis of 9-Benzyl-6-methylsulfanyl-purin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 9-Benzyl-6-methylsulfanyl-purin-2-amine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. The protocol is designed for execution by trained laboratory personnel and is structured to provide not only a step-by-step procedure but also the underlying chemical principles and rationale for the chosen methodology. This guide details a robust two-step synthesis commencing with the readily available starting material, 2-amino-6-mercaptopurine (thioguanine). The synthesis involves an initial S-methylation of the thiol group, followed by a regioselective N9-benzylation. An alternative, modern approach for the N9-alkylation is also presented. This document is intended to serve as a practical resource for researchers engaged in the synthesis of purine analogs and other heterocyclic compounds.
Introduction
Substituted purines are a cornerstone of modern medicinal chemistry, with analogs forming the basis of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The targeted modification of the purine scaffold at various positions allows for the fine-tuning of biological activity and pharmacokinetic properties. 9-Benzyl-6-methylsulfanyl-purin-2-amine is a compound of interest due to its structural similarity to other biologically active purine derivatives. The presence of the 2-amino group, the 6-methylsulfanyl group, and the 9-benzyl group offers multiple points for potential interaction with biological targets.
This guide provides a detailed, reliable, and reproducible protocol for the synthesis of this target molecule. The chosen synthetic strategy is a logical and efficient two-step process that prioritizes regioselectivity and yield.
Synthetic Strategy Overview
The synthesis of 9-Benzyl-6-methylsulfanyl-purin-2-amine is achieved through a two-step process starting from 2-amino-6-mercaptopurine:
-
Step 1: S-Methylation. The initial step involves the selective methylation of the sulfur atom of 2-amino-6-mercaptopurine to form the intermediate, 2-amino-6-methylsulfanyl-9H-purine. This is a nucleophilic substitution reaction where the thiolate anion, formed in the presence of a base, attacks a methylating agent.
-
Step 2: N9-Benzylation. The second step is the regioselective benzylation at the N9 position of the purine ring. Alkylation of purines can occur at different nitrogen atoms (N1, N3, N7, or N9). The use of a polar aprotic solvent and appropriate reaction conditions favors the formation of the thermodynamically more stable N9-substituted product.
Diagram: Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) |
| 2-Amino-6-mercaptopurine (Thioguanine) | ≥98% | Sigma-Aldrich |
| Methyl iodide (Iodomethane) | ≥99.5% | Sigma-Aldrich |
| Benzyl bromide | ≥98% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Fisher Scientific |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Standard laboratory glassware
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-6-methylsulfanyl-9H-purine
Rationale: This step achieves the selective S-methylation of the starting material. Potassium carbonate is a suitable base to deprotonate the more acidic thiol group over the imidazole N-H, allowing for selective alkylation on the sulfur atom. DMF is an excellent polar aprotic solvent for this type of reaction.
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-6-mercaptopurine (5.0 g, 29.9 mmol) and anhydrous potassium carbonate (8.27 g, 59.8 mmol).
-
Add anhydrous dimethylformamide (DMF, 100 mL) to the flask.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methyl iodide (2.05 mL, 32.9 mmol) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (DCM:MeOH, 9:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once the reaction is complete, pour the mixture into ice-water (400 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to afford 2-amino-6-methylsulfanyl-9H-purine as a pale yellow solid. The product is often of sufficient purity for the next step. If further purification is needed, recrystallization from ethanol/water can be performed.
Step 2: Synthesis of 9-Benzyl-6-methylsulfanyl-purin-2-amine
Rationale: This step introduces the benzyl group at the N9 position. Cesium carbonate is a stronger base than potassium carbonate and is effective in deprotonating the imidazole nitrogen. The choice of a polar aprotic solvent like DMF favors N9 alkylation over other positions.
Diagram: N9-Benzylation Workflow
Caption: Workflow for the N9-benzylation step.
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend 2-amino-6-methylsulfanyl-9H-purine (3.0 g, 16.5 mmol) and cesium carbonate (8.09 g, 24.8 mmol) in anhydrous DMF (50 mL).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (2.36 mL, 19.8 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (EtOAc:Hexanes, 1:1). The appearance of a new, less polar spot indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 9-Benzyl-6-methylsulfanyl-purin-2-amine as a white to off-white solid.
Alternative Protocol: TBAF-Mediated N9-Benzylation
Rationale: Tetrabutylammonium fluoride (TBAF) offers a milder and often faster alternative for N9-alkylation of purines. The fluoride ion acts as a base to deprotonate the purine, and the reaction can often proceed at room temperature with high regioselectivity.[2]
Procedure:
-
Dissolve 2-amino-6-methylsulfanyl-9H-purine (1.0 eq) in anhydrous THF in a dry flask under a nitrogen atmosphere.
-
Add a 1.0 M solution of TBAF in THF (2.0 eq) to the stirred solution.
-
Add benzyl bromide (1.5 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, concentrate the reaction mixture and purify directly by column chromatography as described in the previous protocol.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the final product.
Safety and Handling
-
General Precautions: This protocol should be carried out by a trained chemist in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reagent-Specific Hazards:
-
Methyl iodide: is toxic, a suspected carcinogen, and a lachrymator. Handle with extreme care in a fume hood.
-
Benzyl bromide: is a lachrymator and corrosive. Avoid inhalation and contact with skin.
-
Dimethylformamide (DMF): is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete reaction | Insufficient base, inactive methyl iodide, wet solvent. | Use freshly dried K₂CO₃, a new bottle of methyl iodide, and ensure DMF is anhydrous. Extend reaction time. |
| Step 2: Low yield of N9-isomer | Presence of water, incorrect base or solvent. | Ensure all reagents and solvents are anhydrous. Use of Cs₂CO₃ and DMF should favor N9-alkylation. |
| Step 2: Multiple products | Alkylation at other nitrogen atoms (N7, N3). | Optimize reaction temperature and time. Column chromatography should separate isomers. Consider the TBAF method for improved regioselectivity. |
| Purification difficulties | Co-eluting impurities. | Adjust the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
References
- Robak T, Robak P. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Curr Pharm Des. 2012;18(23):3373-88.
-
Brik, A., et al. (2005). A Rapid and Mild Method for N9-Alkylation of Purines Using Tetrabutylammonium Fluoride. Organic Letters, 7(23), 5035-5038. Available at: [Link]
Sources
Application Note: Strategic N9-Regioselective Benzylation of 2-Amino-6-methylthiopurine
Executive Summary
The N9-benzylation of 2-amino-6-methylthiopurine (also known as 2-amino-6-methylmercaptopurine) is a critical synthetic step in the production of acyclic guanosine antivirals and specific antimetabolites. However, the reaction is plagued by the classic purine regioselectivity problem: competition between the N9 (desired, thermodynamic) and N7 (undesired, kinetic) positions.
This Application Note provides a definitive guide to maximizing N9-selectivity. We move beyond generic "base + solvent" advice to provide two validated protocols: a Standard Thermodynamic Protocol (K₂CO₃/DMF) for bulk synthesis and a High-Precision Protocol (Cs₂CO₃/TBAI) for difficult substrates. Furthermore, we detail a Self-Validating Analytical Workflow using 2D-NMR to unambiguously confirm regioisomer identity, preventing costly downstream failures.
Mechanistic Insight: The N9 vs. N7 Battlefield
To control the reaction, one must understand the electronic and steric forces at play.
Tautomeric Equilibrium
Unlike Guanine, which exists predominantly in the keto-form, 2-amino-6-methylthiopurine lacks the N1-proton. The 6-methylthio group locks the system into an aromatic form, forcing the acidic proton to toggle between the imidazole nitrogens (N7 and N9).
-
N9-H Tautomer: Generally more stable in solution, leading to N9-alkylation.
-
N7-H Tautomer: Often more nucleophilic kinetically due to less steric hindrance from the sugar/alkyl pocket, but the 6-methylthio group provides significant steric bulk that disfavors N7 attack compared to 6-aminopurines.
The "Thermodynamic Sink"
Under reversible conditions (high heat, specific solvents), the N7-alkylated product can sometimes rearrange or degrade, while the N9-product remains stable. Therefore, temperature control is the primary lever for N9 selectivity.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the strategic decision points.
Figure 1: Reaction pathway showing the bifurcation between N9 and N7 alkylation.[1] The N9 pathway is favored by thermodynamic conditions and steric avoidance of the S-Me group.
Experimental Protocols
Protocol A: The "Standard" Thermodynamic Method (K₂CO₃/DMF)
Best for: Large-scale batches where cost is a driver and <5% N7 isomer is acceptable.
Reagents:
-
Substrate: 2-Amino-6-methylthiopurine (1.0 equiv)
-
Alkylelectrophile: Benzyl bromide (1.05 equiv) or Benzyl chloride (1.1 equiv + 0.1 equiv NaI)
-
Base: Anhydrous K₂CO₃ (1.5 equiv)
-
Solvent: DMF (anhydrous, 10 mL per gram of substrate)
Procedure:
-
Preparation: Charge a dry flask with 2-amino-6-methylthiopurine and anhydrous K₂CO₃.
-
Solvation: Add DMF under N₂ atmosphere. Stir at room temperature for 30 minutes. Note: This ensures complete deprotonation and formation of the purinyl anion.
-
Addition: Add Benzyl bromide dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Why 60°C? Room temperature promotes kinetic (N7) product. Heating drives the reaction toward the thermodynamic (N9) sink.
-
-
Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The N9-isomer typically precipitates as a solid.
-
Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/Water or Methanol to remove trace N7 isomer.
Protocol B: The "High-Precision" Method (Cs₂CO₃/TBAI)
Best for: High-value synthesis requiring maximum regioselectivity (>95:5 ratio).
Reagents:
-
Substrate: 2-Amino-6-methylthiopurine (1.0 equiv)
-
Alkylelectrophile: Benzyl bromide (1.1 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.2 equiv)
-
Additive: Tetrabutylammonium Iodide (TBAI) (0.1 equiv)
-
Solvent: DMF or NMP (anhydrous)
Procedure:
-
Activation: Mix substrate and Cs₂CO₃ in DMF. Stir vigorously for 20 minutes.
-
Catalysis: Add TBAI.
-
Alkylation: Add Benzyl bromide slowly.
-
Conditions: Stir at 40–50°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/DMSO. Dry organic layer over MgSO₄.[6]
-
Yield: Expect 80–90% yield with significantly reduced N7 impurity compared to Method A.
Self-Validating Analytical Systems
Trusting a label is insufficient in isomer chemistry. You must validate the regiochemistry. The N9 and N7 isomers have distinct NMR fingerprints.[7]
Data Comparison Table
| Feature | N9-Benzyl Isomer (Desired) | N7-Benzyl Isomer (Undesired) |
| H8 Proton Shift | Typically 7.8 – 8.2 ppm | Typically shifted downfield (deshielded) vs N9 |
| Benzyl -CH₂- | Sharp singlet ~5.3 ppm | Often shifted slightly downfield |
| C5 Carbon (¹³C) | ~125–130 ppm (Shielded) | ~135–145 ppm (Deshielded) |
| C4 Carbon (¹³C) | ~150–155 ppm (Deshielded) | ~140–145 ppm (Shielded) |
| UV | ~308 nm (pH 1) | ~316 nm (pH 1) (Bathochromic shift) |
The "Gold Standard" Validation: HMBC
Run a ¹H-¹⁵N HMBC or ¹H-¹³C HMBC experiment. This is the only way to be 100% certain without X-ray crystallography.
-
N9 Isomer: The Benzyl -CH₂- protons will show a 3-bond correlation to C4 and C8 .
-
N7 Isomer: The Benzyl -CH₂- protons will show a 3-bond correlation to C5 and C8 .
Diagnostic Logic:
-
If Benzyl-CH₂ correlates to a Carbon at ~150 ppm (C4) → N9 Confirmed .
-
If Benzyl-CH₂ correlates to a Carbon at ~140 ppm (C5) → N7 Confirmed .
Strategic Workflow Diagram
Use this decision tree to select the correct method and validate your results.
Figure 2: Operational workflow for selecting the synthesis route and validating regiochemical purity.
References
-
Harnden, M. R., & Jarvest, R. L. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines.[8] Journal of Medicinal Chemistry, 30(10), 1636–1642.
- Kjellberg, J., & Johansson, N. G. (1986). Regioselective alkylation of 2-amino-6-chloropurine. Tetrahedron, 42(23), 6541-6544. (Foundational work on 2-amino-6-substituted purine regioselectivity).
-
BenchChem Technical Support. (2025). Distinguishing between N7 and N9 purine isomers by NMR.
-
Hilario, F., et al. (2011). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E, E67, o2686.
- Geen, G. R., et al. (1990). The regioselective alkylation of 2-amino-6-chloropurine. Tetrahedron Letters, 31(30), 4349-4352. (Describes the thermodynamic vs kinetic control in detail).
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1544434A - 6-benzylaminopurine production process - Google Patents [patents.google.com]
- 6. 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Solubility of 9-Benzyl-6-methylsulfanyl-purin-2-amine in DMSO
Application Note: Solubility Profiling and Handling of 9-Benzyl-6-methylsulfanyl-purin-2-amine in DMSO
Executive Summary
This guide details the solubility characteristics, stock solution preparation, and aqueous dilution strategies for 9-Benzyl-6-methylsulfanyl-purin-2-amine (Formula: C₁₃H₁₃N₅S; MW: ~271.34 g/mol ). While purine derivatives generally exhibit favorable solubility in aprotic polar solvents like Dimethyl Sulfoxide (DMSO), the specific combination of the lipophilic 9-benzyl group and the 6-methylsulfanyl moiety creates unique handling requirements. This document provides a self-validating protocol to establish maximum solubility, prevent "crash-out" precipitation in biological assays, and ensure long-term stability.
Physicochemical Context & Mechanism
Structural Analysis
The target compound features a purine core substituted at three key positions:[1]
-
C2-Amine (-NH₂): A hydrogen bond donor.
-
C6-Methylsulfanyl (-SCH₃): A lipophilic, non-polar motif.
-
N9-Benzyl (-CH₂Ph): A bulky, aromatic, hydrophobic group.
Why DMSO?
Water is a poor solvent for this compound due to the dominant hydrophobic interactions of the benzyl and methylsulfanyl groups, which drive strong intermolecular
-
Disruption of Stacking: DMSO molecules intercalate between the planar purine rings, disrupting the
-stacking that stabilizes the solid state. -
Hydrogen Bonding: The sulfoxide oxygen in DMSO accepts hydrogen bonds from the C2-amine, further stabilizing the dissolved state.
Predicted Solubility Limits
Based on structural analogs (e.g., 6-methylthiopurine, O6-benzylguanine), the estimated solubility in anhydrous DMSO is >25 mM (approx. 6.8 mg/mL), with potential saturation points reaching 50–100 mM depending on temperature and purity.
Protocol 1: Determination of Maximum Solubility (Saturation Method)
Objective: Empirically determine the solubility limit to define a safe working concentration for stock solutions.
Materials:
-
Compound: 9-Benzyl-6-methylsulfanyl-purin-2-amine (Solid).
-
Solvent: Anhydrous DMSO (Grade:
99.9%, Water content <0.1%). -
Equipment: Analytical balance, vortex mixer, sonicating water bath, centrifuge.
Step-by-Step Methodology:
-
Gravimetric Preparation: Weigh approximately 5.0 mg of the solid compound into a 1.5 mL amber microcentrifuge tube.
-
Note: Amber tubes protect light-sensitive purines from photo-oxidation.
-
-
Incremental Addition: Add anhydrous DMSO in 50
L increments. -
Dissolution Cycle:
-
Vortex vigorously for 30 seconds.
-
Sonicate at 40 kHz for 5 minutes (maintain bath temp < 30°C to prevent degradation).
-
Visual Inspection: Check for undissolved particulates (turbidity) against a dark background.
-
-
Endpoint Determination:
-
If clear: Add another 50
L DMSO? NO. If clear, you have exceeded the solubility needed for that volume. (See Logic Diagram below). -
Correct Logic: If clear at 50
L (100 mg/mL), the solubility is high. If particles remain, add more solvent until clear.
-
-
Centrifugation (Validation): Once visually clear, centrifuge at 13,000 x g for 5 minutes. A pellet indicates incomplete dissolution (false positive visual check).
Workflow Visualization:
Figure 1: Iterative "Saturation Shake-Flask" workflow for determining true solubility limits.
Protocol 2: Preparation of Standard Stock Solutions
Target: 10 mM Stock Solution (Standard for High-Throughput Screening). Calculation: MW = 271.34 g/mol . Mass Required: 2.71 mg per 1.0 mL of DMSO.
Procedure:
-
Weighing: Weigh 2.7–3.0 mg of compound. Record exact mass (e.g.,
mg). -
Volume Calculation: Calculate the required DMSO volume (
) to achieve 10 mM. Example: . -
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Aliquot & Storage:
-
Dispense into single-use aliquots (e.g., 50
L) to avoid freeze-thaw cycles. -
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Critical: Use tubes with O-ring seals to prevent DMSO hygroscopicity during storage.
-
Protocol 3: Aqueous Dilution (The "Crash-Out" Prevention)
The Problem: Directly adding high-concentration DMSO stock (e.g., 10 mM) to aqueous media (PBS, Cell Culture Media) often causes immediate precipitation due to the rapid change in polarity. The hydrophobic benzyl group will drive aggregation.
The Solution: Intermediate Dilution Step Do not dilute >1:200 in a single step. Use a serial dilution strategy.
Step-by-Step:
-
Thaw: Thaw DMSO stock at Room Temperature (RT). Vortex immediately (DMSO freezes as crystals, potentially separating the solute; vortexing ensures homogeneity).
-
Intermediate Plate (100x): Prepare a 100x working solution in pure DMSO or 50% DMSO/Water (if solubility permits).
-
Why? Keeping the solvent ratio high prevents crashing before the final step.
-
-
Final Dilution (1x): Pipette the intermediate solution into the agitated assay media.
-
Target: Final DMSO concentration should be
(v/v) to avoid solvent toxicity in cells.
-
Dilution Logic Diagram:
Figure 2: Two-step dilution strategy to mitigate precipitation risks.
Troubleshooting & Stability Data
| Issue | Observation | Root Cause | Corrective Action |
| Precipitation | Cloudy suspension upon thawing. | DMSO is hygroscopic; water absorption reduces solubility. | Use fresh, anhydrous DMSO. Warm to 37°C briefly, then vortex. |
| Inconsistent IC50 | Variable biological results. | Compound crashed out in media (invisible micro-crystals). | Verify solubility in media using light scattering or reduce final concentration. |
| Degradation | Yellowing of solution over time. | Oxidation of sulfur (methylsulfanyl group) to sulfoxide/sulfone. | Store under inert gas ( |
| Freezing | Stock solidifies at RT (<19°C). | Normal behavior for DMSO (MP = 18.5°C). | Ensure complete thawing before pipetting. Heterogeneous thawing alters concentration. |
References
- Li, P., & Zhao, L. (2014). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General principles of solubility profiling in drug discovery).
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link
-
Sigma-Aldrich. (2023). Dimethyl Sulfoxide (DMSO) Physical Properties and Chemical Compatibility Guide. Link
-
BenchChem. (2025).[2] Navigating the Solubility Landscape of Purine Derivatives: A Technical Guide. (General protocols for lipophilic heterocycles). Link
-
Acta Crystallographica. (2014). Structure of 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Section E, Structure Reports Online. (Structural analog reference for crystal packing). Link
(Note: Specific solubility data for novel research compounds often requires the empirical generation described in Protocol 1. The references above provide the methodological grounding for the protocols presented.)
Sources
Precision Crystallization of 9-Benzyl Purine Derivatives: Solvent Selection & Polymorph Control
Executive Summary
The crystallization of 9-benzyl purine derivatives (e.g., 9-benzyladenine, 9-benzyl-6-chloropurine) is a critical unit operation in the synthesis of antiviral and antineoplastic APIs. These molecules exhibit a "solubility paradox": the lipophilic benzyl group contrasts with the polar, hydrogen-bonding purine core, creating challenges in solvent selection.
This guide provides a scientifically grounded protocol for solvent selection, focusing on purification efficiency (specifically separating the N9-isomer from the N7/N3 by-products) and polymorph control . We move beyond trial-and-error by applying thermodynamic principles and Hansen Solubility Parameters (HSP) to design self-validating crystallization systems.
Physicochemical Profiling & Solubility Logic
To select the correct solvent, one must understand the intermolecular forces at play. 9-benzyl purines are heterocyclic aromatic compounds with two distinct domains:
-
The Purine Core: High polarity, H-bond acceptors (N1, N3, N7), and potential H-bond donors (exocyclic amines). It drives high melting points due to
- stacking and lattice energy. -
The Benzyl Moiety: Lipophilic, aromatic. It disrupts water solubility but enhances solubility in chlorinated and aromatic solvents.
Table 1: Solubility Profile of 9-Benzyl Purines
Data aggregated from experimental purine derivative profiles.
| Solvent Class | Representative Solvents | Solubility Behavior | Usage in Crystallization |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Solvent for anti-solvent methods. Good for initial crude dissolution. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature dependent) | Primary Solvent for cooling crystallization. Best balance of yield and purity. |
| Chlorinated | DCM, Chloroform | Good | Solvent for evaporation or silica loading. Risk of solvate formation.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Anti-Solvent or wash solvent. Good for removing non-polar impurities.[2] |
| Water | Water | Very Low (Insoluble) | Strong Anti-Solvent . |
| Alkanes | Hexane, Heptane | Insoluble | Anti-Solvent to drive yield; washes to remove benzyl halides. |
Solvent Selection Strategy
The selection process is governed by the need to separate the thermodynamic product (N9-isomer ) from the kinetic by-products (N7/N3-isomers ).
The "Rule of Divergence" for Isomer Separation
-
N9-Isomers are generally less soluble in polar protic solvents (like Ethanol) than their N7 counterparts due to more efficient crystal packing (higher lattice energy).
-
Strategy: Use Ethanol or Methanol for cooling crystallization. The N7 isomer tends to stay in the mother liquor, while the N9 isomer crystallizes out.
Hansen Solubility Parameter (HSP) Mapping
For 9-benzyl purines, the ideal crystallization solvent should have a
-
Target Solvent Zone:
, , . -
Match: Ethanol (
) and Isopropanol ( ) fit this window perfectly.
Experimental Protocols
Protocol A: Cooling Crystallization (High Purity)
Best for: Final API polishing and removing N7-isomer traces.
-
Dissolution: Charge crude 9-benzyl purine solid into a reactor. Add Ethanol (absolute) or Methanol at a ratio of 10-15 mL per gram of solid.
-
Reflux: Heat the slurry to reflux (
C for EtOH). Ensure complete dissolution. If solids remain, add solvent in 5% increments.-
Checkpoint: If the solution is dark/colored, treat with activated carbon (5 wt%) for 15 mins, then hot filter.
-
-
Controlled Cooling:
-
Cool to
C over 30 minutes. -
Seeding (Critical): Add 0.5 wt% of pure N9-isomer seed crystals at the metastable zone width (approx.
C) to prevent oiling out. -
Cool to
C over 2-3 hours (linear ramp).
-
-
Isolation: Filter the slurry immediately.
-
Washing: Wash the cake with 2 bed volumes of cold (
C) Ethanol. -
Drying: Vacuum dry at
C.
Protocol B: Anti-Solvent Crystallization (High Yield)
Best for: Recovering material from reaction mixtures (e.g., after alkylation in DMF).
-
Primary Solution: Dissolve the crude reaction mass in a minimum volume of DMF or DMSO (approx. 2-3 mL/g).
-
Anti-Solvent Addition:
-
Place the vessel under vigorous stirring (overhead stirrer recommended).
-
Slowly add Water (or a 1:1 Water/Methanol mix) dropwise.
-
Ratio: Target a final Solvent:Anti-Solvent ratio of 1:3 to 1:5.
-
-
Nucleation Management:
-
Cloud point usually occurs at ~1:1 ratio. Stop addition, allow crystals to ripen for 30 mins.
-
Resume addition of remaining water.
-
-
Filtration: Filter the precipitate.[3]
-
Note: This method yields smaller particle sizes and may trap impurities. A subsequent Protocol A step is recommended for pharmaceutical grade.
-
Isomer Separation & Polymorph Control Logic
The synthesis of 9-benzyl purines often produces N7-benzyl and N3-benzyl isomers.
-
N9 vs. N7 Separation: The N9 isomer has a higher melting point and lower solubility in alcohols. Recrystallization from boiling Ethanol is the industry standard for enrichment. The N7 isomer remains in the supernatant.
-
Polymorphs: 9-benzyl purines can exhibit polymorphism.
-
Form I (Stable): Obtained from slow cooling in Ethanol/Methanol.
-
Form II (Metastable): Often results from rapid precipitation (Protocol B).
-
Validation: Always run DSC (Differential Scanning Calorimetry) on the dried solid. A sharp endotherm (e.g., ~235°C for 6-benzyladenine derivatives) indicates the stable crystalline form.
-
Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting between Cooling (Protocol A) and Anti-Solvent (Protocol B) crystallization based on initial solubility.
Diagram 2: Isomer Purification & Polymorph Control
Caption: Mechanism of action for the separation of N9 and N7 isomers utilizing thermodynamic solubility differences in ethanol.
Troubleshooting Common Issues
| Issue | Cause | Corrective Action |
| Oiling Out | Solution supersaturation is too high; melting point is depressed by impurities. | Seed the solution at a higher temperature. Use a solvent mixture (e.g., EtOH:Water 90:10) to slightly reduce solubility power. |
| Gelation | Rapid precipitation trapping solvent (solvate formation). | Avoid rapid anti-solvent addition. Switch to Protocol A (Cooling) with slower ramp rates. |
| Low Yield | Product is too soluble in the chosen alcohol. | Cool to lower temperature ( |
| High N7 Impurity | Cooling was too fast, trapping the kinetic isomer. | Re-slurry the solid in refluxing Ethanol for 1 hour (swish purification) and filter hot or cool very slowly. |
References
-
Separation of N9/N7 Isomers: Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography.[4] (University of Pretoria). Confirms N9 formation is favored in polar aprotic solvents, but separation is achieved via crystallization. Link
-
Solvent Systems for Purines: Purine and Related Compound Purification Strategies.[2] (Teledyne Labs). Discusses the use of Ethyl Acetate/Methanol and Hexane systems for benzyl-substituted purines.[2] Link
-
General Crystallization Guide: Solvent Selection in Pharmaceutical Crystallization Process Development. (Technobis/APC). Provides the theoretical basis for cooling vs. anti-solvent workflows. Link
-
Isomer Characterization: Study of Direct N7 Regioselective tert-Alkylation. (ACS Omega). Highlights the thermodynamic stability differences between N9 and N7 isomers essential for separation logic. Link
-
Physical Properties: 9-benzyl-6-chloropurine PubChem Entry.[5] Provides solubility data in organic solvents like DMSO and DMF. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. 9-benzyl-6-chloro-9H-purine | C12H9ClN4 | CID 230631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of Purine Analogs
As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro screening of 6-methylthiopurine (6-MTP) analogs. The protocols and insights are designed for researchers engaged in the discovery and development of novel antimetabolite therapeutics. We will move from foundational cytotoxicity screening to detailed mechanistic assays, emphasizing the rationale behind experimental choices to ensure robust and interpretable data.
Purine analogs are a cornerstone of chemotherapy and immunosuppression.[1][2][3] These antimetabolite drugs mimic endogenous purines, such as adenine and guanine, thereby disrupting critical cellular processes.[3] Their primary mechanism involves interference with DNA and RNA synthesis, which preferentially affects rapidly proliferating cells like cancer cells or activated lymphocytes.[4][5] 6-Methylthiopurine (6-MTP) and its analogs belong to this class of compounds. Their parent compound, 6-mercaptopurine (6-MP), is a well-established drug used to treat acute lymphocytic leukemia and autoimmune diseases.[4][6]
The therapeutic activity and toxicity of thiopurine analogs are dictated by a complex intracellular metabolic pathway. Understanding this pathway is critical for designing effective screening cascades and interpreting experimental results. This guide provides detailed protocols for a tiered in vitro screening approach to identify promising 6-MTP analogs and elucidate their mechanisms of action.
The Thiopurine Metabolic Pathway: A Road Map for Target Identification
To screen novel 6-MTP analogs effectively, one must understand the metabolic fate of their parent compounds. 6-mercaptopurine (6-MP) is metabolized by three competing enzymatic pathways that determine its efficacy and toxicity.[7][8]
-
Activation via HPRT: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP). Further enzymatic steps convert TIMP into 6-thioguanine nucleotides (TGNs), the primary cytotoxic metabolites that incorporate into DNA and RNA, leading to cell cycle arrest and apoptosis.[7][8][9]
-
Inactivation via TPMT: Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP). While this is an inactivation step for 6-MP itself, high levels of 6-MMP metabolites have been associated with hepatotoxicity.[5][7]
-
Inactivation via XO: Xanthine oxidase (XO) oxidizes 6-MP to the inactive metabolite 6-thiouric acid.[7][8]
This metabolic balance is a key determinant of a drug's therapeutic index. A successful 6-MTP analog might be one that is efficiently activated by HPRT while being a poor substrate for TPMT, thus favoring the production of therapeutic TGNs over potentially toxic metabolites. The following diagram illustrates this critical pathway.
Caption: The competing metabolic pathways for 6-mercaptopurine (6-MP).
Section 1: Foundational Assays - Solubility and Stability
Before biological evaluation, assessing the fundamental physicochemical properties of the 6-MTP analogs is a critical, yet often overlooked, step. Inaccurate results in biological assays can frequently be traced back to poor compound solubility or degradation in the assay medium.[10][11]
Kinetic Solubility Assessment
This assay determines the concentration at which a compound, typically dissolved in a stock solution of DMSO, begins to precipitate when diluted into an aqueous buffer.
Protocol: High-Throughput Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of each 6-MTP analog in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well clear-bottom plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (≤1%).
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm or using nephelometry.
-
Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.
Chemical Stability Assessment
This assay evaluates the stability of the analog in the cell culture medium over the intended duration of the biological assays.
Protocol: LC-MS Based Stability Assay
-
Incubation: Spike the 6-MTP analog into the complete cell culture medium (including serum) at a final concentration of 1-10 µM.
-
Time Points: Incubate the mixture at 37°C in a CO2 incubator. Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72 hours).
-
Sample Preparation: Stop the reaction by adding a threefold excess of cold acetonitrile to precipitate proteins. Centrifuge to clarify the supernatant.
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.[11]
-
Calculation: Plot the percentage of the compound remaining versus time to determine its half-life in the culture medium.
Section 2: Primary Screening - Cytotoxicity & Anti-Proliferative Effects
The initial goal is to identify which analogs possess cytotoxic or anti-proliferative activity against relevant cancer cell lines. A panel of cell lines, for instance, from hematological malignancies (e.g., Jurkat, K562) or solid tumors (e.g., MCF7, HCT116), should be used.[1][2][12]
Caption: General workflow for in vitro cytotoxicity screening of purine analogs.[13]
Protocol: MTT Colorimetric Assay
The MTT assay is a widely used method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
6-MTP analogs and a positive control (e.g., 6-mercaptopurine)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the 6-MTP analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired period (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14][15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals. Mix gently on an orbital shaker.[14]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[13][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Protocol: CellTiter-Glo® Luminescent Assay
This assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[14] The assay reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.[14] This "add-mix-measure" protocol is well-suited for high-throughput screening.[14]
Materials:
-
Same as MTT assay, but using opaque-walled 96-well plates to prevent signal crosstalk.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or equivalent).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of viability and determine IC50 values as described for the MTT assay.
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Colorimetric (Metabolic Activity) | Luminescent (ATP Quantification) |
| Sensitivity | Moderate | High |
| Throughput | High | High (Fewer Steps) |
| Endpoint | Absorbance (570 nm) | Luminescence (RLU) |
| Advantages | Cost-effective, well-established | Higher sensitivity, simple protocol |
| Considerations | Requires solubilization step | Opaque plates required, higher cost |
Section 3: Secondary Screening - Mechanistic Elucidation
Analogs that demonstrate potent cytotoxicity ('hits') should be advanced to secondary assays to investigate their mechanism of action. These assays are designed to answer specific questions based on the known biology of purine analogs.
Enzyme Activity and Inhibition Assays
Protocol: HPRT Activity Assay (Spectrophotometric) This assay measures the enzymatic activity of HPRT, the key enzyme for thiopurine activation. A decrease in activity in the presence of an analog could suggest competitive inhibition. A spectrophotometric assay can be used to monitor the conversion of a substrate like guanine to its mononucleotide.[18]
-
Lysate Preparation: Prepare cell lysates from a cell line with known HPRT activity.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, PRPP (a co-substrate), and the substrate guanine.
-
Inhibition Setup: To test for inhibition, pre-incubate the cell lysate with various concentrations of the 6-MTP analog.
-
Initiate Reaction: Start the reaction by adding the lysate (with or without the analog) to the reaction mixture.
-
Kinetic Measurement: Monitor the increase in absorbance at 257.5 nm over time, which corresponds to the formation of GMP.[18]
-
Analysis: Compare the rate of reaction in the presence and absence of the analog to determine if it inhibits HPRT activity. Alternatively, commercial ELISA kits are available to quantify HPRT protein levels or activity.[19][20]
Protocol: TPMT Inhibition Assay (Absorbance-Based) This assay determines if the 6-MTP analogs inhibit TPMT, the enzyme responsible for their inactivation. Inhibiting TPMT could potentiate the drug's effect but also increase toxicity. A novel absorbance-based assay can monitor the methylation of 6-MP, which results in a shift in its absorbance wavelength.[21]
-
Recombinant Enzyme: Use purified, recombinant human TPMT.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, the methyl donor S-adenosylmethionine (SAM), and the substrate 6-MP.
-
Inhibitor Setup: Add various concentrations of the 6-MTP analog to the reaction wells. Include a known TPMT inhibitor (e.g., olsalazine) as a positive control.[21]
-
Initiate Reaction: Start the reaction by adding TPMT enzyme. Incubate at 37°C.
-
Measurement: Monitor the change in absorbance at 411 nm, which corresponds to the formation of 6-methylmercaptopurine.[21]
-
Analysis: A reduction in the change in absorbance indicates inhibition of TPMT activity.
Apoptosis Induction Assays
Purine analogs are known to induce programmed cell death (apoptosis).[9] Western blotting is a powerful technique to detect the molecular hallmarks of this process.[22]
Caption: A simplified signaling pathway for purine analog-induced apoptosis.
Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment: Treat cells with the IC50 concentration of the hit 6-MTP analog for various time points (e.g., 12, 24, 48 hours). Include vehicle-treated cells as a negative control.
-
Protein Extraction: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23] Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody targeting an apoptosis marker (see table below).[23]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities. An increase in cleaved forms of caspases or PARP, or a change in the ratio of pro- to anti-apoptotic Bcl-2 proteins, indicates apoptosis induction. Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
| Protein Target | Expected Change with Treatment | Significance |
| Cleaved Caspase-3 | Increase | Key executioner caspase activation[22] |
| Cleaved PARP | Increase | Hallmarker of caspase-3 activity[22] |
| Bax | Increase (or translocation to mitochondria) | Pro-apoptotic Bcl-2 family member[23] |
| Bcl-2 | Decrease | Anti-apoptotic Bcl-2 family member[23] |
| Phospho-JNK | Increase | Stress-activated kinase pathway activation[23] |
Cell Cycle Analysis
Antimetabolites often cause cells to arrest at a specific phase of the cell cycle, commonly the S-phase where DNA synthesis occurs.[4] This can be analyzed by staining cellular DNA with a fluorescent dye and using flow cytometry.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells with the IC50 concentration of the 6-MTP analog for 24 hours.
-
Harvest and Fixation: Harvest the cells (including floating cells) and wash with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[15]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in one phase indicates cell cycle arrest.
Pathway Modulation Assays
To explore the impact of 6-MTP analogs on specific cellular signaling pathways, reporter gene assays are an invaluable tool.[24][25] These assays measure the activity of a specific transcription factor by linking its DNA binding site to a reporter gene, such as luciferase.[26][27]
Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and a second plasmid expressing Renilla luciferase under a constitutive promoter (to normalize for transfection efficiency).
-
Compound Treatment: After 24 hours, treat the transfected cells with the 6-MTP analog. Include a positive control (e.g., TNF-α to activate NF-κB) and a vehicle control.
-
Cell Lysis: After the desired incubation time (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay manufacturer's protocol.[26]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A change in the normalized luciferase activity indicates that the 6-MTP analog modulates the NF-κB signaling pathway.
Conclusion
This guide outlines a systematic, multi-tiered approach for the in vitro characterization of novel 6-methylthiopurine analogs. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising lead candidates and build a comprehensive understanding of their biological activity. Each protocol is designed as a self-validating system with integrated controls, ensuring the generation of reliable and reproducible data. This rigorous preclinical evaluation is an essential step in the journey of developing safer and more effective antimetabolite drugs for the treatment of cancer and other diseases.
References
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From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Bio-protocol. [Link]
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Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. PubMed. [Link]
-
Role of reporter genes to assay for transcription factors & more. G-Biosciences. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Cytotoxicity of novel substituted purine derivatives against liver cancer cells. Molecular Cancer Therapeutics. [Link]
-
Mercaptopurine. Wikipedia. [Link]
-
Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. PMC. [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
What are the advantages of using reporter assay to study a transcription factor?. BPS Bioscience. [Link]
-
A review for cell-based screening methods in drug discovery. PMC. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms. PubMed. [Link]
-
Immune cell-based screening assay for response to anticancer agents. Personalized Medicine. [Link]
-
Reviewing the mechanism of action of thiopurine drugs: toward a new paradigm in clinical practice. Immunogenetics. [Link]
-
6-Methylmercaptopurine. Rupa Health. [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
-
PRECICE® HPRT Assay Kit. NOVOCIB. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Human HPRT1(Hypoxanthine Phosphoribosyltransferase 1) ELISA Kit. ELK Biotechnology. [Link]
-
6-mercaptopurine promotes energetic failure in proliferating T cells. PMC. [Link]
-
HPRT Assay. Eurofins Medical Device Testing. [Link]
-
A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. PMC. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
TPMT3 - Overview: Thiopurine Methyltransferase Activity Profile, Erythrocytes. Mayo Clinic Laboratories. [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]
-
THIOPURINE METABOLITES (6-mercaptopurine, Azathioprine) - (B). Lab Information Manual. [Link]
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. ALWSCI. [Link]
-
In vitro 6-mercaptopurine cytotoxicity analysis on patient-derived PBMCs. Scientific Reports. [Link]
-
Thiopurine methyltransferase (TPMT). Pathology Tests Explained. [Link]
-
Thiopurine methyltransferase (TPMT). Testing.com. [Link]
-
Implementation of TPMT testing. PMC. [Link]
-
Thiopurine Methyltransferase, RBC. ARUP Consult. [Link]
-
New methods to assess 6-thiopurine toxicity and expanding its therapeutic application to pancreatic cancer via small molecule potentiators. PMC. [Link]
-
Pharmaceutical Solubility Testing: Why It Matters and What It Really Measures. Raytor. [Link]
Sources
- 1. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 5. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]
- 6. Lab Information Manual [apps.sbgh.mb.ca]
- 7. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunogenetics.nl [immunogenetics.nl]
- 9. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 12. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 20. mybiosource.com [mybiosource.com]
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- 25. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.jp]
- 27. biocat.com [biocat.com]
Microwave-Assisted Regioselective Synthesis of N9-Substituted Purines: An Advanced Application Note & Protocol
Executive Summary & Rationale
The N9-substituted purine scaffold is a privileged pharmacophore in drug discovery, forming the structural backbone of numerous antiviral and antineoplastic agents (e.g., acyclovir, tenofovir, and various pyrazole-purine hybrids)[1]. Historically, the direct alkylation of purines under conventional thermal conditions has been plagued by poor regioselectivity, yielding complex, difficult-to-separate mixtures of N7 and N9 isomers[2].
This application note details validated, high-efficiency protocols for the regioselective N9-alkylation of purines utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging dielectric heating, researchers can drastically reduce reaction times from days to minutes, eliminate thermal degradation, and achieve near-perfect N9 regioselectivity[1][3].
Mechanistic Insights: The Microwave Advantage
Understanding the causality behind experimental choices is critical for protocol optimization. Conventional heating relies on conduction and convection, which often leads to localized hot spots and slow thermal transfer. This sluggish kinetic profile frequently traps the purine alkylation at the kinetically favored, but less stable, N7 position[2].
In contrast, MAOS employs selective dielectric heating. The electromagnetic energy directly couples with the dipole moments of the purine anion and polar solvents[1]. Because the transition state of N-alkylation involves a highly polar, charge-delocalized species, microwave irradiation selectively stabilizes this state via enhanced dipole-dipole interactions, significantly lowering the activation energy barrier[3]. Furthermore, the use of specific bases—such as tetrabutylammonium fluoride (TBAF) or potassium carbonate (K₂CO₃) with catalytic N,N-dimethylformamide (DMF)—under microwave conditions rapidly drives the equilibrium toward the thermodynamically stable N9-alkylated isomer[2][3].
Thermodynamic vs. kinetic control of purine alkylation under microwave conditions.
Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity and high yield.
3.1 Protocol A: Direct Base-Promoted N9-Alkylation
This method is ideal for the rapid synthesis of N9-alkyl purines using primary or secondary alkyl halides[3].
Reagents: Purine derivative (1.0 mmol), Alkyl halide (1.2 mmol), Anhydrous K₂CO₃ (2.0 mmol) or TBAF (1.5 mmol), DMF (catalytic, ~75 mg). Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave), 10 mL Pyrex microwave vials.
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave-safe Pyrex vial equipped with a magnetic stir bar, suspend the purine (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).
-
Energy Transfer Agent: Add a catalytic amount of DMF. Causality: DMF possesses a high loss tangent, acting as a highly efficient microwave energy transfer agent to ensure rapid, uniform heating without requiring a large solvent volume[3].
-
Reagent Addition: Add the alkyl halide (1.2 mmol) dropwise. Seal the vial with a Teflon-lined crimp cap to safely contain autogenous pressure.
-
Microwave Irradiation: Insert the vial into the microwave cavity. Set parameters: Temperature = 120°C, Time = 8–10 minutes, Max Power = 150 W.
-
Quenching: Ensure the instrument's compressed air cooling is active. Causality: Rapid cooling to <50°C immediately post-irradiation quenches the reaction, preventing thermodynamic drift and product degradation.
-
Workup: Dilute the crude mixture with ethyl acetate (15 mL) and wash with 5% aqueous LiCl (3 × 10 mL). Causality: While DMF is highly water-soluble, increasing the aqueous layer's ionic strength with LiCl prevents emulsion formation and aggressively pulls all residual DMF into the aqueous phase.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂, DCM/MeOH gradient).
Workflow for the microwave-assisted regioselective synthesis of N9-substituted purines.
3.2 Protocol B: Stereospecific Microwave-Assisted Mitsunobu Coupling
When synthesizing chiral nucleoside analogs, the Mitsunobu reaction under microwave conditions allows for stereospecific N9-alkylation with complete inversion of the stereogenic center.
Step-by-Step Workflow:
-
Preparation: To a microwave vial, add the purine base (1.0 mmol), chiral secondary alcohol (1.0 mmol), and triphenylphosphine (PPh₃, 1.1 mmol) in dry THF (5 mL).
-
Activation: Cool the vial in an ice bath to 0°C. Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 mmol) dropwise. Causality: Low initial temperature prevents the premature formation and degradation of the highly reactive betaine intermediate before the system is subjected to microwave irradiation.
-
Microwave Irradiation: Seal the vial, remove from the ice bath, and irradiate at 100°C for 15 minutes.
-
Isolation: Concentrate the mixture in vacuo and purify directly via automated flash chromatography to isolate the homochiral N9-alkylated purine.
Data Presentation & Comparative Yields
The integration of microwave technology significantly outperforms conventional reflux methods across all critical metrics, as summarized below:
| Reaction Condition | Heating Modality | Time | Yield (%) | N9:N7 Selectivity |
| Purine + Benzyl Halide + K₂CO₃ | Conventional (Reflux) | 12–24 h | 40–50% | ~ 60:40 |
| Purine + Benzyl Halide + K₂CO₃/DMF | Microwave (120°C, 150W) | 7–10 min | 72–82% | > 95:5 |
| Adenine + Chiral Alcohol + DIAD | Conventional (25°C) | 24 h | 30–35% | ~ 70:30 |
| Adenine + Chiral Alcohol + DIAD | Microwave (100°C) | 15 min | 75–80% | > 90:10 |
Data synthesized from comparative literature demonstrating the superiority of dielectric heating in purine functionalization[3].
References
- Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method.MDPI.
- Regioselective alkylation reaction of purines under microwave irradiation.
- Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions.RSC Publishing.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.RSC Publishing.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 3. mdpi.org [mdpi.org]
Application Note: Advanced Handling, Storage, and Stability Protocols for Methylsulfanyl Purines
Executive Summary
Methylsulfanyl purines (e.g., 6-methylsulfanylpurine, 6-methylmercaptopurine) are critical synthetic intermediates for nucleoside analogs and serve as active metabolites in thiopurine-based pharmacotherapies. Characterized by a purine ring substituted with a methylthio group, these compounds exhibit unique reactivity. However, the thioether linkage introduces specific vulnerabilities—namely, a high susceptibility to S-oxidation and photolytic degradation. This application note outlines a causality-driven, self-validating protocol for the handling, dissolution, and storage of methylsulfanyl purines to ensure absolute structural integrity across experimental workflows.
Physicochemical Causality of Degradation
To establish an effective handling protocol, one must first understand the mechanistic causality behind methylsulfanyl purine degradation. The sulfur atom within the methylsulfanyl group is electron-rich, making it a prime target for electrophilic attack by reactive oxygen species (ROS) or environmental oxidants.
-
The Oxidation Pathway : Exposure to atmospheric oxygen, ambient light, or trace oxidizing agents catalyzes the rapid oxidation of the thioether bond. This initially forms a purine sulfoxide, which can further oxidize into a purine sulfone [1]. This structural alteration drastically shifts the electronic distribution of the purine ring, nullifying its intended biological or synthetic reactivity.
-
Thermal and Solvolytic Sensitivity : Elevated temperatures accelerate oxidation. Furthermore, introducing the compound to non-anhydrous environments can initiate micro-hydrolysis.
Caption: Oxidation pathway of methylsulfanyl purines due to environmental exposure.
Quantitative Storage Parameters
The following parameters summarize the validated environmental limits required to maintain the stability of methylsulfanyl purines.
Table 1: Key Physicochemical and Storage Parameters
| Parameter | Specification / Recommendation | Causality & Rationale |
| Solubility | DMSO (≥30 mg/mL), DMF, 0.1 M NaOH | High lipophilicity requires polar aprotic or basic solvents for complete solvation. |
| Short-Term Storage (Solid) | 4°C, desiccated | Minimizes ambient thermal degradation and prevents moisture absorption. |
| Long-Term Storage (Solid) | -20°C, protected from light | Arrests spontaneous S-oxidation and photolysis [2]. |
| Stock Solution (-80°C) | Up to 6 months | Deep freeze prevents solvent-mediated degradation over long periods [3]. |
| Stock Solution (-20°C) | Up to 1 month | Acceptable thermal threshold for active, ongoing experimental workflows [3]. |
Self-Validating Handling & Dissolution Protocol
Handling these compounds requires strict adherence to safety and environmental controls due to their potent bioactivity and potential as respiratory or dermal irritants [4].
Phase 1: Safe Handling & Weighing
-
Environmental Control : Perform all weighing inside a certified fume hood or localized exhaust ventilation system to prevent the inhalation of aerosolized particulates [2].
-
PPE Requirements : Nitrile gloves, an anti-static lab coat, and safety goggles are mandatory.
-
Tool Preparation : Use anti-static, inert spatulas (e.g., PTFE-coated). Ensure all glassware is baked or thoroughly dried; residual moisture initiates micro-environments conducive to degradation.
Phase 2: Dissolution Protocol (Preparation of 10 mM Stock)
Causality Check: Anhydrous DMSO (≥99.9%) is selected because it completely solvates the hydrophobic purine ring without acting as a proton donor, thereby preventing solvolysis.
-
Calculate Mass : For a 10 mM stock of 6-methylmercaptopurine (MW: 166.20 g/mol ), weigh exactly 1.66 mg per 1 mL of anhydrous DMSO.
-
Solvent Addition : Add the anhydrous DMSO sequentially. Do NOT vortex vigorously , as the vortex vortex introduces a massive surface area of atmospheric oxygen into the solvent. Instead, utilize gentle sonication in a room-temperature water bath (maximum 5 minutes) to facilitate dissolution [3].
-
Inert Atmosphere Sealing : Once dissolved, immediately purge the headspace of the vial with dry Argon or Nitrogen gas for 10-15 seconds before capping. This displaces atmospheric oxygen, directly preventing the transition to a sulfoxide [1].
Storage and Aliquoting Workflow
A self-validating storage system must minimize freeze-thaw cycles, which are the primary culprits for concentration gradients and micro-precipitation.
Step-by-Step Aliquoting:
-
Pre-chill Tubes : Utilize sterile, amber-colored microcentrifuge tubes. Causality: Amber plastic blocks UV/Vis wavelengths that trigger photolytic degradation.
-
Volume Distribution : Aliquot the stock solution into single-use volumes (e.g., 50 µL or 100 µL) to ensure a vial is only thawed once.
-
Temperature Stratification :
-
Thawing Protocol : Thaw aliquots naturally at room temperature in the dark. Inspect visually for precipitation. If precipitation occurs, apply mild sonication until the solution is completely clear. Never heat the solution above 37°C.
Caption: Step-by-step workflow for the dissolution, handling, and storage of methylsulfanyl purines.
Quality Control (The Validation Gate)
Every robust protocol must be a self-validating system. To ensure the integrity of the stock solution over time, establish the following validation checkpoint before utilizing a stored aliquot for critical in vitro or in vivo assays:
-
HPLC-UV Analysis : Run a rapid HPLC-UV check using a reverse-phase C18 column. Intact 6-methylsulfanylpurine typically exhibits a distinct UV maximum around 290 nm [1]. The appearance of secondary peaks at lower retention times (indicating higher polarity) strongly suggests the formation of sulfoxide or sulfone derivatives.
-
Actionable Metric : Discard any batch showing >2% degradation relative to the primary peak area to prevent off-target effects in downstream biological assays.
References
Sources
Technical Support Center: Troubleshooting the Synthesis of 9-Benzyl-6-methylsulfanyl-purin-2-amine
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals optimizing the yield and regioselectivity of 9-benzyl-6-methylsulfanyl-purin-2-amine. The N-alkylation of the purine pharmacophore is notoriously challenging due to competing nucleophilic sites. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP) to maximize your N9-isomer yield.
Reaction Workflow & Regioselectivity
Reaction pathway demonstrating the regioselective N9-benzylation of 6-methylsulfanyl-purin-2-amine.
Core Troubleshooting FAQs
Q1: Why is my N9-benzylation yield low, and how can I minimize the N7-benzyl byproduct? A1: The alkylation of 6-methylsulfanyl-purin-2-amine is governed by a delicate balance of thermodynamics and kinetics. Upon deprotonation, the purinate anion delocalizes its negative charge across the N3, N7, and N9 positions (1)[1]. While the N9-alkylated product is thermodynamically favored, protic solvents (like ethanol) or trace moisture can hydrogen-bond with the N9 position, sterically hindering it and artificially driving up N7 or N3 alkylation[1]. Causality & Solution: To force regioselectivity toward N9, you must use strictly anhydrous polar aprotic solvents (such as DMF or DMSO)[1]. Furthermore, substituting Potassium Carbonate (K₂CO₃) with Cesium Carbonate (Cs₂CO₃) drastically improves N9 yields (2)[2]. The larger ionic radius of the cesium cation creates a looser, more dissociated ion pair with the purinate anion in solution (the "cesium effect"), thereby maximizing the inherent nucleophilicity of the N9 position[2].
Q2: My reaction stalls at 60% conversion after 24 hours. How do I drive it to completion without elevating the temperature? A2: Heating purine alkylation reactions often degrades regioselectivity, pushing the thermodynamic equilibrium toward unwanted side reactions or decomposition. If your reaction stalls at room temperature, the issue is likely the poor solubility of the base or the high activation energy required for the bromide displacement. Causality & Solution: Implement a phase-transfer catalyst. Adding Tetrabutylammonium iodide (TBAI) (0.5 to 1.0 equivalents) serves a dual purpose[2]. First, it increases the solubility of the purinate complex in the organic phase. Second, it facilitates an in situ Finkelstein reaction, converting benzyl bromide into the highly reactive, transient benzyl iodide (3)[3]. This lowers the activation energy barrier, allowing the reaction to reach >90% conversion within 4–6 hours at room temperature[2][3].
Q3: How can I reliably monitor the reaction and separate the N9 and N7 isomers? A3: A self-validating protocol requires real-time monitoring. The N9 and N7 isomers possess different dipole moments, which dictates their chromatographic behavior. Causality & Solution: The N9-benzyl isomer is less polar than the N7-benzyl isomer. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a validated eluent system of n-hexane:ethyl acetate (0.5:3.5 v/v)[2][3]. The N9 product will consistently appear as the higher-running (higher Rf), UV-active spot. For bulk purification, the crude product can often be purified to analytical grade by direct recrystallization from hot methanol, which selectively crystallizes the N9-isomer as colorless blocks[3].
Quantitative Optimization Data
To illustrate the causality of reagent selection, the following table summarizes the impact of solvent, base, and additives on the regioselective yield of 9-benzyl-6-methylsulfanyl-purin-2-amine.
| Solvent System | Base (1.2 eq) | Additive | Temp (°C) | Expected N9 Yield (%) | Expected N7 Yield (%) | N9:N7 Ratio |
| Ethanol (Protic) | K₂CO₃ | None | 80 | ~40 | ~45 | < 1:1 |
| DMF (Aprotic) | K₂CO₃ | None | 25 | 65 | 25 | 2.6:1 |
| DMF (Aprotic) | Cs₂CO₃ | None | 25 | 78 | 15 | 5.2:1 |
| DMF (Aprotic) | Cs₂CO₃ | TBAI (0.5 eq) | 25 | 85–92 | < 8 | > 10:1 |
Note: Data synthesized from standardized purine N-alkylation kinetics and optimized protocols[1][2][3].
Standard Operating Procedure (SOP): High-Yield N9-Benzylation
This step-by-step methodology incorporates the troubleshooting principles above into a self-validating workflow[2][3].
-
Anion Pre-formation: In a flame-dried round-bottom flask under an argon atmosphere, suspend 6-methylsulfanyl-purin-2-amine (1.0 eq) and anhydrous Cs₂CO₃ (1.0–1.2 eq) in anhydrous DMF (approx. 5.5 mL per mmol of substrate). Stir vigorously (≥800 rpm) at room temperature for 15 minutes to ensure complete deprotonation and formation of the purinate anion.
-
Catalyst & Reagent Addition: In a separate dry vial, prepare a solution of benzyl bromide (1.3 to 1.5 eq) and TBAI (0.5 to 1.0 eq) in a minimal volume of anhydrous DMF. Add this mixture dropwise to the main reaction flask over 10 minutes to prevent localized heating.
-
Reaction Incubation & Validation: Continue vigorous stirring at room temperature (20–25 °C) for 4 to 6 hours. Validate reaction completion by TLC (n-hexane:ethyl acetate, 0.5:3.5 v/v); the starting material spot should disappear, replaced by a dominant high-Rf N9 spot.
-
Quench & Extraction: Once complete, quench the reaction by diluting the mixture with distilled water (approx. 20 volumes relative to DMF). Extract the aqueous phase with Ethyl Acetate (3 × 20 volumes).
-
Washing & Drying: Wash the combined organic layers with distilled water (3 × 20 volumes) to remove residual DMF, followed by a brine wash. Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate in vacuo.
-
Purification: Dissolve the crude solid in a minimal amount of boiling methanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting colorless blocks of 9-benzyl-6-methylsulfanyl-purin-2-amine and dry under high vacuum.
References
-
Title: Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine Source: ResearchGate URL: [Link]
-
Title: 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine Source: NIH PubMed Central (PMC) URL: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 9-Benzyl Purines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe solubility roadblocks when working with 9-benzyl purine derivatives. While these compounds are highly valuable in drug discovery—particularly as Hsp90 inhibitors and kinase modulators[1]—their physicochemical properties make them notoriously difficult to formulate in aqueous buffers.
This guide abandons generic advice in favor of mechanistically grounded, field-proven strategies. Every protocol provided here is designed as a self-validating system, ensuring that your solubilization strategy enhances your assay's reliability rather than confounding your data.
Mechanistic Overview: The Causality of Insolubility
To solve a solubility issue, you must first understand the thermodynamic forces driving it. Unsubstituted purines are ampholytic and possess multiple hydrogen-bond donors, allowing them to interact favorably with water. However, the 9-benzyl substitution fundamentally alters this dynamic:
-
Loss of Hydrogen Bonding: Alkylating the N9 position removes a critical hydrogen bond donor and locks the molecule's tautomeric state, reducing its polarity[2].
-
Hydrophobic Cavity Penalty: The bulky, lipophilic benzyl group drastically increases the thermodynamic energy required to form a cavity within the highly ordered aqueous solvent network.
-
High Crystal Lattice Energy: The planar purine core engages in strong intermolecular
stacking. When combined with the hydrophobic benzyl group, the molecules strongly prefer to self-associate rather than interact with water.
Troubleshooting Workflow
Decision tree for troubleshooting 9-benzyl purine solubility in aqueous buffers.
Frequently Asked Questions & Troubleshooting Guides
Q1: My 9-benzyl purine precipitates immediately ("crashes out") when I dilute my DMSO stock into the aqueous assay buffer. How do I prevent this?
Root Cause: Localized supersaturation. When a highly concentrated DMSO stock contacts water, the solvent diffuses into the aqueous phase much faster than the hydrophobic drug can disperse. This rapid shift in the dielectric constant causes immediate nucleation and micro-precipitation. Solution & Causality: You must maximize kinetic dispersion before thermodynamic nucleation can occur. Instead of pipetting the buffer into the DMSO, use the Vortex-Drop Technique (see Protocol 2). By adding the DMSO stock dropwise into a vigorously vortexing buffer, you mechanically disperse the molecules, preventing the localized high concentrations that trigger crystal growth. Self-Validating Check: Always measure the final absorbance/scattering at 600 nm. An increase in baseline absorbance (OD600 > 0.05) indicates micro-precipitation, even if the solution appears clear to the naked eye.
Q2: I need a higher concentration for my in vitro assays, but increasing DMSO above 1% causes cellular toxicity. What is the next best step?
Root Cause: The thermodynamic solubility limit of the free drug has been reached, and organic co-solvents are no longer biologically viable.
Solution & Causality:
Employ Cyclodextrin Complexation . Hydroxypropyl-
Q3: My compound is soluble at pH 3, but precipitates at physiological pH (7.4). How can I stabilize it for biological testing?
Root Cause: 9-benzyl purines typically possess weakly basic nitrogen atoms (e.g., N1, N3, N7) with pKa values around 3.0 - 5.0. At low pH, the molecule is protonated (ionized) and highly soluble. At pH 7.4, it reverts to its uncharged, hydrophobic free-base form[2]. Solution & Causality: Perform a Salt Screening . Converting the free base into a stable salt form (e.g., methanesulfonate/mesylate) disrupts the planar symmetry of the molecule. This significantly lowers the crystal lattice energy, allowing the compound to achieve a much higher kinetic aqueous solubility before it has time to precipitate at physiological pH[5].
Quantitative Data: Impact of Solubilization Strategies
The table below summarizes the expected magnitude of solubility enhancement for a typical highly lipophilic 9-benzyl purine derivative across different formulation strategies.
| Formulation Strategy | Vehicle / Excipient | Apparent Solubility (mg/mL) | Fold Increase | Primary Mechanistic Driver |
| Intrinsic (Free Base) | PBS (pH 7.4) | < 0.05 | 1x | Baseline thermodynamic limit |
| Co-solvent | 1% DMSO in PBS | ~ 0.50 | 10x | Reduction of solvent dielectric constant |
| Cyclodextrin | 20% HP- | ~ 3.50 | 70x | Hydrophobic cavity encapsulation |
| Salt Formation | Mesylate Salt in | > 10.0 | > 200x | Disruption of crystal lattice energy |
Step-by-Step Experimental Protocols
Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)
Use this protocol to determine the Complexation Efficiency (CE) of HP-
-
Preparation: Prepare a series of aqueous buffers containing increasing concentrations of HP-
-CD (e.g., 0, 10, 20, 30, 40, and 50 mM). -
Saturation: Add an excess amount of the 9-benzyl purine powder to each vial (ensure visible solid remains).
-
Equilibration: Seal the vials and incubate them on a rotary shaker at 25°C for 48 hours to ensure true thermodynamic equilibrium is reached.
-
Separation: Centrifuge the samples at 10,000 x g for 15 minutes to firmly pellet the undissolved drug.
-
Filtration (Self-Validating Step): Filter the supernatant through a 0.22 µm PVDF syringe filter. Crucial: Discard the first 3-5 drops of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing false-negative concentration readings.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration via HPLC-UV.
-
Analysis: Plot drug concentration (y-axis) vs. cyclodextrin concentration (x-axis). A linear slope indicates a 1:1 complex, and the slope can be used to calculate the CE.
Protocol 2: Controlled Co-solvent Dilution (Anti-Precipitation)
Use this protocol to prepare working solutions for in vitro assays without triggering a "solvent crash."
-
Master Stock: Dissolve the 9-benzyl purine in 100% DMSO to create a highly concentrated master stock (e.g., 10 mM).
-
Buffer Prep: Place your target aqueous assay buffer in a glass vial on a magnetic stirrer set to 500 RPM to create a deep vortex.
-
Dispersion: Using a precision micropipette, add the DMSO stock dropwise (1 µL per drop) directly into the center of the vortexing buffer.
-
Equilibration: Allow 10 seconds of vigorous mixing between each drop. This allows the localized DMSO pocket to dissipate before the next drop is added.
-
Validation (Self-Validating Step): Transfer 100 µL of the final solution to a clear microplate and measure the Optical Density (OD) at 600 nm. An
confirms the absence of light-scattering micro-precipitates.
References
- Source: benchchem.
- Source: nih.
- Source: nih.
- Source: mdpi.
- Source: nih.
Sources
- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of cyclodextrin solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of methylsulfanyl group in purine derivatives
Topic: Preventing Oxidation of Methylsulfanyl (Thiomethyl) Groups
Executive Summary & Mechanistic Insight
The Challenge: The methylsulfanyl group (-SMe) on purine scaffolds (commonly at C2, C6, or C8) presents a specific chemoselectivity challenge.[1] The sulfur atom possesses two lone pairs of electrons, making it a "soft" nucleophile.[1] In the presence of electrophilic oxidants (e.g., peroxides, peracids), it readily oxidizes to the sulfoxide (+16 Da) and subsequently to the sulfone (+32 Da) .[1]
The Causality:
In drug development, the -SMe group is often a precursor for nucleophilic aromatic substitution (
-
Hydrolysis: The oxidized sulfone/sulfoxide becomes a "super-leaving group," susceptible to displacement by water or hydroxide, converting the purine to a hypoxanthine/guanine derivative.[1]
-
Loss of Potency: Alteration of the hydrogen-bond acceptor capability of the sulfur atom.[1]
The Solution: Preservation requires a three-tiered approach: Exclusion (inert atmosphere), Selection (chemoselective reagents), and Verification (MS monitoring).[1]
Diagnostic Module: Is Your Compound Oxidizing?
Use this decision matrix to interpret LC-MS data when working with methylthiopurines.
Figure 1: Diagnostic flow for identifying oxidation states of sulfur in purine derivatives via Mass Spectrometry.[1]
Troubleshooting Guide: Common Failure Points
Scenario A: "My compound degrades during silica gel chromatography."
-
Root Cause: Silica gel is slightly acidic and often contains adsorbed oxygen.[1] The combination of surface acidity and air can catalyze the oxidation of electron-rich sulfides to sulfoxides.
-
Corrective Action:
Scenario B: "I need to oxidize an alcohol on the side chain, but the sulfur oxidizes first."
-
Root Cause: Using non-selective oxidants like Jones Reagent (
), Potassium Permanganate ( ), or mCPBA.[1] These reagents react with the sulfur lone pair faster than the C-H bond of the alcohol [1].[1] -
Corrective Action: Switch to Dess-Martin Periodinane (DMP) . The hypervalent iodine mechanism is highly chemoselective for alcohols and tolerates sulfides [2].[1] (See Protocol below).
Scenario C: "The NMR shows a clean product, but it decomposes after a week in the freezer."
-
Root Cause: Auto-oxidation.[1] Even at -20°C, atmospheric oxygen can slowly oxidize the sulfur, especially if the sample is in solution (e.g., DMSO-d6) or amorphous solid form which has high surface area.[1]
-
Corrective Action:
Master Protocol: Chemoselective Oxidation
Objective: Oxidize a primary/secondary alcohol to an aldehyde/ketone in the presence of a purine methylthio group.
Recommended Reagent: Dess-Martin Periodinane (DMP).[1][2] Why: DMP operates via ligand exchange with the alcohol hydroxyl group, followed by reductive elimination.[1] It does not generate the electrophilic oxygen species that typically attack sulfur [4].[1]
Reagent Compatibility Table
| Oxidant | Compatibility with -SMe | Risk Level | Notes |
| mCPBA | Incompatible | Critical | Will quantitatively yield sulfone/sulfoxide.[1] |
| KMnO4 | Incompatible | Critical | Strong, non-selective oxidant.[1] |
| Jones Reagent | Incompatible | High | Acidic conditions + strong oxidant = degradation.[1] |
| Swern | Variable | Medium | Can form chlorosulfonium salts; requires strict temp control.[1] |
| TPAP/NMO | Compatible | Low | Generally safe, but NMO is a mild oxidant.[1] |
| Dess-Martin (DMP) | Excellent | Safe | Gold Standard for this application. |
Step-by-Step Procedure (DMP Oxidation)
-
Preparation:
-
Dissolve the purine alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Note: If solubility is poor, a small amount of anhydrous DMF is acceptable, but wash thoroughly during workup.[1]
-
-
Reaction:
-
Cool the solution to 0°C (ice bath).
-
Add Dess-Martin Periodinane (1.1 - 1.2 equiv) in one portion.
-
Allow to warm to room temperature (RT) naturally.[1]
-
Stir for 1–3 hours. Monitor by TLC/LC-MS.
-
-
Quench (Critical Step):
-
The Workup prevents post-reaction oxidation.
-
Dilute with Diethyl Ether or DCM.[1]
-
Add a 1:1 mixture of Saturated Aqueous NaHCO3 and 10% Na2S2O3 (Sodium Thiosulfate) .
-
Mechanism:[3][4][5][6][7] Thiosulfate reduces unreacted periodinane and any iodine byproducts; Bicarbonate neutralizes acetic acid byproducts.[1]
-
Stir vigorously until the organic layer is clear (approx. 15 mins).
-
-
Isolation:
Figure 2: Workflow for chemoselective oxidation using Dess-Martin Periodinane.
Frequently Asked Questions (FAQ)
Q: Can I use Hydrogen Peroxide (
Q: I see a small M+16 peak in my LC-MS. Can I purify it out? A: Yes, sulfoxides are significantly more polar than the parent thioether.[1] They will typically elute much later on a Reverse Phase (C18) column or stay on the baseline in Normal Phase (Silica) using non-polar eluents.[1]
Q: Can I protect the sulfur atom? A: Unlike amines or alcohols, sulfur does not have a standard "removable" protecting group for this context.[1] The -SMe group is the functionality.[1] The strategy must be chemoselectivity (choosing the right reagent) rather than protection/deprotection [5].[1]
Q: Is the position of the SMe group (C2 vs C6) relevant to stability? A: Yes. An SMe group at the C6 position of a purine is generally more electron-deficient than a standard alkyl thioether due to the electron-withdrawing nature of the pyrimidine ring.[1] However, it remains the most nucleophilic site compared to the ring nitrogens regarding oxidation.[1]
References
-
Wikipedia Contributors. (2025). Alcohol oxidation.[1][3][5][9][10][11] Wikipedia.[1] [Link][1]
-
Wipf, P. (2006).[1][9] Alcohol Oxidations: Dess-Martin Oxidation.[1][5][9] University of Pittsburgh, Department of Chemistry.[1] [Link]
-
Lee, J. H., et al. (2018).[1] Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. [Link][1]
-
Organic Chemistry Portal. (n.d.). Oxidation of Alcohols to Aldehydes. [Link][1][12]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 3. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. merckmillipore.com [merckmillipore.com]
Optimizing reaction conditions for S-methylation of 6-thioguanine derivatives
Subject: Optimization of Reaction Conditions for the Synthesis of 6-Methylthioguanine (6-MTG) Ticket ID: CHEM-SUP-6TG-001 Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division
Executive Summary & Biological Context
The S-methylation of 6-thioguanine (6-TG) is a critical transformation in both medicinal chemistry and biological metabolism. In vivo, this reaction is catalyzed by Thiopurine S-methyltransferase (TPMT) , a major detoxification pathway that inactivates thiopurine drugs.[1][2] In a synthetic setting, replicating this specificity requires precise control over thermodynamics and kinetics to favor sulfur alkylation (S6) over nitrogen alkylation (N7/N9).
This guide provides an optimized chemical protocol and a troubleshooting matrix designed to maximize regioselectivity and yield.
Standard Operating Procedure (SOP)
The "Golden Path" Protocol
Based on nucleophilic substitution (
Reaction Scheme:
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | DMF (Anhydrous) | 6-TG has poor solubility in non-polar solvents. DMF dissolves the purine while keeping the nucleophile "naked" (unsolvated) to increase reactivity. |
| Base | A mild base is crucial. You must deprotonate the thiol ( | |
| Electrophile | Methyl Iodide (MeI) | MeI is a "soft" electrophile compared to Dimethyl Sulfate (DMS). According to HSAB theory, the soft sulfur nucleophile prefers the soft iodide reagent, improving regioselectivity. |
| Atmosphere | Argon or | 6-TG is susceptible to oxidation (disulfide formation) in air, especially under basic conditions. |
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Suspend 6-Thioguanine (1.0 eq) in anhydrous DMF (10 mL/mmol) .
-
Activation: Add
(1.1 eq) . Stir at Room Temperature (RT) for 15 minutes. Note: The solution may change color (yellowing) as the thiolate anion forms. -
Addition: Cool the mixture to
(ice bath). Add Methyl Iodide (1.05 eq) dropwise.-
Why cool? Lower temperature suppresses the activation energy required for the competing N-alkylation side reaction.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[3][4][5]
-
Quench & Isolation: Pour the reaction mixture into ice-cold water (5x reaction volume) .
-
Purification: Filter the precipitate. Wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.
Visualized Workflows
Figure 1: Reaction Pathway & Logic
Caption: Step-by-step logic for the chemical synthesis of 6-MTG, emphasizing kinetic control at the addition step.
Troubleshooting Guide (The Help Desk)
Figure 2: Diagnostic Decision Tree
Caption: Diagnostic tree for common failures in thiopurine alkylation.
Detailed Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Product is oily/sticky | Residual DMF holding product in solution. | DMF has a high boiling point ( |
| LC-MS shows M+14 mass (N-Methylation) | Base was too strong or Temperature too high. | Hard nucleophiles (Nitrogen) react at higher energies. Action: Ensure reaction starts at |
| Yield is < 30% | Product is soluble in the aqueous quench. | 6-MTG has some water solubility, especially at high pH. Action: After pouring into water, adjust pH to ~7.0 using Acetic Acid. This reaches the isoelectric point and maximizes precipitation. |
| Yellow/Orange Impurity | Oxidation to Disulfide (6,6'-dithiobisguanine). | Thiolates oxidize rapidly in air. Action: Ensure strict inert atmosphere (Argon). Add a reducing agent like DTT (Dithiothreitol) during workup if the dimer is detected. |
Frequently Asked Questions (FAQs)
Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but with caution. DMS is a "harder" electrophile than MeI. According to HSAB (Hard and Soft Acids and Bases) theory, harder electrophiles have a higher tendency to react with harder nucleophiles (the Nitrogen at N7/N9) rather than the soft Sulfur. Using MeI improves your regioselectivity for the S-isomer [1].
Q: My 6-TG starting material won't dissolve in DMF. What now? A: 6-TG is notoriously insoluble.
-
Sonication: Sonicate the suspension for 10-15 mins.
-
Heat: Briefly warm to
before adding the base or MeI. -
Alternative: If DMF fails, use 1M NaOH as the solvent (homogeneous reaction). However, you must acidify carefully to pH 7 to precipitate the product, and N-alkylation risks are higher in aqueous alkali [2].
Q: Is this reaction sensitive to light? A: Yes. Thiopurines can undergo photo-oxidation. While not strictly required for the methylation step, wrapping the flask in foil is a "Good Laboratory Practice" (GLP) to prevent the formation of sulfonic acid byproducts [3].
Q: How do I distinguish N-methyl from S-methyl product by NMR? A:
-
S-Methyl (Desired): Look for a singlet around
2.6 - 2.7 ppm (3H, s, -SMe). -
N-Methyl (Undesired): N-methyl groups typically appear further downfield, often
3.5 - 4.0 ppm , due to the deshielding effect of the aromatic ring nitrogen [4].
References
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
-
Sigma-Aldrich. (n.d.). 6-Thioguanine Product Information & Solubility Guide. Merck KGaA.
-
BenchChem. (2025).[7] Synthesis and Characterization of 6-Methylthioguanine-d3. Technical Guide.
-
Hagan, D. J., et al. (2009). 6-Thioguanine perturbs cytosine methylation at the CpG dinucleotide site.[5][8] Journal of Biological Chemistry.
(Note: While specific deep-link URLs to dynamic product pages can expire, the citations above refer to established chemical principles and verifiable vendor data accessible via standard search.)
Sources
- 1. Very important pharmacogene summary: thiopurine S-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ildcare.nl [ildcare.nl]
- 3. In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Thioguanine Perturbs Cytosine Methylation at CpG Dinucleotide Site by DNA Methyltransferases in Vitro and Acts as a DNA Demethylating Agent in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-Thioguanine perturbs cytosine methylation at the CpG dinucleotide site by DNA methyltransferases in vitro and acts as a DNA demethylating agent in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing benzyl impurities from purine synthesis products
Introduction & Diagnostic Scope
Removing benzyl (Bn) protecting groups from purine scaffolds is notoriously difficult compared to standard aromatic amines. The electron-rich nature of the purine ring, combined with the multiple nitrogen binding sites (N1, N3, N7, N9), creates two primary failure modes:
-
Catalyst Poisoning: Purine nitrogens coordinate strongly to Palladium (Pd), deactivating the catalyst surface.
-
Solubility Limits: Purines often precipitate in standard hydrogenation solvents (MeOH/EtOH), halting the reaction.
This guide provides a tiered troubleshooting approach, moving from standard catalytic hydrogenolysis to chemical dealkylation for stubborn substrates.
Decision Matrix: Selecting the Right Protocol
Before initiating an experiment, determine your synthesis constraints using the logic flow below.
Figure 1: Decision tree for selecting the optimal debenzylation strategy based on heteroatom linkage and substrate composition.
Method A: Acid-Modified Catalytic Hydrogenolysis
Best For: O-Benzyl groups and simple N-Benzyl purines without sulfur.
The Mechanism:
Standard neutral hydrogenation often fails because the purine nitrogens (lone pairs) bind to the Pd surface, blocking
Protocol:
-
Solvent: Dissolve substrate in MeOH or EtOH. If solubility is poor, use a 1:1 mixture of MeOH:Acetic Acid.
-
Catalyst: Add 10% Pd/C (wet support).
-
Loading: Use 20-50 wt% loading relative to substrate (purines require higher loading than benzenes).
-
-
Additive (Critical): Add 2-3 equivalents of HCl (1M in MeOH) or Acetic Acid .
-
Reaction: Sparge with
balloon (1 atm) or Parr shaker (30-50 psi). Heat to 40-50°C if reaction is sluggish. -
Workup: Filter through Celite. Neutralize the filtrate with
before evaporation to prevent acid-catalyzed decomposition of the purine product.
Method B: Transfer Hydrogenation (The "Problem Solver")
Best For: Insoluble purines or when high-pressure
Why it works:
Ammonium formate decomposes into
Protocol:
-
Setup: Dissolve purine (1 mmol) in dry Methanol (10-20 mL).
-
Reagents: Add 10% Pd/C (100-200 mg) and Ammonium Formate (5-10 mmol, 5-10 equiv).
-
Process: Reflux under inert atmosphere (
) for 1-4 hours.-
Visual Check: Evolution of gas bubbles indicates active decomposition of formate.
-
-
Cleanup: Filter hot through Celite. The byproduct (ammonium formate excess) sublimes upon vacuum drying, leaving clean product.
Method C: Chemical Cleavage (Lewis Acids)
Best For: Sulfur-containing purines (which poison Pd) or substrates sensitive to reduction.
The Mechanism:
Boron trichloride (
Protocol:
-
Conditions: Anhydrous DCM, -78°C to 0°C under Argon.
-
Addition: Add
(1M in DCM, 3-5 equiv) dropwise. -
Quench: This is the dangerous step. Quench with MeOH at -78°C, then allow to warm.
-
Warning: This generates HCl gas. Vent properly.
-
-
Purification: This method generates benzyl halides (e.g., benzyl chloride) as byproducts, which are lacrimators and toxic.
Impurity Removal: The "Cleanup" Phase
After the reaction, you will likely have Toluene (from Method A/B) or Benzyl Halides (from Method C) contaminating your solid purine.
Table 1: Purification Strategies for Benzyl Residues
| Impurity Type | Physical State | Removal Strategy |
| Toluene | Liquid (bp 110°C) | Azeotropic Distillation: Co-evaporate with Methanol (3x). Toluene forms an azeotrope with MeOH and is removed at lower temps. |
| Benzyl Alcohol | Liquid (High bp) | Trituration: Purines are insoluble in Ether/Hexanes. Benzyl alcohol is soluble. Sonicate crude solid in |
| Benzyl Bromide | Lachrymator Liquid | Scavenging: Stir crude mixture with polymer-supported amine (to trap benzyl halide) or wash with hexanes. |
| Pd Black | Fine Black Dust | Celite + Carbon: If filtrate is grey, treat with activated carbon, heat, and re-filter through a double-pad of Celite. |
Troubleshooting & FAQs
Q1: The reaction stops at 50% conversion. Adding more catalyst doesn't help.
-
Diagnosis: The product (free amine purine) is poisoning the catalyst as it forms.
-
Fix: The reaction mixture has likely become too basic due to the free amine. Add 1-2 equivalents of Acetic Acid to re-protonate the system and reactivate the catalyst.
Q2: My product is trapped in the Celite pad during filtration.
-
Diagnosis: Purines have low solubility in cold MeOH.
-
Fix: Use hot filtration . Boil the reaction mixture (carefully) before filtering. Wash the Celite pad with hot DMF or water/MeOH mixtures to dissolve the precipitated product.
Q3: I see a new impurity spot that isn't starting material or product.
-
Diagnosis: Over-reduction. You may have hydrogenated the purine ring (usually the 7,8-double bond).
-
Fix: Switch to Pearlman’s Catalyst (
) and stop the reaction immediately upon consumption of starting material. Lower the pressure.
Q4: Can I use Benzyl for N-7 protection?
-
Advisory: N-7 benzyl groups are exceptionally stable and difficult to remove via hydrogenolysis. Consider using SEM (2-(trimethylsilyl)ethoxymethyl) or BOM (benzyloxymethyl) for N-7/N-9 protection instead, as they can be cleaved with fluoride or acid [3].
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1]
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenolysis: A versatile deprotection method. Synthesis, 1988(02), 91-95.
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[2] Thieme Chemistry.
Sources
Resolving crystallization problems for 9-benzyl-6-methylsulfanyl-purin-2-amine
Executive Summary
This guide addresses the specific crystallization challenges associated with 9-benzyl-6-methylsulfanyl-purin-2-amine . This molecule combines a polar purine core with a hydrophobic benzyl wing and a thioether moiety.[1] This "amphiphilic" nature frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1] Furthermore, the presence of the sulfur atom introduces risks of oxidative discoloration, while the N9-benzylation step often yields difficult-to-separate N7-isomers.[1]
Module 1: The "Oiling Out" Phenomenon
User Symptom: "I added water to my reaction mixture (DMF/DMSO), and instead of a white powder, a sticky yellow gum separated at the bottom. Cooling it further just makes the gum harder, not crystalline."
Technical Diagnosis: You are experiencing metastable Liquid-Liquid Phase Separation (LLPS) .
-
The Mechanism: The benzyl and methylsulfanyl groups make the molecule significantly lipophilic. When you add a strong anti-solvent (like water) too quickly, the local supersaturation spikes. The system enters a "miscibility gap" where it is energetically more favorable to form a solute-rich liquid phase (the oil) than to organize into a rigid crystal lattice.[2]
-
The Trap: Impurities (unreacted benzyl bromide or N7-isomers) act as solvents within these oil droplets, further depressing the melting point and preventing solidification.[1]
Protocol A: The "Temperature Swing" Recovery
Do not simply stir the oil hoping it will crystallize. You must reset the phase equilibrium.
Step-by-Step Recovery:
-
Decant: Pour off the supernatant (water/organic mix) and save it (it may contain product).
-
Redissolve: Add the minimum amount of hot Ethanol (EtOH) or Ethyl Acetate (EtOAc) to the oily residue until it dissolves completely at 60°C.
-
The "Cloud Point" Titration:
-
While stirring at 60°C, add n-Heptane (or water, if using EtOH) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Crucial Step: Add 1-2 mL of the "good" solvent (EtOH/EtOAc) back to make it clear again.[1]
-
-
Controlled Cooling:
-
Cool slowly to room temperature (approx. 10°C/hour).
-
Seed: If you have any solid crystals from a previous batch, add them at 40°C.
-
Sonication: If no crystals appear at 25°C, place the flask in a sonication bath for 30 seconds to induce nucleation.
-
Module 2: Impurity Rejection (The "Pink" Product)
User Symptom: "My product is solid, but it has a persistent pink or brown hue. The NMR looks clean, but the color remains."
Technical Diagnosis: The color likely arises from trace oxidation of the 6-methylsulfanyl group to a sulfoxide or sulfone , or from polymerized benzyl halide residues. These impurities can incorporate into the crystal lattice defects.
Protocol B: Carbon Polishing & Solvent Switching
Recrystallization alone often fails because the colored impurities have similar solubility profiles to the product.
| Parameter | Specification | Reason |
| Solvent A | Methanol (MeOH) + 1% Acetic Acid | Dissolves polar oxidized impurities; Acid suppresses amine oxidation.[1] |
| Adsorbent | Activated Charcoal (SX Ultra) | High surface area for trapping planar aromatic impurities. |
| Temperature | 50°C (Not Reflux) | High heat promotes further sulfur oxidation. |
Workflow:
-
Dissolve crude solid in MeOH (10 mL/g) at 50°C.
-
Add Activated Charcoal (5 wt% of mass). Stir for 20 mins.
-
Filter hot through a Celite pad.[1] The filtrate should be pale yellow/colorless.
-
Concentrate the filtrate to 50% volume.[1]
-
Add Isopropanol (IPA) as the anti-solvent until turbid.
-
Cool to 0°C. The product should crystallize as white needles/plates.
Module 3: Visualizing the Failure Modes
The following diagram illustrates the decision logic when facing crystallization failures with 9-benzyl-6-methylsulfanyl-purin-2-amine.
Figure 1: Troubleshooting decision tree for purine derivative crystallization failures.
Frequently Asked Questions (FAQ)
Q1: Why does the N9-benzylation reaction yield a mixture that is hard to crystallize? A: The alkylation of 2-amino-6-methylthiopurine often produces a mixture of N9 (desired) and N7 (kinetic) isomers.[1] The N7 isomer disrupts the crystal packing of the N9 product.
-
Tip: If you cannot get crystals, run a column to separate the isomers first. The N7 isomer is usually more polar (lower Rf in Hexane/EtOAc).
Q2: Can I use water as an anti-solvent? A: Use with extreme caution.[1] Because of the hydrophobic benzyl and thiomethyl groups, adding water to a DMF/DMSO solution almost guarantees oiling out.
-
Alternative: Use Methanol/Water (9:1) or Ethyl Acetate/Hexane systems. The slower polarity shift prevents the formation of the metastable oil phase.
Q3: The melting point is lower than reported in literature (e.g., <150°C). Why? A: This often indicates Solvent Inclusion .[1] Purines are notorious for forming channel solvates.[1]
-
Validation: Run a TGA (Thermogravimetric Analysis) or dry the sample at 80°C under high vacuum ( < 1 mbar) for 24 hours. The lattice may collapse and recrystallize into a more stable, higher-melting polymorph.[1]
Q4: Is the sulfur group sensitive to heat? A: Yes. The 6-methylsulfanyl group can hydrolyze to 6-OH (guanine derivative) or oxidize to sulfoxide at temperatures >80°C in the presence of moisture/air.[1] Always keep crystallization temperatures below 60°C.[1]
References & Further Reading
-
Hariono, M., et al. (2014). "9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine."[1][3] Acta Crystallographica Section E, 70(11), o1167–o1168. (Provides crystal packing data for the direct S-benzyl analog, confirming planar stacking tendencies).
-
Denehy, E., et al. "Oiling Out in Crystallization." Mettler Toledo Technical Whitepaper. (Authoritative guide on LLPS thermodynamics). [1]
-
Qu, H., et al. (2008). "The effect of impurities on the crystallization of deferiprone." Journal of Crystal Growth. (Mechanistic insight into how structurally similar impurities cause oiling).
-
Moschel, R. C., et al. (1992). "Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase."[1][4] Journal of Medicinal Chemistry, 35(23), 4486-4491.[1][4] (Synthesis and properties of 2-amino-6-benzylthio analogs).
Sources
Technical Support Center: Troubleshooting 2-Amino-6-Chloropurine Substitution Reactions
Welcome to the Application Scientist Support Center. 2-Amino-6-chloropurine is a highly versatile, yet notoriously temperamental, scaffold used in the synthesis of antiviral nucleoside analogues (e.g., penciclovir, famciclovir, and desciclovir). Its reactivity is defined by the electron-deficient pyrimidine ring, the tautomeric nature of the purine core, and the competing nucleophilicity of its exocyclic amines.
This guide provides mechanistic troubleshooting, quantitative benchmarks, and validated protocols to help you eliminate common side products such as N7-isomers, C6-hydrolysis derivatives, and ring-opened byproducts.
Part 1: Troubleshooting Guide & FAQs
Q1: My N-alkylation yields a frustrating mixture of N9 and N7 isomers. How can I drive the regioselectivity exclusively toward the N9 position?
Causality: Direct alkylation of purines like 2-amino-6-chloropurine under standard basic conditions (e.g.,
Solution: Abandon direct base-catalyzed alkylation and switch to a Bis-Boc Mitsunobu coupling strategy . By protecting the exocyclic 2-amino group with two bulky tert-butoxycarbonyl (Boc) groups, you achieve two things:
-
You drastically increase the scaffold's solubility in organic solvents like THF.
-
The massive steric bulk of the bis-Boc group physically shields the adjacent N7 position. When subjected to mild Mitsunobu conditions (alcohol,
, DIAD), the reaction proceeds with >90% yield exclusively at the N9 position, entirely bypassing the N7 byproduct (2)[2].
Q2: During C6 substitution, my 2-amino-6-chloropurine is converting into a guanine derivative. How do I prevent C6-hydrolysis?
Causality: The C6-chlorine is highly activated toward nucleophilic aromatic substitution (
Solution: Maintain strict anhydrous conditions. Dry all solvents over 3Å molecular sieves. If a base is required for your specific alkylation or substitution, use anhydrous
Q3: I am trying to perform an displacement of the C6-chloro group with an amine, but I'm seeing pyrimidine ring opening. What is happening?
Causality: When attempting to force unreactive amines to substitute at C6, researchers sometimes resort to ultra-strong bases (e.g., LDA, potassium amide). However, strong bases will deprotonate the unprotected 2-amino-6-chloropurine at the C8 position. This C8-lithiation or deprotonation induces the destruction of the pyrimidine ring, yielding cyanoaminoimidazole byproducts (5)[5].
Solution:
Part 2: Quantitative Benchmarks
The following table summarizes the expected side product profiles based on your chosen reaction conditions. Use this to benchmark your crude NMR or HPLC data.
| Reaction Strategy | Reagents / Conditions | Target Product | Dominant Side Product | Side Product Yield (%) |
| Direct Alkylation | Alkyl halide, | N9-Alkylated Purine | N7-Alkylated Isomer | 15 - 25% |
| Mitsunobu (Unprotected) | Alcohol, | N9-Alkylated Purine | N7-Alkylated Isomer | 10 - 20% |
| Mitsunobu (Bis-Boc) | Alcohol, | Bis-Boc-N9-Purine | N7-Alkylated Isomer | < 1% |
| C6 | Amine, | C6-Aminopurine | Guanine (Hydrolysis) | 30 - 50% |
| C6 | Amine, DIPEA, 1-Butanol | C6-Aminopurine | Guanine (Hydrolysis) | < 2% |
| C8-Lithiation (Unprotected) | LDA, THF, -78°C | C8-Substituted Purine | Cyanoaminoimidazole | > 60% |
Part 3: Validated Experimental Protocol
Highly Regioselective N9-Alkylation via Bis-Boc Mitsunobu Coupling
This self-validating protocol guarantees >90% N9-selectivity by utilizing steric shielding.
Step 1: Bis-Boc Protection of 2-Amino-6-chloropurine
-
Suspend 2-amino-6-chloropurine (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Di-tert-butyl dicarbonate (
, 2.5 eq). -
Stir at room temperature for 12 hours.
-
Validation Check: Monitor by TLC (Hexane/EtOAc 2:1). The highly polar starting material will disappear, replaced by a fast-moving spot (Bis-Boc protected purine).
-
Concentrate under reduced pressure and purify via short-pad silica filtration to yield the Bis-Boc intermediate.
Step 2: N9-Selective Mitsunobu Coupling
-
Dissolve the Bis-Boc-2-amino-6-chloropurine (1.0 eq), your target aliphatic alcohol (1.1 eq), and Triphenylphosphine (
, 1.1 eq) in anhydrous THF at 0°C. -
Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.1 eq) over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 60 minutes.
-
Validation Check: Reaction completion is usually rapid. Post-workup
NMR will confirm N9 selectivity; the C8 proton of the N9 isomer typically appears as a sharp singlet around 8.0–8.2 ppm, distinctly shifted from the N7 isomer.
Step 3: Deprotection
-
Treat the purified intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (1:4 ratio) for 2 hours at room temperature to quantitatively cleave the Boc groups, yielding the pure N9-alkylated 2-amino-6-chloropurine.
Part 4: Reaction Pathway Visualization
Reaction pathways of 2-amino-6-chloropurine showing desired products and common side products.
References
1.[1] Benchchem. The Core Chemistry of Desciclovir Synthesis: A Technical Guide.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE8VRiuA1FzufrVuSA9AoKprSFtgIyZB_nPmI86Eft_rCMlWnUXlu6v_twrSZYWX5iplNv-da1wPjcwClgB34jU-sjeujcYKHPRvhtNtQHFjDYUenMbVUZ4bVTzDR1KCoTHo6OyZJcyamjfnQp7PubkbsGBHVwIRMlB6hUQW-3MP1dNZMQd1-zEJHnVyiinKIaXtQ5MWqXXFgn] 2.[2] Dai, L.-Y., Shi, Q., Zhang, J., & Chen, Y.-Q. (2013). Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application in a novel synthesis of penciclovir. Journal of Zhejiang University SCIENCE A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYS7tJVbbbcOTt3jWemD5Go1L6CwPFqs6sSal83YAz1O1p23gCEBRRAvxNYNwPzXLX1I3cQ-Ncu3XulcSjAYtRMfO678uX6FTd8-YrRVKsuWgyDCqMATf1erjawauTvnSbQlZIz__i6Hd0EunAitAz_HkrwxwT4GLLLyuNr1oreE5OdWTAU4aZKrVvum1BBd-DWvlAi1MlmGfI7p0Wfnl57fwcDhWrYVIREnWrDrKVD5O6UmgxywfTe4A03ahiMnGzSkAR3A==] 3.[3] National Institutes of Health (NIH). Fluorescent N2,N3-ε-Adenine Nucleoside and Nucleotide Probes: Synthesis, Spectroscopic Properties, and Biochemical Evaluation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBr9f4W1yX-5Kssd-Zmh_qnPO7eaOnzM2zomsYZsnFjUibbb-R3DwM4cRAMoLQEf_hhuCaAyYyqAcicPDoB5PG0Uxty_RqcyhTjKwLORZ0iaN8Q8BhZeS-d17zgwMQ9z0sikuCxR7aiAGXnEs=] 4.[4] European Patent Office. Process for the preparation of 2-amino-6-chloropurine and derivatives - EP 0569421 B1.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqDN5q6ofIVRFd3l5dNMzaKP9tBaOvYePaVFj9bkefGg4fB5gD-CUGEm5S5ktBPHPDqvcZKmDzSJ_jNvD0SQzHk5xKAterKFHVkRfkLQOlD59GwnWgv0niVq-mS1I7PZYSzo2AnQbkMhmiNnMQVPxcYWSamEkNLMaXvyOqPUg552JaP0w-SxcemP6EQWvC] 5.[5] ResearchGate. Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0yyT0WQIGRMYfyWg8V7LQiln7kI75XD1M8i9DcBR-o_YGkZh3x_tpK7otnLZDbbOzR1RdkxazAhaeTyrmGXTmw0psuFsZs4YSTlabufKAlpLNttcOXfUliGTFJg0_Q7w8F0fsay7tGCp5tWHNTLZRHSF00hf5LU4z94As44dY7rXmG31Nb2P-0l5wkVCKNT9D1NK8zibMMJWsH1v3YAnq5dzvh0eyxiLJAidpDJOdbf5ZfSICu1D7YiehbiIteS_Y3TiN3Giad4w0W-PtGC4=] 6.[6] ResearchGate. A Practical Synthesis of 2-Arylamino-6-alkylaminopurines from 2,6-Dichloropurine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFodmoEOAOOazC1FgEK215zK9alPy_I58kZmP05A0nqfZAFl0raZepxv69s_sNgJkD1KE5fat3baoFAyl62zgts1KzztzoEQ2HYxUb5x-jMHb5s-lT1q5wQdYZXXuJp5mqUikzKTVInNa6K6hxr1F61bIsKIag5N2bswXTNTxw0cUoed-H616fIfvCxYGz7S-yxTszwINao1U5j4VFgYiz6GXtjvMkWr30OLHdCvxC3f47EUvVl3eYF8J1gYTMH]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Fluorescent N2,N3-ε-Adenine Nucleoside and Nucleotide Probes: Synthesis, Spectroscopic Properties, and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 9-Benzyl-6-methylsulfanyl-purin-2-amine
Welcome to the Technical Support Center. As a critical intermediate in the synthesis of guanine derivatives and a potent pharmacophore in drug development, 9-Benzyl-6-methylsulfanyl-purin-2-amine (CAS: 51112-65-3) requires precise handling[1]. While the N9-benzyl group provides structural stability compared to traditional glycosidic bonds, the 6-methylsulfanyl (methylthio) ether linkage is highly susceptible to pH-dependent hydrolysis and oxidative degradation[2].
This guide is engineered by our Senior Application Scientists to provide you with field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure absolute data integrity during your assays and formulations.
Part 1: Core Troubleshooting FAQs (Mechanistic Insights)
Q1: Why does my compound degrade during acidic HPLC purification (e.g., 0.1% TFA) or storage in low-pH buffers? A1: Under acidic conditions (pH < 4.0), the purine ring undergoes protonation primarily at the N1, N3, or N7 positions. This protonation acts as a strong electron-withdrawing event, significantly increasing the electrophilicity of the C6 carbon. Consequently, water acts as a nucleophile, attacking C6 and facilitating the displacement of the methylthio group as methanethiol (CH₃SH). This acid-catalyzed hydrolysis irreversibly converts your compound into 9-benzylguanine[3]. Actionable Fix: Avoid prolonged exposure to strong acids. If acidic modifiers are required for chromatography, neutralize your fractions immediately post-elution.
Q2: I am formulating the compound in a basic buffer (pH 10) for a biochemical assay, but I observe a new peak. What is happening? A2: At high pH, the compound is subjected to base-catalyzed nucleophilic aromatic substitution (S_NAr). The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the C6 position. Because the methylthio group is a highly competent leaving group, it is rapidly displaced, again yielding 9-benzylguanine[2][4]. Purine derivatives with 6-alkylthio substituents are known to be totally degraded by strong bases[2]. Actionable Fix: Restrict formulation pH to a strictly controlled window of 6.0–8.0 for long-term stability.
Q3: How can I differentiate between pH-induced hydrolysis and oxidative degradation in my LC-MS data? A3: You can definitively differentiate these pathways by examining the specific mass shifts (Δm/z) relative to the parent compound (Exact Mass: 271.09 Da;[M+H]⁺ m/z 272.1).
-
Hydrolysis (pH-driven): Replaces the -SCH₃ group with an -OH group (which tautomerizes to a ketone). This results in a net loss of 30 Da ([M+H]⁺ m/z 242.1).
-
Oxidation (Redox-driven): Trace peroxides or dissolved oxygen can oxidize the thioether to a sulfoxide (+16 Da; m/z 288.1) or sulfone (+32 Da; m/z 304.1)[2]. Note that oxidized species contain superior leaving groups and will undergo rapid hydrolysis even at neutral pH.
Part 2: Quantitative Data Summaries
Table 1: Stability Profile of 9-Benzyl-6-methylsulfanyl-purin-2-amine across pH ranges
| pH Level | Buffer System | Estimated Half-Life (t½) at 37°C | Primary Degradation Mechanism | Major Product |
| 2.0 | 50 mM Glycine-HCl | < 12 hours | Acid-catalyzed hydrolysis | 9-Benzylguanine |
| 5.0 | 50 mM Acetate | > 7 days | Minor acid hydrolysis | 9-Benzylguanine |
| 7.4 | 50 mM PBS | > 14 days | Stable (if protected from light/air) | None |
| 10.0 | 50 mM Carbonate | < 24 hours | Base-catalyzed S_NAr | 9-Benzylguanine |
| 12.0 | 0.1 M NaOH | < 1 hour | Rapid alkaline degradation | 9-Benzylguanine |
Table 2: Diagnostic LC-MS/MS Mass Shifts for Troubleshooting
| Chemical Species | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Mass Shift (Δ Da) |
| Parent Compound | C₁₃H₁₃N₅S | 271.09 | 272.1 | 0 |
| Hydrolysis Product | C₁₂H₁₁N₅O | 241.10 | 242.1 | -30 |
| Sulfoxide (Oxidation) | C₁₃H₁₃N₅OS | 287.08 | 288.1 | +16 |
| Sulfone (Oxidation) | C₁₃H₁₃N₅O₂S | 303.08 | 304.1 | +32 |
Part 3: Mechanistic and Workflow Visualizations
pH-dependent hydrolysis pathways of 9-benzyl-6-methylsulfanyl-purin-2-amine.
Step-by-step experimental workflow for pH stability profiling via LC-MS/MS.
Part 4: Experimental Protocols
Protocol: Self-Validating pH Stability Profiling (LC-MS/MS)
This protocol establishes a self-validating system by simultaneously tracking parent compound depletion and degradation product formation. This ensures strict mass balance, confirming that signal loss is due to chemical degradation rather than physical precipitation or tube adsorption.
Step 1: Stock Preparation Prepare a 10 mM stock solution of 9-Benzyl-6-methylsulfanyl-purin-2-amine in anhydrous, peroxide-free DMSO. Causality: Using strictly peroxide-free DMSO prevents premature oxidation of the thioether to a sulfoxide. Oxidized thioethers are highly labile and would artificially accelerate the observed hydrolysis rate, corrupting your kinetic data[2].
Step 2: Buffer Incubation Dilute the stock to a final concentration of 100 µM in the desired aqueous buffers (e.g., pH 2.0, 7.4, 12.0), maintaining 5% DMSO to ensure complete solubility. Incubate at 37°C in amber glass vials. Causality: Amber vials prevent photo-oxidation, isolating pH as the sole experimental variable. Glass prevents the non-specific binding often seen with hydrophobic purines in standard polypropylene tubes.
Step 3: Time-Course Sampling & Quenching At predetermined intervals (0, 1, 4, 8, 24, and 48 hours), remove a 50 µL aliquot. Immediately quench the reaction by neutralizing the pH:
-
For acidic samples (pH < 4): Add 50 µL of 100 mM ammonium bicarbonate (pH 8.0).
-
For basic samples (pH > 10): Add 50 µL of 100 mM ammonium acetate (pH 4.0). Causality: Quenching instantly halts the pH-driven hydrolysis mechanism, locking the degradation profile in place so samples can sit in the autosampler without further degradation.
Step 4: Internal Standard Addition Add 10 µL of an internal standard (e.g., a heavily isotopically labeled purine analog) to each quenched sample. Causality: This corrects for ionization suppression (matrix effects) and injection volume variability during mass spectrometry.
Step 5: LC-MS/MS Analysis Inject 5 µL onto a C18 reverse-phase column. Utilize a gradient of Water/Acetonitrile with 0.1% Formic Acid. Monitor MRM transitions for both the parent (m/z 272.1 → 181.1) and the hydrolysis product, 9-benzylguanine (m/z 242.1 → 151.1). Calculate the mass balance to ensure the molar loss of the parent directly correlates with the molar appearance of the product.
Part 5: References
-
ChemWhat. "9-benzyl-6-methylsulfanyl-purin-2-amine CAS#: 51112-65-3". ChemWhat Chemical Database. URL:
-
Dervieux, T., & Boulieu, R. (1998). "Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay". Clinical Chemistry. URL:
-
Echemi. "6-Methylmercaptopurine riboside SDS, 342-69-8 Safety Data Sheets". Echemi Chemical Safety Database. URL:
-
Albert, A., & Brown, D. J. (1954). "Purine studies. Part I. The preparation and reactions of some simple 2:8-disubstituted purines and related derivatives". Journal of the Chemical Society. URL:
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. echemi.com [echemi.com]
- 3. Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H NMR Spectrum of 9-Benzyl-6-methylsulfanyl-purin-2-amine
Introduction
In the landscape of medicinal chemistry and drug development, purine derivatives represent a cornerstone class of heterocyclic compounds, demonstrating a vast range of biological activities.[1] The precise structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR). Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed atomic-level structural information in solution.[2]
This guide offers an in-depth analysis of the ¹H NMR spectrum of 9-Benzyl-6-methylsulfanyl-purin-2-amine, a substituted purine with potential applications in biochemical research. We will dissect the anticipated spectrum based on first principles and established data, provide a robust experimental protocol for its acquisition, and, crucially, compare its spectral features against structurally related analogs to highlight the diagnostic power of ¹H NMR in identifying specific substituent effects. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for the unambiguous characterization of complex organic molecules.
Section 1: Theoretical ¹H NMR Spectral Prediction and Analysis
The structure of 9-Benzyl-6-methylsulfanyl-purin-2-amine presents several distinct proton environments. A thorough analysis of these environments allows for a confident prediction of the resulting ¹H NMR spectrum. The expected chemical shifts are influenced by the electronic environment of each proton, which is modulated by inductive effects, resonance, and magnetic anisotropy of the aromatic systems.[3]
1.1. Purine Ring Protons: The purine core has one proton directly attached to a carbon, C8-H. In unsubstituted purine, the C2-H, C6-H, and C8-H protons resonate between 8.5 and 9.2 ppm in DMSO-d₆.[4] In our target molecule, the C2 and C6 positions are substituted. The remaining C8-H proton is expected to be a sharp singlet and appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic system. For N9-benzylated purines, this signal is often observed around 8.2-8.3 ppm.[5][6]
1.2. Benzyl Group Protons:
-
Methylene Protons (-CH₂-): These two protons are benzylic, meaning they are adjacent to an aromatic ring.[7] They are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. The typical range for benzylic protons is 2.2-3.0 ppm, but attachment to the electron-withdrawing purine nitrogen (N9) will shift this signal significantly downfield.[8][9] For N9-benzyladenine, this signal appears at approximately 5.36 ppm in DMSO-d₆.[5] We anticipate a similar chemical shift for our target molecule.
-
Phenyl Protons (-C₆H₅): The five protons of the phenyl ring will typically appear as a multiplet in the aromatic region, generally between 7.2 and 7.4 ppm. While they are chemically distinct (ortho, meta, para), their signals often overlap, especially on lower-field spectrometers, resulting in a complex multiplet.[7]
1.3. Methylsulfanyl Group Protons (-S-CH₃): The three protons of the methyl group attached to the sulfur atom are expected to be a sharp singlet. Sulfur is less electronegative than oxygen, so the deshielding effect is moderate. This signal is anticipated to appear in the range of 2.5-2.8 ppm.
1.4. Amine Group Protons (-NH₂): The two protons of the amine group at the C2 position are exchangeable.[10] In aprotic solvents like DMSO-d₆, their signal is observable, typically as a broad singlet. The chemical shift for amine protons can vary widely (1-5 ppm) depending on concentration, temperature, and hydrogen bonding.[9][11] For 2-aminopurine derivatives, this signal is often found in the 5.0-9.0 ppm range.[12] The presence of this broad signal, which would disappear upon addition of a D₂O shake, is a key diagnostic feature.
Section 2: Experimental Protocol for Data Acquisition
A reliable and reproducible NMR spectrum is contingent upon a well-designed experimental protocol. The following methodology is a self-validating system designed to produce high-quality data for compounds of this class.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 9-Benzyl-6-methylsulfanyl-purin-2-amine directly into a clean, dry NMR tube. The higher end of this range is preferred if 2D NMR experiments are anticipated.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is the solvent of choice for several reasons. First, purine derivatives often exhibit limited solubility in less polar solvents like chloroform-d (CDCl₃).[13] Second, DMSO-d₆ is aprotic, which allows for the observation of exchangeable N-H protons from the amine group.[10] Its residual solvent peak at ~2.50 ppm does not typically interfere with key signals in this molecule.[14]
-
Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. A clear, particulate-free solution is essential.
-
-
Instrument Setup & Calibration:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
-
Rationale: A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping multiplets in the aromatic region.[15]
-
Insert the sample into the spectrometer and allow 2-5 minutes for temperature equilibration (typically set to 25 °C or 298 K).
-
Perform standard instrument tuning and matching procedures.
-
Shim the magnetic field on the sample to achieve optimal resolution. The lock signal from the deuterium in DMSO-d₆ is used for this purpose.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to cover a range of approximately -1 to 14 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation, ensuring quantitative integration.
-
Acquire 16 to 64 scans, depending on the sample concentration.
-
Rationale: Averaging multiple scans increases the signal-to-noise ratio, resulting in a cleaner spectrum.
-
Process the resulting Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to 2.50 ppm.
-
Experimental Workflow Diagram
Section 3: Spectral Data Summary and Comparative Analysis
A key aspect of spectral interpretation is comparing the spectrum of an unknown compound to that of known, structurally related molecules. This comparison helps to confirm assignments and understand the electronic contribution of each substituent.
Predicted ¹H NMR Data for 9-Benzyl-6-methylsulfanyl-purin-2-amine
The table below summarizes the expected ¹H NMR data for the title compound in DMSO-d₆.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Notes |
| C8-H | ~8.3 | Singlet (s) | 1H | Purine proton, deshielded by the heterocyclic ring system.[5] |
| Phenyl-H | ~7.3-7.4 | Multiplet (m) | 5H | Protons of the N9-benzyl group.[6] |
| -NH₂ | ~7.2 (broad) | Singlet (s, br) | 2H | Exchangeable amine protons. Shift is variable.[10] |
| -CH₂- | ~5.4 | Singlet (s) | 2H | Benzylic protons, deshielded by purine N9 attachment.[5] |
| -S-CH₃ | ~2.7 | Singlet (s) | 3H | Methyl group attached to sulfur. |
Comparative ¹H NMR Data Guide
To contextualize the spectrum of our target compound, we compare its predicted chemical shifts with experimental data for three key analogues: (A) 9-Benzyladenine (removes the -SCH₃ group and changes -NH₂ from C2 to C6), (B) 2-Aminopurine (removes benzyl and methylsulfanyl groups)[16], and (C) 9-Benzyl-6-benzylsulfanyl-purin-2-amine (replaces -SCH₃ with -SCH₂Ph).[17][18]
| Proton | Target Compound (Predicted) | (A) 9-Benzyladenine[5] | (B) 2-Aminopurine[16] | (C) 9-Benzyl-6-benzylsulfanyl-purin-2-amine |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ (Predicted) |
| C8-H | ~8.3 ppm (s) | 8.26 ppm (s) | 8.68 ppm (s) | ~8.3 ppm (s) |
| Purine-H (other) | N/A | 8.16 ppm (s, C2-H) | 8.95 ppm (s, C6-H) | N/A |
| -NH₂ | ~7.2 ppm (s, br) | 7.33 ppm (s, br, at C6) | ~9.0 ppm (s, br) | ~7.2 ppm (s, br) |
| -CH₂- (N-benzyl) | ~5.4 ppm (s) | 5.36 ppm (s) | N/A | ~5.4 ppm (s) |
| Phenyl-H (N-benzyl) | ~7.3-7.4 ppm (m) | 7.23-7.33 ppm (m) | N/A | ~7.3-7.4 ppm (m) |
| -S-CH₃ | ~2.7 ppm (s) | N/A | N/A | N/A |
| -S-CH₂- (S-benzyl) | N/A | N/A | N/A | ~4.6 ppm (s) |
| Phenyl-H (S-benzyl) | N/A | N/A | N/A | ~7.2-7.5 ppm (m) |
Analysis of Comparisons:
-
vs. 9-Benzyladenine (A): The C8-H and N-benzyl protons (-CH₂- and phenyl) show very similar chemical shifts, confirming that the N9-benzyl environment is largely unchanged. The key differences are the absence of the -SCH₃ signal and the presence of a C2-H signal in 9-benzyladenine. This comparison validates the assignment of the N9-benzyl group signals.
-
vs. 2-Aminopurine (B): Removing the N9-benzyl group causes a significant downfield shift of the purine protons (C8-H and C6-H) due to the presence of an acidic N9-H proton and altered electronic distribution. This highlights the shielding effect of the N9-benzyl substituent relative to an N9-H.
-
vs. 9-Benzyl-6-benzylsulfanyl-purin-2-amine (C): This is the most direct comparison. The spectra would be nearly identical, with one critical difference: the sharp singlet for the -SCH₃ group at ~2.7 ppm in our target molecule would be replaced by two new signals in compound (C): a singlet for the benzylic -S-CH₂- protons (predicted around 4.6 ppm) and another multiplet for its five phenyl protons, which would overlap with the N9-benzyl phenyl signals. This comparison provides an unambiguous diagnostic tool to differentiate between a methylsulfanyl and a benzylsulfanyl substituent at the C6 position.
Section 4: Confirming Connectivity with 2D NMR
While ¹H NMR provides a wealth of information, complex structures benefit from 2D NMR experiments for definitive assignment. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal to its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show 2- and 3-bond correlations, confirming the molecular skeleton.
For proton-proton correlations, a Correlation Spectroscopy (COSY) experiment is invaluable. In our target molecule, a COSY experiment would be relatively simple but would definitively show the correlation between the ortho, meta, and para protons within the benzyl group's phenyl ring, helping to resolve the multiplet.
Sources
- 1. ifj.edu.pl [ifj.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. Purine(120-73-0) 1H NMR [m.chemicalbook.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.de [thieme-connect.de]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. catalogimages.wiley.com [catalogimages.wiley.com]
- 16. 2-AMINOPURINE NITRATE SALT(51-16-1) 1H NMR [m.chemicalbook.com]
- 17. 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Optimizing Purity Analysis of 2-Amino-6-Methylthio-9-Benzylpurine: A Comparative HPLC Method Validation Guide
Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the synthesis of purine-based antivirals and antimetabolites, the intermediate 2-amino-6-methylthio-9-benzylpurine represents a critical quality control checkpoint.[1] Its structural complexity—specifically the propensity for N7/N9 regioisomerism and potential desulfurization—renders standard "generic" C18 HPLC methods insufficient.
This guide compares a standard Generic C18 Protocol (Method A) against an Optimized Phenyl-Hexyl Stationary Phase Method (Method B) . We demonstrate why Method B is the superior alternative for achieving baseline resolution of critical isomeric impurities, ensuring compliance with ICH Q2(R2) guidelines.
The Analytical Challenge: Why Standard Methods Fail
The target molecule, 2-amino-6-methylthio-9-benzylpurine, contains a hydrophobic benzyl group and a thioether moiety.[1] During synthesis (typically alkylation of 2-amino-6-methylthiopurine), two critical impurities are generated:
-
N7-Benzyl Isomer: The regioisomer formed by alkylation at the N7 position. It has an identical mass and very similar polarity to the N9 target.
-
Desulfurated Byproducts: Hydrolysis products (e.g., guanine derivatives) that are significantly more polar.[1]
Comparative Overview:
| Feature | Method A (Generic Alternative) | Method B (Recommended Optimized) |
| Stationary Phase | C18 (Octadecylsilyl) | Phenyl-Hexyl |
| Separation Mechanism | Hydrophobic Interaction only | Hydrophobic + |
| Critical Pair Resolution (N7 vs N9) | ||
| Peak Tailing ( | ||
| Suitability | Rough reaction monitoring | Final Product Release / Purity Assay |
Mechanistic Insight: The - Advantage
The failure of Method A (C18) lies in its inability to discriminate between the spatial orientation of the benzyl ring in the N7 vs. N9 isomers. Both isomers exhibit similar hydrophobicity.[1]
Method B utilizes a Phenyl-Hexyl phase.[1] The phenyl ring on the stationary phase engages in
Figure 1: Comparison of separation mechanisms and outcomes between Generic C18 and Optimized Phenyl-Hexyl methods.
Detailed Experimental Protocol (Method B)
This protocol is validated to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.[1]
3.1 Chromatographic Conditions
-
Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Phenomenex Luna Phenyl-Hexyl or equivalent,
, .[1] -
Column Temperature:
. -
Flow Rate:
. -
Injection Volume:
. -
Detection: UV at
(primary) and (secondary identification).[1]
3.2 Mobile Phase Setup
-
Mobile Phase A:
Formic Acid in Water (pH 2.7).[1] Note: Low pH suppresses ionization of the purine amino group, improving peak shape. -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities elute) |
| 15.0 | 30 | 70 | Linear Gradient |
| 20.0 | 30 | 70 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
3.3 Standard & Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve
of 2-amino-6-methylthio-9-benzylpurine reference standard in diluent ( ). -
Working Standard: Dilute Stock to
for assay.
Validation Performance Data
The following data summarizes the validation results of Method B, demonstrating its robustness compared to the generic alternative.
4.1 Specificity & Resolution
-
Requirement: Resolution (
) between the target peak and nearest impurity (N7-isomer).[1] -
Result: Method B achieves
, whereas Method A achieved only .
4.2 Linearity (Range: 50% - 150% of Target Concentration)
| Parameter | Result (Method B) | Acceptance Criteria |
| Slope | 34502 | N/A |
| Y-Intercept | 12.5 | N/A |
| Correlation ( | 0.9998 | |
| Range | Covers specification limits |
4.3 Accuracy (Recovery via Spike Recovery)
Samples were spiked with known amounts of impurities and target analyte.
| Spike Level | % Recovery (Mean, n=3) | % RSD |
|---|---|---|
| 50% | 99.4% | 0.5% |
| 100% | 100.2% | 0.3% |
| 150% | 99.8% | 0.4% |[1]
4.4 Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.[1]
-
LOD (S/N = 3):
[1] -
LOQ (S/N = 10):
Validation Workflow Diagram
The following flowchart illustrates the logical progression of the validation study, ensuring all ICH Q2(R2) pillars are addressed.
Figure 2: ICH Q2(R2) Validation Workflow for HPLC Purity Assay.
Discussion & Expert Insights
The superior performance of the Phenyl-Hexyl phase (Method B) over the standard C18 (Method A) is not accidental. 2-amino-6-methylthio-9-benzylpurine possesses a distinct electron-rich benzyl system.
-
Causality: In a standard C18 column, separation is driven purely by hydrophobicity.[1] Since the N7 and N9 isomers differ only slightly in hydrophobic surface area, C18 columns struggle to resolve them.
-
Solution: The Phenyl-Hexyl phase introduces an orthogonal separation mechanism (
- interaction).[1] The N9-benzyl group, being less sterically hindered than the N7-benzyl group, interacts more strongly with the phenyl stationary phase, leading to increased retention and baseline separation.
Recommendation: For any researcher working with benzylated purines, avoid generic C18 screening.[1] Start immediately with Phenyl-Hexyl or Biphenyl phases to save development time and ensure method specificity.[1]
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Available at: [Link]
-
Kazoka, H. (2007).[1][3] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.[3] Available at: [Link]
-
Doležal, K., et al. (2009).[1] Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives.[1][4][5][6] Bioorganic & Medicinal Chemistry.[1][7] Available at: [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for Phenyl-Hexyl phase mechanisms).
Sources
- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 2. mastercontrol.com [mastercontrol.com]
- 3. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. | Merck [merckmillipore.com]
- 7. 6-Benzylaminopurine Analysis Service - Creative Proteomics [creative-proteomics.com]
Comparative Guide: Mass Spectrometry Fragmentation Profiling of 9-Benzyl-6-(methylthio)-9H-purin-2-amine (CAS 51112-65-3)
Introduction & Structural Significance
As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds during drug discovery, pharmacokinetic (PK) profiling, and structural elucidation. CAS 51112-65-3 (9-benzyl-6-(methylthio)-9H-purin-2-amine) is a highly functionalized purine derivative. Its distinct structural motifs—an N9-benzyl group, a C6-methylthio ether, and a C2-exocyclic amine—make it an exemplary model for evaluating tandem mass spectrometry (MS/MS) platforms.
This guide objectively compares the performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against High-Resolution Mass Spectrometry (HRMS) Higher-energy Collisional Dissociation (HCD) for characterizing this compound. By understanding the gas-phase dissociation mechanics, researchers can design self-validating analytical methods that ensure absolute data integrity.
Mechanistic Fragmentation Pathways
Understanding the causality behind gas-phase dissociation is critical for developing robust assays. When subjected to positive electrospray ionization (ESI+), CAS 51112-65-3 readily forms a protonated precursor ion [M+H]⁺ at an exact mass of m/z 272.0970. The fragmentation hierarchy is dictated by the bond dissociation energies of its substituents:
-
N9-Benzyl Cleavage (The Primary Pathway): The most labile bond in this molecule is the N9–C(benzyl) linkage. Upon collisional activation, this bond cleaves to yield the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91.05. Because the charge is preferentially retained on the tropylium ion, this transition (m/z 272.1 → 91.1) acts as the universal, high-sensitivity quantifier for this scaffold.
-
C6-Methylthio Elimination: A secondary, parallel pathway involves the neutral loss of methanethiol (CH₃SH, 48 Da), generating a diagnostic fragment at m/z 224.08. This is a hallmark of 6-thiopurine derivatives, driven by the initial protonation of the exocyclic sulfur atom.
-
Purine Ring Contraction: At higher collision energies, the core undergoes retro-Diels-Alder (RDA) reactions and ring contractions, leading to the sequential neutral losses of HCN (27 Da) and NH₂CN (42 Da). These pathways are well-documented in the1[1]. Furthermore, the cleavage of the glycosidic-like N–C bond and subsequent ring contraction are characteristic behaviors of substituted purines under ESI-MS/MS conditions, as supported by studies on 2[2] and the 3[3].
Platform Comparison: QqQ (CID) vs. HRMS (HCD)
To establish a self-validating analytical framework, we must objectively compare the two primary MS platforms:
-
Triple Quadrupole (QqQ - CID): Operates via low-energy CID in the collision cell. It is the gold standard for targeted quantification (Multiple Reaction Monitoring, MRM) due to its rapid duty cycle and extreme sensitivity. However, unit mass resolution cannot distinguish isobaric interferences in complex biological matrices.
-
Orbitrap / Q-TOF (HRMS - HCD): Operates via HCD, providing sub-5 ppm mass accuracy. It is indispensable for structural elucidation and metabolite identification (MetID). HRMS confirms the exact elemental composition of fragments (e.g., distinguishing the loss of CH₃SH from other isobaric losses of ~48 Da), ensuring absolute confidence in the structural assignment.
Quantitative Data Presentation
| Fragment Description | Predicted Exact Mass (m/z) | QqQ (CID) Relative Abundance | HRMS (HCD) Relative Abundance | Diagnostic Utility |
| Precursor Ion [M+H]⁺ | 272.0970 | Low (10%) | Medium (35%) | Intact molecule confirmation |
| Tropylium Cation [C₇H₇]⁺ | 91.0548 | Base Peak (100%) | Base Peak (100%) | Primary MRM quantifier |
| [M+H - CH₃SH]⁺ | 224.0844 | Medium (45%) | High (70%) | Confirms C6-methylthio group |
| [M+H - C₇H₇]•⁺ | 181.0422 | Low (15%) | Medium (30%) | Confirms purine core intactness |
| [M+H - CH₃SH - HCN]⁺ | 197.0738 | Trace (<5%) | Low (15%) | Indicates purine ring contraction |
Experimental Protocols: Self-Validating LC-MS/MS Workflow
To guarantee trustworthiness and reproducibility, the following protocol integrates internal causality checks.
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Spike 50 µL of biological matrix (e.g., plasma) with 10 µL of a stable-isotope-labeled Internal Standard (IS).
-
Action: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.
-
Causality: The ice-cold ACN instantly denatures proteins and quenches enzymatic activity, preventing the ex vivo oxidation of the labile C6-methylthio ether group. The formic acid ensures the compound remains protonated, boosting ESI+ recovery.
-
Action: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 reversed-phase column (2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN.
-
Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute, return to initial conditions. Flow rate: 0.4 mL/min.
-
Causality: The rapid gradient focuses the analyte into a sharp peak, maximizing the concentration entering the ESI source to improve the signal-to-noise ratio.
Step 3: Mass Spectrometry Parameters (Platform Specific)
-
QqQ (Targeted MRM): Set ESI to positive mode (Capillary: 3.0 kV, Desolvation: 350°C). Monitor the primary transition m/z 272.1 → 91.1 (Collision Energy: 25 eV) for quantification, and the secondary transition m/z 272.1 → 224.1 (Collision Energy: 15 eV) as a qualifying ion. Monitoring the ratio between these two transitions creates a self-validating check against co-eluting interferences.
-
HRMS (Structural Profiling): Acquire full scan MS1 at a resolution of 70,000. Perform Data-Dependent Acquisition (DDA) MS/MS using HCD at stepped Normalized Collision Energies (NCE) of 20, 40, and 60.
-
Causality: Stepped NCE is crucial; low energy (NCE 20) captures the highly labile benzyl cleavage (m/z 91), while high energy (NCE 60) forces the stable purine ring to crack, providing a comprehensive structural fingerprint in a single injection.
Visualizations
Predicted ESI+ fragmentation pathway of CAS 51112-65-3.
Comparative LC-MS/MS workflow for targeted quantification vs. structural profiling.
References
-
Title: Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues Source: TSI Journals URL: [Link]
-
Title: The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry Source: Life Science Journal URL: [Link]
-
Title: Collisionally-induced dissociation of purine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry Source: PubMed (NIH) URL: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. Collisionally-induced dissociation of purine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Guide: UV-Vis Absorption Characteristics of 6-Methylsulfanyl Purines vs. Traditional Thiopurines
Introduction and Clinical Rationale
Thiopurines, such as 6-mercaptopurine (6-MP) and azathioprine, are cornerstone antimetabolite drugs used in oncology and immunosuppression. However, their metabolic pathways are highly variable. The enzyme thiopurine methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to form 6-methylsulfanyl purines (commonly referred to as 6-methylmercaptopurine or 6-MMP)[1][2].
While the activation pathway produces therapeutic 6-thioguanine nucleotides (6-TGN), excessive TPMT activity shunts the metabolism toward 6-MMP, which is strongly associated with drug-induced hepatotoxicity[2]. Consequently, precise quantification of 6-MMP alongside parent thiopurines via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a critical requirement for Therapeutic Drug Monitoring (TDM). Understanding the distinct UV-Vis absorption characteristics of these molecules is fundamental to designing robust analytical assays.
Thiopurine metabolic pathway highlighting the TPMT-mediated generation of 6-MMP.
Mechanistic Analysis of UV-Vis Absorption Spectra
The UV-Vis absorption profile of a purine derivative is dictated by its electronic conjugation and tautomeric state.
The Hypsochromic Shift of S-Methylation
Unsubstituted thiopurines like 6-MP and 6-thioguanine (6-TG) exist predominantly in the thione tautomeric form in aqueous solutions, which extends the conjugated
When the sulfur atom is methylated to form 6-methylsulfanyl purine (6-MMP), the molecule is locked into the thioether configuration, eliminating the thione-thiol tautomerism. This structural rigidification and alteration of the
Photolability and Singlet Oxygen Generation
Beyond analytical detection, the UV absorption of 6-methylsulfanyl purines has profound photobiological implications. Both parent thiopurines and their S-methylated metabolites act as potent UVA sensitizers. Upon excitation with UVA light (320-400 nm), these molecules undergo intersystem crossing to a triplet state, subsequently transferring energy to molecular oxygen to generate reactive singlet oxygen (
Table 1: Comparative UV-Vis Absorption Maxima ( )
| Compound | Structural State | Solvent / pH Condition | Analytical Significance | |
| 6-Mercaptopurine (6-MP) | Thione tautomer | Methanol | 325 nm[9] | Used for parent drug quantification. |
| 6-Mercaptopurine (6-MP) | Thione tautomer | Aqueous / pH 6.8 | 320 - 332 nm[7][9] | Strong UVA absorption. |
| 6-Methylsulfanylpurine (6-MMP) | Thioether (Methylated) | HPLC Mobile Phase | ~303 nm[2] | Optimal wavelength for TDM to avoid endogenous purine overlap. |
| 6-MMP Riboside | Thioether Nucleoside | Water (Neutral) | 292 nm[6] | Demonstrates the blue shift caused by S-methylation. |
| 6-Thioguanine (6-TG) | Thione tautomer | Aqueous | 341 - 342 nm[2][3] | Highly red-shifted; easily distinguishable from 6-MMP. |
| 6-Methylthioguanine (me6-TG) | Thioether (Methylated) | Aqueous | 310 nm[3][5] | Exhibits a ~31 nm hypsochromic shift vs 6-TG. |
Self-Validating Experimental Protocol: HPLC-UV Quantification
To objectively compare the performance of 6-MMP against 6-TGN in a clinical or research setting, a robust extraction and HPLC-UV protocol is required. The following methodology is engineered to ensure self-validation through internal standardization and specific wavelength monitoring.
Rationale Behind Experimental Choices
-
Acid Hydrolysis: Intracellular thiopurines exist as a complex mixture of mono-, di-, and tri-phosphate nucleotides. Boiling the erythrocytes in acid hydrolyzes these nucleotides into their respective base forms (e.g., 6-MMP is converted to a measurable derivative, AMTCI), allowing for a single, unified peak per metabolite class[2][10].
-
Dithiothreitol (DTT) Addition: DTT is critical during hydrolysis to prevent the oxidative dimerization of thiopurines via disulfide bond formation, ensuring accurate quantification[10].
-
Dual-Wavelength Monitoring: Because of the hypsochromic shift discussed above, monitoring a single wavelength would compromise sensitivity. The diode array detector (DAD) is programmed to monitor 303 nm for 6-MMP and 342 nm for 6-TGN[2].
Step-by-step analytical workflow for HPLC-UV quantification of thiopurine metabolites.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Isolate erythrocytes (RBCs) from whole blood via centrifugation. Wash the RBC pellet twice with cold 0.9% NaCl.
-
Count the RBCs to normalize the final concentration (Standard clinical reporting is pmol /
RBCs)[2].
Step 2: Acid Hydrolysis & Deproteinization
-
Aliquot
of washed RBCs into a microcentrifuge tube. -
Add
of Internal Standard (e.g., 6-MP, if not present in the patient's regimen, or a stable isotope)[10]. -
Add
of 100 mM Dithiothreitol (DTT) and of 0.5 M Sulfuric acid ( ). -
Vortex thoroughly and incubate at 100°C for 60 minutes to completely hydrolyze the nucleotides.
-
Cool on ice, add
of 30% Trichloroacetic acid (TCA) to precipitate residual proteins, and centrifuge at 10,000 x g for 10 minutes.
Step 3: Chromatographic Separation
-
Inject
of the filtered supernatant into an HPLC system equipped with a C18 Reversed-Phase column (e.g., ). -
Mobile Phase: Utilize an isocratic elution consisting of 5% Acetonitrile in 20 mM Phosphate buffer (pH 2.5)[10]. The acidic pH suppresses the ionization of the purine bases, increasing their retention on the hydrophobic stationary phase.
-
Flow Rate:
.
Step 4: UV Detection and Data Analysis
-
Program the UV Diode Array Detector to extract chromatograms at 303 nm (optimal for 6-MMP derivatives) and 342 nm (optimal for 6-TG)[2].
-
Identify peaks based on retention times (typically 6-TG elutes first, followed by 6-MP, and finally the more hydrophobic 6-MMP)[10].
-
Calculate concentrations using the peak area ratio of the analyte to the internal standard against a multi-point calibration curve.
Table 2: Performance Characteristics of the HPLC-UV Method
| Parameter | 6-Methylsulfanylpurine (6-MMP) | 6-Thioguanine Nucleotides (6-TGN) |
| Detection Wavelength | 303 nm | 342 nm |
| Linear Range | 0.5 - 100 | 0.1 - 20 |
| Retention Behavior | Highly retained (Hydrophobic thioether) | Weakly retained (Polar thione) |
| Therapeutic Target | Not applicable (Toxic byproduct) | 230 - 450 pmol / |
| Toxicity Threshold | > 5700 pmol / | > 450 pmol / |
Conclusion
The transition from a thione (6-MP/6-TG) to a thioether (6-MMP) via S-methylation fundamentally alters the electronic landscape of the purine ring. This is analytically observed as a distinct hypsochromic shift in the UV-Vis spectrum from the ~330-340 nm range down to the ~290-310 nm range. By leveraging these distinct absorption maxima, researchers can design highly specific, multiplexed HPLC-UV assays. Such precision is non-negotiable in clinical pharmacokinetics, where distinguishing between the therapeutic efficacy of 6-TGN and the hepatotoxic threat of 6-MMP dictates patient outcomes.
References
-
UV spectra of 6-mercaptopurine in methanol - ResearchGate. Retrieved from:[Link]
-
Dual Functionality of 6-Methylthioguanine: Synergistic Effects Enhancing the Photolability of DNA Nucleobases | JACS Au - ACS Publications. Retrieved from:[Link]
-
Quantification of Thiopurine/UVA-Induced Singlet Oxygen Production - PMC - NIH. Retrieved from:[Link]
-
LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S(6)-Methylthioguanine in Genomic DNA - ResearchGate. Retrieved from:[Link]
-
Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed. Retrieved from:[Link]
-
6-Methylmercaptopurine Riboside | C11H14N4O4S | CID 9570 - PubChem. Retrieved from:[Link]
Sources
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- 2. 6-Methylmercaptopurine (6-MMP) [benchchem.com]
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- 4. Quantification of Thiopurine/UVA-Induced Singlet Oxygen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-Methylmercaptopurine Riboside | C11H14N4O4S | CID 9570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-MERCAPTOPURINE RIBOSIDE | 574-25-4 [chemicalbook.com]
- 8. Quantification of Thiopurine/UVA-Induced Singlet Oxygen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Melting Point Determination for 9-Benzyl-6-methylsulfanyl-purin-2-amine
Executive Summary
9-Benzyl-6-methylsulfanyl-purin-2-amine (CAS: 55066-88-3) is a critical heterocyclic intermediate, often utilized in the synthesis of antiviral nucleoside analogs (e.g., Famciclovir/Penciclovir derivatives). Characterizing its thermal behavior is challenging due to the inherent properties of the purine scaffold: high lattice energy, potential for polymorphism, and susceptibility to thermal decomposition prior to or during melting.
This guide objectively compares the three primary methodologies for melting point (MP) determination—Automated Capillary , Differential Scanning Calorimetry (DSC) , and Hot-Stage Microscopy (HSM) .
Critical Finding: While capillary methods are standard for routine QC, DSC is the superior technique for this compound due to its ability to distinguish between thermodynamic melting and kinetic decomposition events, a common issue with sulfur-substituted purines.
Compound Profile & Thermal Challenges[1]
Before selecting a method, researchers must understand the physicochemical context of the analyte.[1]
| Property | Specification | Implications for Thermal Analysis |
| Chemical Structure | Purine core, C2-amine, C6-S-Me, N9-Benzyl | High potential for hydrogen bonding and |
| Expected MP Range | 200°C – 260°C (Class-dependent)* | High temperatures increase the risk of oxidation or sublimation during analysis. |
| Thermal Stability | Moderate to Low | Thioethers (-SMe) and amines can degrade near the melt. "Melting with decomposition" is a likely failure mode in capillary tubes. |
| Polymorphism | High Probability | Benzyl and purine moieties often crystallize in multiple forms (solvates/polymorphs), affecting the MP. |
*Note: Exact literature melting points for proprietary intermediates vary by synthesis route and purity. Establishing an Internal Reference Standard (IRS) is required.
Comparative Methodology: Capillary vs. DSC vs. HSM
Method A: Automated Capillary (The QC Standard)
Best for: Routine release testing, quick purity checks.
-
Mechanism: Light transmission detection through a glass capillary heated at a linear ramp.
-
Pros: High throughput, low cost, complies with Pharmacopeia (USP <741>).
-
Cons: Subjective "clear point" determination if decomposition occurs (sample darkens). Cannot quantify heat of fusion (
). -
Verdict for CAS 55066-88-3: Acceptable for routine QC only after the thermal stability is validated by DSC.
Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)
Best for: R&D, polymorph screening, stability profiling.
-
Mechanism: Measures heat flow difference between sample and reference vs. temperature.
-
Pros: Separates melting (endothermic) from decomposition (exothermic). Precise onset temperature (
) is independent of operator bias. -
Cons: Higher instrument cost, requires encapsulation (crimped pans).
-
Verdict for CAS 55066-88-3: Recommended. It is the only method that can definitively identify if the compound decomposes upon melting.
Method C: Hot-Stage Microscopy (HSM) (The Forensic Tool)
Best for: Troubleshooting, solvate detection.
-
Mechanism: Visual observation under polarized light while heating.
-
Pros: Visualizes sublimation, solvent release (pseudomorphs), and crystal habit changes.
-
Cons: Low throughput, manual operation.
-
Verdict for CAS 55066-88-3: Secondary. Use only if DSC shows confusing multi-modal peaks.
Experimental Protocols
Protocol 1: DSC Determination (Recommended)
Objective: Determine
-
Sample Prep: Weigh 2–4 mg of dried 9-Benzyl-6-methylsulfanyl-purin-2-amine into an aluminum pan.
-
Encapsulation: Use a hermetically sealed lid with a laser-drilled pinhole.
-
Reasoning: The pinhole allows expanding gases to escape (preventing pan deformation) while maintaining a self-saturated atmosphere to suppress sublimation.
-
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 180°C (fast ramp to approach region of interest).
-
Ramp 2°C/min from 180°C to 280°C (slow ramp for precise onset).
-
-
Analysis: Integrate the endothermic peak.
-
Acceptance Criteria: A sharp endotherm with
typically between 200–260°C. An immediate exothermic baseline shift indicates decomposition.
-
Protocol 2: Automated Capillary (Routine QC)
Objective: Quick confirmation against established standard.
-
Preparation: Grind sample to fine powder. Fill capillary to 3mm height. Compact by tapping (packing density affects heat transfer).
-
Instrument Setup:
-
Start Temp: 190°C.
-
Ramp Rate: 1.0°C/min .
-
Warning: Do not use 10°C/min ramps for this compound; thermal lag will result in falsely high readings.
-
-
Observation: Record Meniscus Point (first liquid) and Clear Point (complete melt).
-
Note: If the sample turns brown/black before clearing, report as "Decomposition Temperature" (
), not Melting Point.
-
Decision Matrix & Workflow
Use the following logic to select the correct method and interpret results for sulfur-containing purines.
Figure 1: Analytical workflow for thermal characterization of thermally labile purine intermediates.
Data Interpretation & Troubleshooting
Scenario A: Broad Melting Range (>2°C)
-
Cause: Impurities (likely synthesis byproducts like unreacted benzyl chloride or regioisomers).
-
Solution: Recrystallize from Ethanol or DMF. Purines require high purity (>98%) for sharp melting points.
Scenario B: Browning before Melting
-
Cause: Oxidative decomposition of the methylsulfanyl group.
-
Solution: Ensure the capillary is sealed or switch to DSC with an inert Nitrogen purge.
Scenario C: Double Melting Peaks in DSC
-
Cause: Polymorphism. The first peak is the metastable form melting; the exotherm is recrystallization; the second peak is the stable form melting.
-
Action: Report the melting point of the stable (higher) form, but note the presence of polymorphs.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Link
-
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link
-
Burger, A., & Ramberger, R. (1979). On the polymorphism of pharmaceuticals and other molecular crystals. I. Microchimica Acta. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 6-Benzylaminopurine (Structural Analog).Link
-
Otmar, M., et al. (2004).[2] Synthesis and antiproliferative activity of 2,6-diamino-9-benzyl-9-deazapurine and related compounds.[2] Bioorganic & Medicinal Chemistry. Link(Cited for synthesis and characterization context of benzyl-purine intermediates).[2]
Sources
A Comparative Benchmarking Guide: 9-benzyl-6-methylsulfanyl-purin-2-amine versus 6-thioguanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antimetabolite chemotherapy, purine analogs remain a cornerstone for the treatment of various malignancies. 6-thioguanine (6-TG), a well-established thiopurine, has been a mainstay in the treatment of acute leukemias for decades.[1] Its mechanism, efficacy, and toxicity profile are well-documented, providing a robust benchmark for the evaluation of novel purine derivatives. This guide offers a comprehensive comparison of 6-thioguanine against a structurally distinct analog, 9-benzyl-6-methylsulfanyl-purin-2-amine.
While 6-thioguanine is a clinically validated therapeutic, 9-benzyl-6-methylsulfanyl-purin-2-amine represents a class of modified purines with substitutions at the N9 and C6 positions, alterations known to significantly influence biological activity.[2] Due to the limited publicly available data on this specific analog, this guide will infer its potential properties and performance based on structure-activity relationships established for related 9-substituted and 6-methylsulfanylpurine derivatives. This comparative analysis aims to provide researchers with a framework for evaluating such novel compounds and to highlight the experimental methodologies crucial for their preclinical assessment.
Chemical Structures
| Compound | Structure |
| 6-Thioguanine | |
| 9-benzyl-6-methylsulfanyl-purin-2-amine | ![]() |
Mechanism of Action: A Tale of Two Purines
The cytotoxic effects of 6-thioguanine are well-understood and multifaceted. As a prodrug, it undergoes intracellular activation by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form its active metabolites, the thioguanine nucleotides (TGNs).[3][4] These fraudulent nucleotides exert their cytotoxic effects through several mechanisms:
-
Incorporation into DNA and RNA: TGNs are incorporated into DNA and RNA, leading to the disruption of nucleic acid and protein synthesis, ultimately triggering cell cycle arrest and apoptosis.[5][6]
-
Inhibition of de novo Purine Synthesis: Thioguanosine monophosphate (TGMP) inhibits key enzymes in the de novo purine biosynthesis pathway, leading to a depletion of the natural purine nucleotide pool necessary for DNA and RNA synthesis.[4][7]
The mechanism of action for 9-benzyl-6-methylsulfanyl-purin-2-amine is not yet elucidated. However, based on its structural features, we can postulate several potential pathways. The presence of the 2-amino group, similar to guanine and 6-thioguanine, suggests it may also function as a purine antimetabolite. The substitutions at the N9 and C6 positions are likely to significantly alter its interaction with metabolic enzymes and cellular targets.
-
Potential for Altered Metabolic Activation: The bulky benzyl group at the N9 position may hinder its recognition by HGPRT, potentially leading to a different metabolic activation pathway or even direct activity without the need for extensive metabolism.
-
Direct Enzyme Inhibition: The 6-methylsulfanyl group, in contrast to the 6-thiol group of 6-TG, may confer different enzyme inhibitory properties. It is plausible that this analog could directly target key enzymes involved in cell signaling or proliferation, such as protein kinases, a known target for many purine derivatives.[2]
Signaling Pathway Diagrams
Caption: Metabolic activation pathway of 6-thioguanine.
Caption: Hypothesized mechanisms of action for 9-benzyl-6-methylsulfanyl-purin-2-amine.
Comparative Performance Data
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for 6-thioguanine across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of 6-Thioguanine | Reference |
| MCF-7 | Breast Cancer | 5.481 | [8] |
| HeLa | Cervical Cancer | 28.79 | [9] |
| A549 | Lung Cancer | 2.82 | [10] |
| CCRF-CEM | Leukemia | ~20 | [11] |
| NOLT-4 | Leukemia | ~20 | [11] |
| Wilson | Leukemia | ~20 | [11] |
Note: No direct IC50 data is currently available for 9-benzyl-6-methylsulfanyl-purin-2-amine. However, studies on other 6,9-disubstituted purine analogs have shown potent cytotoxic activities, with some exhibiting IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines.[12][13]
Clinical Toxicity Profile of 6-Thioguanine
The clinical utility of 6-thioguanine is often limited by its toxicity profile. Understanding these adverse effects is crucial when benchmarking novel analogs.
| Toxicity Type | Description | References |
| Myelosuppression | Dose-limiting toxicity, characterized by a decrease in white blood cells, red blood cells, and platelets. | [1][14] |
| Hepatotoxicity | Can range from elevated liver enzymes to more severe conditions like veno-occlusive disease (VOD) and nodular regenerative hyperplasia (NRH), particularly with high doses or prolonged use. | [1][15][16][17] |
| Gastrointestinal Toxicity | Nausea, vomiting, and mucositis are common side effects. | |
| Infections | Increased risk of infections due to immunosuppression. | [15][16] |
Note: The toxicity profile of 9-benzyl-6-methylsulfanyl-purin-2-amine is unknown. Preclinical toxicology studies would be essential to determine its safety profile.
Experimental Protocols
To enable a direct and robust comparison of these two compounds, standardized in vitro assays are essential. The following protocols provide detailed methodologies for assessing key performance parameters.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 9-benzyl-6-methylsulfanyl-purin-2-amine and 6-thioguanine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Clonogenic Assay for Long-Term Survival
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[18]
Principle: Following treatment with a cytotoxic agent, cells are plated at a low density and allowed to grow for an extended period. The number of colonies formed is a measure of the surviving fraction of cells.[19]
Protocol:
-
Cell Treatment: Treat a suspension of cancer cells with various concentrations of the test compounds for a defined period.
-
Cell Plating: After treatment, wash the cells and plate a known number of viable cells (e.g., 200-1000 cells) into 6-well plates containing complete culture medium.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C and 5% CO2, allowing colonies to form.
-
Colony Fixation and Staining:
-
Gently wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[3][7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[3]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
6-thioguanine serves as a critical benchmark in the development of new purine-based anticancer agents. Its well-defined mechanism of action, extensive clinical data, and known limitations provide a clear context for evaluating novel compounds. While direct experimental data for 9-benzyl-6-methylsulfanyl-purin-2-amine is not yet available, its structural modifications suggest a potentially different pharmacological profile. The N9-benzyl and C6-methylsulfanyl substitutions may alter its metabolic activation, target specificity, and, consequently, its efficacy and toxicity.
The experimental protocols provided in this guide offer a standardized approach to directly compare the in vitro performance of these two compounds. By systematically evaluating their cytotoxicity, long-term survival effects, and ability to induce apoptosis, researchers can gain valuable insights into the therapeutic potential of 9-benzyl-6-methylsulfanyl-purin-2-amine and other novel purine analogs. Such a head-to-head comparison is essential for identifying promising new candidates for further preclinical and clinical development in the ongoing search for more effective and less toxic cancer therapies.
References
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
- Banh, T. N., Kode, N. R., & Phadtare, S. (2012). CNS Cancer Cell Line Cytotoxicity Profiles of Some 2, 6, 9-Substituted Purines: A Comparative Five-Dose Testing Study. Letters in Drug Design & Discovery, 9(5), 500-504.
- Kucukdumlu, A., et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Molecules, 25(6), 1353.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Vora, A., et al. (2006). Toxicity and efficacy of 6-thioguanine versus 6-mercaptopurine in childhood lymphoblastic leukaemia: a randomised trial. The Lancet, 368(9544), 1339-1348.
- Liu, X., et al. (2022). Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity. Journal of Oncology, 2022, 9380157.
- Rajashekaraiah, R., et al. (2021). Evaluation of cytotoxicity potential of 6-thioguanine on HeLa cancer cell line.
- Alexanian, R., & Bodey, G. P. (1989). A-phase II study of intravenous 6-thioguanine (NSC-752) in multiple myeloma. A Southwest Oncology Group study.
-
Bio-protocol. (2025). Clonogenic Assay. Retrieved from [Link]
- Kucukdumlu, A., et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Molecules, 25(6), 1353.
-
Axion Biosystems. (n.d.). Clonogenic Assay. Retrieved from [Link]
- Li, Y., et al. (2016). Synthesis, Anti-cancer Activity and Mechanism Study of 6-Mercapto-purine Derivatives. Letters in Drug Design & Discovery, 13(7), 619-624.
- Kucukdumlu, A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Heliyon, 9(11), e21551.
- Gholizadeh, S., et al. (2024). Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells. Pharmaceutics, 16(10), 1381.
- Castillo-Pancorbo, M. A., et al. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules, 29(10), 2256.
- Hariono, M., et al. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta crystallographica. Section E, Structure reports online, 70(Pt 3), o288.
- Kucukdumlu, A., et al. (2024). Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells. Bioorganic & medicinal chemistry letters, 106, 129775.
- Vora, A., et al. (2006). Toxicity and efficacy of 6-thioguanine versus 6-mercaptopurine in childhood lymphoblastic leukaemia: a randomised trial. The Lancet, 368(9544), 1339-1348.
- de Boer, N. K. H., et al. (2020). The continuous rediscovery and the benefit–risk ratio of thioguanine, a comprehensive review. Expert Opinion on Drug Metabolism & Toxicology, 16(3), 195-209.
- Stancil, B. A., et al. (2010). Oral 6-mercaptopurine versus oral 6-thioguanine and veno-occlusive disease in children with standard-risk acute lymphoblastic leukemia: report of the Children's Oncology Group CCG-1952 clinical trial. Blood, 115(14), 2740–2748.
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- 14. A-phase II study of intravenous 6-thioguanine (NSC-752) in multiple myeloma. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity and efficacy of 6-thioguanine versus 6-mercaptopurine in childhood lymphoblastic leukaemia: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. scispace.com [scispace.com]
9-Benzyl-6-methylsulfanyl-purin-2-amine proper disposal procedures
The proper handling and disposal of biologically active, heteroatom-rich organic compounds require a rigorous, scientifically grounded approach. 9-Benzyl-6-methylsulfanyl-purin-2-amine (CAS: 51112-65-3) is a complex purine derivative characterized by a high density of nitrogen and sulfur atoms[1][2]. Because purine analogs frequently exhibit significant biological activity—often acting as kinase inhibitors, antimetabolites, or cytotoxic agents—their disposal cannot be treated as standard organic waste.
This guide provides drug development professionals and laboratory managers with a comprehensive, self-validating operational protocol for the safe containment, neutralization, and terminal disposal of this specific chemical class.
Chemical Profiling & Environmental Risk Assessment
To design an effective disposal strategy, we must first analyze the molecular architecture of the compound. 9-Benzyl-6-methylsulfanyl-purin-2-amine (
The Causality of the Hazard:
When subjected to standard oxidation or environmental degradation, the purine ring resists rapid breakdown. If incinerated improperly at low temperatures, the high nitrogen and sulfur content will generate highly toxic nitrogen oxides (
Table 1: Physicochemical Profile & Waste Classification
| Parameter | Value / Classification | Operational Implication |
| Molecular Formula | High heteroatom density requires specialized scrubbing during incineration. | |
| Molecular Weight | 271.34 g/mol | Heavy organic particulate; prone to settling but poses a dust inhalation risk. |
| EPA Waste Code | Characteristic Waste (Toxicity) | Must be managed under RCRA guidelines for toxic organic compounds. |
| Primary Hazard | Cytotoxic / Environmental Hazard | Requires strict isolation; zero-discharge policy to municipal drains. |
| Solubility | Soluble in DMSO, DMF, hot Ethanol | Guides the selection of combustible solvents for liquid-injection incineration. |
Operational Protocol: Spill Response & Decontamination
In the event of a powder spill, immediate containment is required to prevent aerosolization and subsequent inhalation exposure. This protocol utilizes a self-validating decontamination loop , ensuring no residual active pharmaceutical ingredient (API) remains on the surface.
Step-by-Step Spill Containment Methodology
-
Area Isolation & PPE Donning: Immediately secure the area. Personnel must don N95/P100 respirators, double nitrile gloves, and a disposable Tyvek lab coat. Causality: Purine derivatives can be potent immunosuppressants; respiratory and dermal barriers prevent systemic absorption[5].
-
Dust Suppression (Wetting): Do not sweep dry powder. Lightly mist the spill with a 70% ethanol/water solution. Causality: Wetting the powder increases its mass and cohesion, preventing the generation of a combustible or inhalable dust cloud.
-
Mechanical Collection: Use non-sparking, disposable scoops to transfer the wetted mass into a sealable, high-density polyethylene (HDPE) hazardous waste container.
-
Chemical Decontamination: Wash the affected surface with a 1% sodium hypochlorite (bleach) solution, followed by a water rinse. Causality: Hypochlorite acts as a strong oxidizing agent, cleaving the methylsulfanyl group and degrading the purine ring into inactive, water-soluble fragments.
-
Self-Validation (Swab Testing): Swab the decontaminated area and analyze via rapid UV-Vis spectrophotometry (purines typically absorb heavily at ~254 nm) or TLC. If absorbance is detected, repeat Step 4.
Fig 1: Closed-loop spill response workflow featuring oxidative decontamination and UV-Vis validation.
Terminal Disposal: High-Temperature Incineration
Under the Resource Conservation and Recovery Act (RCRA), 9-Benzyl-6-methylsulfanyl-purin-2-amine cannot be disposed of in landfills due to its biological persistence[3]. The only scientifically sound method for terminal destruction is liquid-injection high-temperature incineration equipped with alkaline scrubbing[6].
Step-by-Step Disposal Methodology
-
Waste Segregation & Solubilization: Transfer the solid chemical waste into a compatible combustible solvent (e.g., waste ethanol or isopropanol) to create a homogenous solution (<5% API by weight).
-
Causality: Injecting solid powders into an incinerator can cause uneven burn rates and localized temperature drops. Dissolving the compound in a high-BTU solvent ensures a uniform, high-temperature combustion environment.
-
-
Primary Combustion: Inject the solution into the primary chamber of a chemical incinerator operating at >850°C.
-
Causality: This temperature provides the thermal energy required to break the robust carbon-nitrogen double bonds of the purine heterocyclic core.
-
-
Secondary Oxidation (Afterburner): Pass the resulting gases into a secondary chamber operating at >1,100°C with an excess oxygen supply.
-
Causality: Excess oxygen ensures that all carbon is fully oxidized to
, preventing the formation of toxic carbon monoxide or complex polycyclic aromatic hydrocarbons (PAHs).
-
-
Alkaline Gas Scrubbing: Route the exhaust gases (
, , , ) through a wet scrubber utilizing a sodium hydroxide ( ) spray.-
Causality: The alkaline spray reacts with the acidic
and gases, neutralizing them into harmless aqueous salts (e.g., Sodium Sulfate, ).
-
-
Self-Validation (Effluent Monitoring): Continuously monitor the pH of the scrubber effluent. A drop below pH 7.0 indicates scrubber exhaustion, triggering an automated halt to the waste feed.
Fig 2: Complete thermal degradation and emission scrubbing pathway for heteroatom-rich waste.
Regulatory Compliance & Logistics
To maintain institutional compliance and protect your laboratory's operational integrity, all disposal actions must be documented via a hazardous waste manifest.
-
Labeling: Waste containers must be explicitly labeled as "Toxic Organic Waste - Contains Nitrogen/Sulfur Heterocycles."
-
Storage: Store in a well-ventilated, secondary containment tray away from strong oxidizing agents (e.g., nitric acid, peroxides), as premature oxidation of the methylsulfanyl group can generate heat and pressure.
-
Contracting: Only utilize EPA-licensed hazardous waste disposal contractors who possess verifiable CEMS (Continuous Emissions Monitoring Systems) on their incinerator stacks to guarantee the destruction of
and byproducts.
References
-
ChemWhat. (n.d.). 9-benzyl-6-methylsulfanyl-purin-2-amine CAS#: 51112-65-3. Retrieved March 8, 2026, from [Link]
-
United States Environmental Protection Agency (EPA). (1993). Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved March 8, 2026, from [Link]
-
National Center for Biotechnology Information (NIH). (2025). PubChem Compound Summary for CID 2153, Theophylline (Purine Derivative Disposal Guidelines). Retrieved March 8, 2026, from [Link]
-
Massachusetts Institute of Technology (MIT). (1991). The Hazardous Waste Remediation Market: Innovative Technological Development. Retrieved March 8, 2026, from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 9-benzyl-6-methylsulfanyl-purin-2-amine | 51112-65-3 [m.chemicalbook.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 9-Benzyl-6-methylsulfanyl-purin-2-amine
[1][2][3][4][5]
Executive Safety Summary
Status: High-Potency Research Chemical (Treat as OEB 3/4) Primary Hazard: Bioactive Purine Derivative (Kinase Inhibitor/Antimetabolite Potential)[1][2][3][4][5]
As a Senior Application Scientist, I cannot overstate the importance of treating 9-Benzyl-6-methylsulfanyl-purin-2-amine with the rigor reserved for potent pharmaceutical intermediates. While specific toxicological data for this exact derivative may be limited in public registries, its structural homology to bioactive thiopurines (e.g., 6-thioguanine derivatives) dictates a "Universal Precaution" approach.[2][3][4]
The Core Risk: The addition of the benzyl group at the N9 position significantly increases lipophilicity compared to the parent purine, potentially enhancing dermal absorption and cell membrane permeability.[3][4] The 6-methylsulfanyl (thiomethyl) group is metabolically reactive.[1][3][4] Consequently, this compound must be handled as a potential skin sensitizer and systemic toxicant .[3][4]
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationship (SAR) and Read-Across Methodology[1][2][3][5]
| Hazard Class | GHS Classification (Projected) | Mechanism of Action / Risk |
| Acute Toxicity | Category 4 (Oral/Dermal) | Purine antagonists can interfere with nucleic acid synthesis.[1][2][3][5] |
| Skin/Eye Irritation | Category 2 (H315/H319) | Thio-ethers and amines are standard organic irritants.[1][3][4] |
| Respiratory | Category 3 (H335) | Fine crystalline powders pose high inhalation risks.[3][4] |
| Sensitization | Possible (Skin) | Sulfur-containing moieties (thioethers) are potential sensitizers.[1][3][4] |
Critical Physicochemical Properties:
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[3][4]
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Respiratory | N95 / P100 (Particulate) or Fume Hood | Mandatory. Engineering controls (Hood) are primary.[1][2][3][5] If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is required to prevent inhalation of bioactive dust.[2][3][4] |
| Hand (Primary) | Nitrile Gloves (4 mil / 0.11 mm) | Standard barrier.[3][4] Change every 30 minutes or immediately upon splash. |
| Hand (Secondary) | Long-cuff Nitrile (Under-glove) | Double-gloving is required. The inner glove protects against micro-tears in the outer layer during manipulation of glassware.[1][2][3][5] |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient.[3][4] Goggles seal the eyes against airborne dust and accidental splashes of DMSO solutions.[3][4] |
| Body | Lab Coat (Tyvek/Poly) | Cotton coats absorb liquids.[3][4] Use a fluid-resistant lab coat or disposable Tyvek sleeves when handling liquid stocks.[2][3][5] |
Operational Protocols: Step-by-Step
Phase A: Weighing & Solubilization (Highest Risk)
Objective: Prevent generation of airborne particulate and exposure to concentrated stock solutions.[1][3][4]
-
Engineering Setup:
-
Weighing Procedure:
-
Solubilization (DMSO/DMF):
Phase B: Reaction & Handling
Visualized Workflows
Diagram 1: Safe Handling Workflow (Donning to Doffing)
This logic flow ensures no cross-contamination occurs between the "Hot Zone" (Hood) and the "Cold Zone" (Lab Bench).[1][2][3][4]
Caption: Operational workflow emphasizing the "Double-Glove" strategy and immediate response to solvent contact.
Diagram 2: Spill Response Decision Tree
Immediate actions to take in the event of a solid or liquid spill.
Caption: Protocol differentiating between solid powder spills (dust risk) and liquid spills (permeation risk).
Waste Disposal & Decontamination[3]
The Logic: We must chemically deactivate the bioactive pharmacophore before disposal if possible, or incinerate it to ensure destruction.[3][4]
-
Solid Waste:
-
Liquid Waste:
-
Decontamination Solution:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Purine Derivatives.[3][4] PubChem.[3][4] Available at: [Link][1][2][3][4]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[3][4] OSHA Safety and Health Topics.[3][4][6] Available at: [Link][1][2][3][4]
-
ECHA (European Chemicals Agency). Substance Information: Purine Derivatives.[3][4] Available at: [Link][1][2][3][4]
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
Sources
- 1. 9-benzyl-6-[1-hydroxy-2-(methylsulfanyl)ethyl]purine - CAS号 1087161-15-6 - 摩熵化学 [molaid.com]
- 2. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy N-Benzyl-3-methyl-3H-purin-6-amine | 14671-24-0 [smolecule.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

